1,3-Cyclohexanediol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30235. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMGYIOTPQVQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964654 | |
| Record name | Cyclohexane-1,3-diol | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-01-8, 823-18-7, 5515-64-0 | |
| Record name | 1,3-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,3-cyclohexandiol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,3-Cyclohexanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005515640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-CYCLOHEXANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Cyclohexane-1,3-diol | |
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| Record name | Cyclohexane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide on the Cis/Trans Isomerization of 1,3-Cyclohexanediol for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stereochemistry of 1,3-cyclohexanediol is a critical consideration in the synthesis of complex molecules, particularly in the realm of drug development where the three-dimensional arrangement of atoms dictates biological activity. The ability to selectively access either the cis or trans isomer is of paramount importance. This technical guide provides a comprehensive overview of the core principles and methodologies governing the cis/trans isomerization of this compound. It details various synthetic and isomerization strategies, including the reduction of 1,3-cyclohexanedione, dynamic kinetic asymmetric transformation, stereochemical inversion via the Mitsunobu reaction, and a novel transient thermodynamic control method. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes.
Thermodynamic Considerations and Stereochemistry
The relative stability of the cis and trans isomers of this compound is a nuanced interplay of steric and electronic factors. In the absence of coordinating solvents or reagents, the trans isomer is generally considered to be slightly more stable than the cis isomer, with a calculated Gibbs free energy difference (ΔG) of approximately 1.1 kcal/mol.[1][2]
The cis-1,3-cyclohexanediol can exist in two primary chair conformations: diequatorial and diaxial. While the diequatorial conformation is generally favored to minimize steric hindrance, the diaxial conformation can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups.[3] The trans-1,3-cyclohexanediol primarily adopts a rigid, strain-free diequatorial conformation.[4]
The ability to manipulate the equilibrium between these isomers, or to selectively synthesize one over the other, is central to their application in chemical synthesis.
Synthetic and Isomerization Methodologies
Synthesis via Reduction of 1,3-Cyclohexanedione
A common route to this compound involves the reduction of 1,3-cyclohexanedione. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and additives. The use of boron hydride compounds, such as sodium borohydride, has been shown to be effective, with the cis/trans ratio being tunable through the addition of metal salts.[5]
Table 1: Influence of Additives on the Stereoselectivity of 1,3-Cyclohexanedione Reduction with Sodium Borohydride [5]
| Additive (Molar Ratio to Substrate) | Solvent | Temperature (°C) | Yield of this compound (%) | cis Selectivity (%) | trans Selectivity (%) |
| None | Tetrahydrofuran | 60 | 66.6 | 42 | 58 |
| Aluminum Chloride (0.76) | Tetrahydrofuran | Room Temp -> 60 | 70.0 | 32 | 68 |
| Magnesium Chloride (0.69) | Tetrahydrofuran | Room Temp | 96.5 | 60 | 40 |
| Zinc Chloride (0.69) | Tetrahydrofuran | Room Temp | 98.6 | 71 | 29 |
| Magnesium Sulfate (0.62) | Tetrahydrofuran | Room Temp | 97.5 | 75 | 25 |
Dynamic Kinetic Asymmetric Transformation (DYKAT)
Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy for the synthesis of enantiomerically enriched diol derivatives from a racemic mixture of cis and trans isomers. This method combines a kinetic resolution, typically enzymatic, with in-situ racemization or epimerization of the unreacted stereoisomer, thereby enabling theoretical yields of a single enantiomer to approach 100%.[6]
For this compound, a combination of a ruthenium catalyst for epimerization and an enzyme, such as Candida antarctica lipase B (CALB), for selective acylation has been successfully employed. This approach can be tuned to selectively produce either the cis or trans diacetate with high diastereoselectivity and enantioselectivity.[6][7] For instance, a DYKAT process at room temperature can convert the monoacetate derived from desymmetrization into the corresponding diacetate with a high trans/cis ratio of 91:9 and excellent enantioselectivity (>99%).[6] Conversely, a metal- and enzyme-catalyzed dynamic transformation can yield the cis-diacetate with a high diastereoselectivity of 97:3 (cis/trans).[6]
Stereochemical Inversion of trans-1,3-Cyclohexanediol via the Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the stereochemical inversion of secondary alcohols. This reaction can be employed to convert trans-1,3-cyclohexanediol into its cis isomer. The reaction proceeds through the activation of the hydroxyl group with a phosphine and an azodicarboxylate, followed by an SN2 displacement with a nucleophile, resulting in a clean inversion of stereochemistry.[4][8]
trans to cis Isomerization via Transient Thermodynamic Control
A novel approach for the isomerization of the more stable trans-1,3-cyclohexanediol to the less stable cis isomer utilizes the principle of transient thermodynamic control. This method involves the formation of a bicyclic boronic ester intermediate. The cis isomer forms a significantly more stable boronic ester than the trans isomer due to reduced ring strain. This difference in stability shifts the equilibrium towards the cis-boronic ester.[2][5]
The epimerization of the free diol is achieved through a photocatalytic cycle involving a decatungstate anion and a thiol, which act as hydrogen atom transfer (HAT) catalysts.[9] Upon reaching thermodynamic equilibrium, a simple hydrolytic workup cleaves the boronic ester, yielding the cis-diol as the major product. This method has been shown to convert trans-1,3-cyclohexanediol to the cis isomer in an 80% yield.[5]
Experimental Protocols
Protocol for the Reduction of 1,3-Cyclohexanedione with Enhanced cis-Selectivity[5]
-
Reaction Setup: To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium sulfate (0.62 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Add 1 M HCl to dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the cis and trans isomers.
General Protocol for the Mitsunobu Inversion of trans-1,3-Cyclohexanediol[8][10]
-
Reaction Setup: To a solution of trans-1,3-cyclohexanediol (1.0 eq), a suitable carboxylic acid (e.g., benzoic acid, 1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere.
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate.
-
Hydrolysis: Dissolve the crude diester in a mixture of methanol and 1 M sodium hydroxide. Stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Purification: Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude cis-1,3-cyclohexanediol by flash column chromatography.
Protocol for the Dynamic Kinetic Asymmetric Transformation (DYKAT) of this compound[6][7]
-
Reaction Setup: In a reaction vessel, combine a racemic mixture of cis/trans-1,3-cyclohexanediol (1.0 eq), an acyl donor (e.g., isopropenyl acetate, 2.0 eq), and Candida antarctica lipase B (CALB, immobilized) in an appropriate organic solvent (e.g., toluene).
-
Catalyst Addition: Add the ruthenium epimerization catalyst (e.g., Shvo's catalyst, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the optimal temperature for both the enzyme and the ruthenium catalyst (typically 40-70 °C). Monitor the reaction progress by chiral GC or HPLC until the desired conversion and diastereoselectivity are achieved.
-
Workup: Filter to remove the immobilized enzyme and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting diacetate by flash column chromatography.
Role in Drug Development
While direct modulation of specific signaling pathways by the isomers of this compound is not extensively documented, the cyclohexane-1,3-dione and diol scaffolds are crucial building blocks in the synthesis of biologically active molecules. The stereochemical orientation of the hydroxyl groups in this compound provides a rigid framework for the spatial presentation of pharmacophoric features, which is critical for molecular recognition and binding to biological targets.
Derivatives of the closely related cyclohexane-1,3-dione have been utilized in the synthesis of compounds with anti-proliferative and antibacterial activities. For instance, novel cyclohexane-1,3-dione ligands and their metal complexes have demonstrated antibacterial activity against various bacterial strains.[1][10][11] Furthermore, the cyclohexane-1,3-dione moiety has been incorporated into molecules designed as tyrosine kinase inhibitors, a significant class of anti-cancer agents.
The ability to selectively synthesize cis or trans-1,3-cyclohexanediol allows for the creation of diverse libraries of compounds with distinct three-dimensional structures. This stereochemical diversity is essential in structure-activity relationship (SAR) studies, enabling the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
Visualizations
Logical Relationship in Transient Thermodynamic Control
Caption: Isomerization via transient thermodynamic control.
Experimental Workflow for Mitsunobu Inversion
Caption: Experimental workflow for Mitsunobu inversion.
Signaling Pathway Context for Drug Development
Caption: Role of this compound in drug development.
References
- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cornellpharmacology.org [cornellpharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]
Spectroscopic Analysis of 1,3-Cyclohexanediol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1,3-Cyclohexanediol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of experimental workflows.
Overview of this compound
This compound is a cyclic diol with the chemical formula C₆H₁₂O₂. It exists as two stereoisomers: cis-1,3-Cyclohexanediol and trans-1,3-Cyclohexanediol. The spatial arrangement of the two hydroxyl groups significantly influences their spectroscopic properties.
Caption: Isomeric relationship of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the characterization of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| cis-1,3-Cyclohexanediol | 3.8 - 4.2 | m | 2H | CH-OH |
| 1.2 - 2.0 | m | 8H | CH₂ | |
| 2.5 - 3.5 | br s | 2H | OH | |
| trans-1,3-Cyclohexanediol | 3.6 - 4.0 | m | 2H | CH-OH |
| 1.0 - 2.2 | m | 8H | CH₂ | |
| 2.8 - 3.8 | br s | 2H | OH |
Note: Specific chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency. Data presented here are typical values.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Isomer | Chemical Shift (δ) ppm | Assignment |
| cis-1,3-Cyclohexanediol[1][2] | ~65 | C1, C3 |
| ~40 | C2 | |
| ~35 | C5 | |
| ~20 | C4, C6 | |
| trans-1,3-Cyclohexanediol[3] | ~70 | C1, C3 |
| ~45 | C2 | |
| ~30 | C5 | |
| ~25 | C4, C6 |
Note: These are approximate chemical shifts. Precise values can be influenced by experimental conditions.
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining NMR spectra of this compound is as follows:
Caption: Workflow for NMR spectroscopic analysis.
A three-component chiral derivatization protocol can be used for determining the enantiopurity of chiral diols by ¹H NMR spectroscopic analysis.[4][5][6][7] This method involves the derivatization of the diol with 2-formylphenylboronic acid and an enantiopure α-methylbenzylamine.[4][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions are from the O-H and C-O bonds.[8]
IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (alcohol) | 3600 - 3200 | Strong, Broad | Stretching vibration, indicative of hydrogen bonding.[8] |
| C-H (alkane) | 3000 - 2850 | Strong | Stretching vibration. |
| C-O (alcohol) | 1260 - 1000 | Strong | Stretching vibration.[8] |
Note: The broadness of the O-H peak is a characteristic feature of alcohols due to hydrogen bonding.[8]
Experimental Protocol: IR Spectroscopy
A typical procedure for obtaining an IR spectrum of this compound is as follows:
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound shows several characteristic fragments.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 116 | < 5 | [M]⁺ (Molecular Ion) |
| 98 | ~20 | [M - H₂O]⁺ |
| 83 | ~30 | [M - H₂O - CH₃]⁺ |
| 70 | ~100 | [C₄H₆O]⁺ |
| 57 | ~80 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 44 | ~99.99 | [C₂H₄O]⁺ |
| 42 | ~51 | [C₃H₆]⁺ |
Note: The molecular ion peak at m/z 116 is often weak or absent in the EI spectrum of alcohols due to facile dehydration.
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining a mass spectrum of this compound is as follows:
Caption: Workflow for Mass Spectrometry analysis.
A method has been presented to characterize diols using negative ion electrospray (ES) mass spectrometry in combination with collision-induced dissociation tandem mass spectrometry (MS/MS).[9] This involves adding the analyte diol to a solution containing an ethylene glycol/boric acid [2:1] complex.[9] However, 1,3- and 1,4-diols are less prone to complex formation, giving only weak signals.[9]
References
- 1. This compound, cis- | C6H12O2 | CID 6432741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cyclohexane-1,3-diol(823-18-7) 13C NMR [m.chemicalbook.com]
- 3. This compound, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Cyclohexanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the cis- and trans-isomers of 1,3-Cyclohexanediol. This document consolidates essential data, detailed experimental protocols, and key reactivity information to support research, development, and application of these versatile chemical entities.
Physical Properties
The stereoisomers of this compound, cis-1,3-Cyclohexanediol and trans-1,3-Cyclohexanediol, exhibit distinct physical properties owing to their different spatial arrangements. The cis isomer, with both hydroxyl groups on the same side of the cyclohexane ring, can form intramolecular hydrogen bonds, which influences its physical characteristics compared to the trans isomer, where the hydroxyl groups are on opposite sides. A summary of their key physical properties is presented in Table 1.
| Property | cis-1,3-Cyclohexanediol | trans-1,3-Cyclohexanediol |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol |
| CAS Number | 823-18-7[1] | 5515-64-0[2] |
| Melting Point | 83-85 °C | 115-117 °C |
| Boiling Point | 125 °C / 5 mmHg | 135 °C / 13 mmHg |
| Appearance | White to off-white powder or crystals | White solid |
| Solubility | Soluble in water, acetone, and ethyl acetate.[3] | Soluble in water and polar organic solvents. |
| Predicted pKa | ~14.70 | ~14.70 |
Chemical Properties and Reactivity
The chemical behavior of this compound isomers is primarily dictated by the presence and orientation of the two hydroxyl groups. These functional groups serve as sites for a variety of chemical transformations, including oxidation, esterification, and acetal formation.
Acetal Formation
The reaction of 1,3-cyclohexanediols with aldehydes or ketones in the presence of an acid catalyst yields cyclic acetals. The formation of a stable six-membered ring acetal is particularly favorable with the cis-isomer due to the proximity of the two hydroxyl groups. The trans-isomer, with its diequatorial or diaxial hydroxyl groups, does not readily form a cyclic acetal with simple ketones like acetone under similar conditions. This differential reactivity can be exploited for the separation of the two isomers.
Oxidation
The hydroxyl groups of both isomers can be oxidized to ketones. The use of milder oxidizing agents, such as pyridinium chlorochromate (PCC), allows for the conversion of the secondary alcohols to the corresponding ketone, 3-hydroxycyclohexanone, and subsequently to 1,3-cyclohexanedione.
Esterification
Esterification of 1,3-cyclohexanediols can be achieved by reacting them with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of an acid catalyst. The reactivity of the hydroxyl groups can be influenced by their axial or equatorial position in the chair conformation of the cyclohexane ring.
Experimental Protocols
Synthesis of this compound via Reduction of 1,3-Cyclohexanedione
A common and effective method for the synthesis of this compound is the reduction of 1,3-cyclohexanedione. The stereochemical outcome of the reaction, yielding either a majority of the cis- or trans-isomer, can be influenced by the choice of reducing agent and reaction conditions.
Protocol for the Preferential Synthesis of cis-1,3-Cyclohexanediol: [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-cyclohexanedione in tetrahydrofuran (THF).
-
Addition of Reagents: Add an alkali metal halide or alkaline earth metal halide (e.g., lithium chloride, calcium chloride) to the solution.
-
Reduction: Cool the mixture in an ice bath and slowly add a solution of sodium borohydride (NaBH₄) in a suitable solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cautiously add a dilute acid (e.g., 1M HCl) to quench the excess reducing agent. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired cis-1,3-cyclohexanediol.
Protocol for the Preferential Synthesis of trans-1,3-Cyclohexanediol: [4]
The synthesis of the trans-isomer can be favored by using a bulkier reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), which preferentially attacks the carbonyl group from the less hindered face, leading to the formation of the trans-diol. The procedure is similar to the one described above, with the substitution of the reducing agent.
Separation of cis- and trans-1,3-Cyclohexanediol Isomers
The separation of the diastereomeric mixture of 1,3-cyclohexanediols can be accomplished using standard laboratory techniques.
Chromatographic Separation Protocol: [5]
-
Column Preparation: Pack a chromatography column with silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity difference between the cis and trans isomers allows for their separation. The trans-isomer is generally less polar and will elute first.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated compounds.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of the this compound isomers. The chemical shifts and coupling constants of the protons and carbons are sensitive to their stereochemical environment.
-
cis-1,3-Cyclohexanediol: The ¹H NMR spectrum typically shows more complex multiplets for the protons on the cyclohexane ring due to the various axial and equatorial orientations. The protons attached to the carbons bearing the hydroxyl groups (C1-H and C3-H) will have distinct chemical shifts and coupling patterns.
-
trans-1,3-Cyclohexanediol: In the more stable diequatorial conformation of the trans-isomer, the C1-H and C3-H protons are typically in axial positions, leading to characteristic large axial-axial coupling constants with adjacent axial protons.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to distinguish between the cis and trans isomers based on the O-H stretching vibrations.
-
cis-1,3-Cyclohexanediol: The proximity of the two hydroxyl groups allows for intramolecular hydrogen bonding, which results in a broader O-H stretching band at a lower frequency (around 3200-3400 cm⁻¹).
-
trans-1,3-Cyclohexanediol: In the trans-isomer, intramolecular hydrogen bonding is not possible. Therefore, the O-H stretching band is typically sharper and appears at a higher frequency (closer to 3600 cm⁻¹), characteristic of free or intermolecularly hydrogen-bonded hydroxyl groups.
Mass Spectrometry
The mass spectra of both isomers will show a molecular ion peak corresponding to their molecular weight (116.16 g/mol ). The fragmentation patterns will be influenced by the stereochemistry, with characteristic losses of water (M-18) and other fragments resulting from the cleavage of the cyclohexane ring.
This guide provides a foundational understanding of the physical and chemical properties of this compound isomers. For more specific applications and advanced synthetic methodologies, consulting the primary literature is recommended.
References
- 1. This compound, cis- | C6H12O2 | CID 6432741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]
- 5. This compound, trans- [webbook.nist.gov]
An In-depth Technical Guide to the Safety and Handling of 1,3-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1,3-Cyclohexanediol. The information is intended to support safe laboratory and industrial practices for professionals working with this compound.
Chemical Identification
A foundational understanding of the chemical's identity is crucial for safe handling.
| Property | Value |
| IUPAC Name | cyclohexane-1,3-diol |
| Synonyms | Resorcitol, Hexahydroresorcinol |
| CAS Number | 504-01-8 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [1] |
| Chemical Structure | A cyclohexane ring with hydroxyl (-OH) groups at the 1 and 3 positions. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its hazard ratings according to the Globally Harmonized System (GHS) and the National Fire Protection Association (NFPA).
Table 2.1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |
Note: GHS classifications are aggregated from multiple sources and may vary slightly between suppliers.[1]
Table 2.2: NFPA 704 Diamond
| Category | Rating | Description |
| Health (Blue) | 0 | No hazard beyond that of ordinary combustible material.[3][4] |
| Flammability (Red) | 1 | Must be preheated before ignition can occur.[3][4] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions.[3][4] |
| Special (White) | - | No special hazards. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe storage, handling, and use in experimental settings.
| Property | Value |
| Physical State | Viscous liquid or solid[3][4] |
| Appearance | Clear, colorless[3][4] |
| Odor | Odorless[3][4] |
| Melting Point | 30 °C / 86 °F[3][4] |
| Boiling Point | 246 - 247 °C / 474.8 - 476.6 °F @ 760 mmHg[3][4] |
| Flash Point | > 110 °C / > 230 °F[3][4] |
| Solubility | Soluble in water[5] |
| Stability | Stable under normal conditions[4] |
Experimental Protocols for Toxicological Assessment
The hazard classifications for this compound are determined by standardized toxicological studies. While specific, detailed experimental reports for this compound are not always publicly accessible, the methodologies follow established guidelines from the Organisation for Economic Co-operation and Development (OECD).
4.1. Acute Oral Toxicity (Based on OECD Guideline 401/420/423/425)
The "Harmful if swallowed" classification is typically determined through an acute oral toxicity study.
-
Principle: The test substance is administered orally to a group of fasted animals (usually rats) in a single dose.[6] The animals are then observed for a set period (typically 14 days) for signs of toxicity and mortality.[7][8]
-
Methodology: A stepwise procedure is often used, where the results from a small group of animals determine the dosage for the next group.[8][9] This approach, such as the Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423), aims to classify the chemical's toxicity while minimizing animal usage.[7][10] Observations include changes in body weight, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and gross pathological changes at necropsy.[6]
-
Endpoint: The study allows for the determination of an LD50 (the dose expected to cause death in 50% of the animals) or classification into a specific GHS toxicity category.[6]
4.2. Dermal Irritation (Based on OECD Guideline 404)
The "Causes skin irritation" classification is based on dermal irritation studies.
-
Principle: The potential of a substance to cause reversible inflammatory changes to the skin is assessed.[11]
-
Methodology: A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a shaved patch of skin on a test animal (typically an albino rabbit) for a 4-hour period.[2] The skin is then observed for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after exposure.[11] Untreated skin on the same animal serves as a control.[2]
-
Endpoint: The severity of the skin reactions is scored. If the observed inflammation is reversible, the substance is classified as an irritant.[3]
4.3. Eye Irritation (Based on OECD Guideline 405)
The "Causes serious eye irritation" classification is derived from acute eye irritation studies.
-
Principle: This test evaluates the potential of a substance to produce irritation or damage to the eye.[12]
-
Methodology: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (usually an albino rabbit), with the other eye serving as a control.[13] The eyes are examined at set intervals (1, 24, 48, and 72 hours) for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling).[13] To reduce animal suffering, a weight-of-the-evidence analysis and in vitro methods are considered before in vivo testing is performed.[4][14]
-
Endpoint: The severity and reversibility of ocular lesions are scored to determine the appropriate hazard classification.[13]
Safe Handling and Emergency Procedures Workflow
The following diagram outlines the critical steps for safely handling this compound and responding to potential incidents.
Caption: A workflow for the safe handling and emergency response procedures for this compound.
Personal Protective Equipment (PPE) and First Aid
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing.
-
Respiratory Protection: If ventilation is inadequate or if dust is generated from the solid form, use a NIOSH-approved respirator.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed disposal company.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Stereochemistry of 1,3-Cyclohexanediol and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemical landscape of 1,3-cyclohexanediol and its derivatives presents a fascinating area of study with significant implications for medicinal chemistry and materials science. The conformational flexibility of the cyclohexane ring, coupled with the stereoisomeric possibilities arising from the two hydroxyl groups, dictates the molecule's three-dimensional structure, reactivity, and biological activity. This technical guide provides a comprehensive overview of the core principles governing the stereochemistry of this compound, including a detailed analysis of its isomers, conformational preferences, and the stereochemical outcomes of its reactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important structural motif.
Stereoisomers of this compound
This compound exists as two stereoisomers: cis-1,3-cyclohexanediol and trans-1,3-cyclohexanediol. These isomers are diastereomers of each other, possessing distinct physical and chemical properties.
-
cis-1,3-Cyclohexanediol: In this isomer, the two hydroxyl groups are on the same side of the cyclohexane ring. The cis isomer is a meso compound, meaning it is achiral and does not have an enantiomer due to an internal plane of symmetry.
-
trans-1,3-Cyclohexanediol: In the trans isomer, the two hydroxyl groups are on opposite sides of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (1R,3R)-1,3-cyclohexanediol and (1S,3S)-1,3-cyclohexanediol.
Conformational Analysis
The chair conformation is the most stable arrangement for the cyclohexane ring. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of the different conformers is determined by steric and electronic interactions.
cis-1,3-Cyclohexanediol
cis-1,3-Cyclohexanediol can exist in two primary chair conformations: the diequatorial conformer and the diaxial conformer.
Caption: Conformational equilibrium of cis-1,3-cyclohexanediol.
The diequatorial conformation is generally more stable than the diaxial conformation due to the avoidance of unfavorable 1,3-diaxial interactions between the hydroxyl groups and the axial hydrogens on the ring. However, the diaxial conformer can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups, particularly in non-polar solvents.
The equilibrium between the diequatorial and diaxial conformers is solvent-dependent. In polar, hydrogen-bond-accepting solvents, the diequatorial conformer is significantly favored as the solvent molecules can effectively solvate the hydroxyl groups, disrupting the intramolecular hydrogen bond in the diaxial form. In non-polar solvents, the energy difference is smaller, and the diaxial conformer can be present in appreciable amounts.
trans-1,3-Cyclohexanediol
trans-1,3-Cyclohexanediol has one hydroxyl group in an axial position and the other in an equatorial position in its most stable chair conformations. A ring flip interconverts the axial and equatorial positions of the two hydroxyl groups, resulting in two energetically equivalent conformers.
Caption: Conformational equilibrium of trans-1,3-cyclohexanediol.
Data Presentation: Conformational Free Energy of cis-1,3-Cyclohexanediol
The Gibbs free energy difference (ΔG°) between the diequatorial and diaxial conformers of cis-1,3-cyclohexanediol has been determined in various solvents using NMR spectroscopy. A positive ΔG° value indicates that the diequatorial conformer is more stable.
| Solvent | ΔG° (kcal/mol) | Reference |
| Carbon Tetrachloride (CCl₄) | +0.1 | [1] |
| Chloroform (CDCl₃) | +0.4 | [1] |
| Benzene (C₆H₆) | +0.5 | [1] |
| Dioxane | +0.7 | [1] |
| Acetone | +0.8 | [1] |
| Acetonitrile (CD₃CN) | +0.9 | [1] |
| Pyridine | +1.0 | [1] |
| Dimethyl Sulfoxide (DMSO) | +1.1 | [1] |
| Methanol (CD₃OD) | +1.5 | [1] |
| Trifluoroethanol | +1.9 | [1] |
| Water (D₂O) | +2.7 | [1] |
Note: The data clearly shows the increasing preference for the diequatorial conformer with increasing solvent polarity and hydrogen bonding ability. The small ΔG° in carbon tetrachloride suggests a significant contribution from the intramolecularly hydrogen-bonded diaxial conformer.[1]
Experimental Protocols
Synthesis of cis- and trans-1,3-Cyclohexanediol via Reduction of 1,3-Cyclohexanedione
The most common route to this compound is the reduction of 1,3-cyclohexanedione. The stereochemical outcome of this reaction is highly dependent on the reducing agent and reaction conditions.
Caption: General scheme for the synthesis of this compound isomers.
Protocol 4.1.1: Predominantly cis-1,3-Cyclohexanediol
This protocol utilizes sodium borohydride in the presence of a Lewis acid, such as cerium(III) chloride (Luche reduction), which favors the formation of the cis-isomer through axial attack of the hydride on the more stable enol tautomer of 1,3-cyclohexanedione.
-
Materials: 1,3-cyclohexanedione, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1,3-cyclohexanedione (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Protocol 4.1.2: Predominantly trans-1,3-Cyclohexanediol
The use of a less sterically hindered and more reactive hydride reagent like lithium aluminum hydride (LiAlH₄) tends to favor the formation of the trans-isomer.
-
Materials: 1,3-cyclohexanedione, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, 1 M sodium hydroxide, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 1 M sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash thoroughly with diethyl ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purification can be achieved by column chromatography.
-
Stereochemistry of Derivatives and Reactions
The stereochemistry of this compound is a critical determinant in the synthesis and reactivity of its derivatives.
Acetal and Ketal Formation
cis-1,3-Cyclohexanediol, with its two hydroxyl groups in a 1,3-diaxial arrangement in one of its conformers, readily forms cyclic acetals and ketals with aldehydes and ketones, respectively. This reaction serves as a useful method for the protection of the diol functionality. The trans-isomer, which cannot adopt a conformation with two axial hydroxyl groups, does not undergo this intramolecular cyclization.
Caption: Acetal formation from cis-1,3-cyclohexanediol.
Stereoselective Synthesis of Derivatives
The distinct spatial arrangement of the hydroxyl groups in the cis and trans isomers allows for stereoselective transformations. For instance, the conversion of a trans-diol to a cis-diol derivative can be achieved through a Mitsunobu reaction, which proceeds with inversion of configuration at one of the stereocenters.
Conclusion
The stereochemistry of this compound and its derivatives is a rich and complex field with profound implications for the design and synthesis of new molecules. A thorough understanding of the conformational preferences of the cis and trans isomers, and how these are influenced by the solvent environment, is crucial for predicting and controlling their reactivity. The synthetic protocols and stereochemical principles outlined in this guide provide a foundational framework for researchers working with these versatile building blocks. Further exploration into the stereoselective synthesis and reactions of novel derivatives will undoubtedly continue to unlock new opportunities in drug discovery and materials science.
References
Commercial availability and suppliers of 1,3-Cyclohexanediol
An In-depth Technical Guide to the Commercial Availability and Suppliers of 1,3-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for this compound. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this important chemical intermediate. This document includes a summary of suppliers, quantitative data, and detailed experimental protocols for its synthesis.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, typically as a mixture of cis and trans isomers. Specific isomers are also commercially available. The compound is an important raw material and intermediate in organic synthesis, finding applications in the pharmaceutical, agrochemical, and dyestuff industries.[1]
Below is a summary of major suppliers and their product offerings. Please note that catalog numbers, product specifications, and availability are subject to change and should be verified directly with the supplier.
Table 1: Major Suppliers of this compound (mixture of cis and trans isomers)
| Supplier | Product Name | CAS Number | Purity | Catalog Number |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, cis + trans, 98% | 504-01-8 | ≥97.5% (Silylated GC) | L04110, AAA17576 |
| Sigma-Aldrich | This compound, mixture of cis and trans, 98% | 504-01-8 | 98% | C101109 |
| TCI Chemicals | This compound (cis- and trans- mixture) | 504-01-8 | >98.0% (GC) | C0481 |
| Santa Cruz Biotechnology | This compound, mixture of cis and trans | 504-01-8 | - | sc-239103 |
| Simson Pharma Limited | This compound | 504-01-8 | High Quality | - |
Table 2: Suppliers of Specific Isomers of this compound
| Supplier | Product Name | Isomer | CAS Number | Purity | Catalog Number |
| TCI Chemicals | cis-1,3-Cyclohexanediol | cis | 823-18-7 | >98.0% (GC) | C2322 |
| Carbomer.com | cis-1,3-Cyclohexanediol | cis | 823-18-7 | - | 1-01506 |
| Lab Pro Inc. | trans-1,3-Cyclohexanediol | trans | 5515-64-0 | Min. 98.0% (GC) | C2323-1G |
| Sigma-Aldrich | trans-1,3-Cyclohexanediol | trans | 5515-64-0 | 98% | - |
Quantitative Data
The following table summarizes key quantitative data for this compound, compiled from various supplier and literature sources.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Mixture of cis/trans Isomers (CAS: 504-01-8) | ||
| Molecular Formula | C₆H₁₂O₂ | [2][3] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| Appearance | Colorless to white crystals, powder, or fused solid.[2] Can also be a clear, slightly yellow viscous liquid after melting.[4] | [2][4] |
| Boiling Point | 246-247 °C (lit.) | [5] |
| Purity | Typically ≥97.5% - 98% | [2][5] |
| Solubility | Soluble in water. | |
| cis-Isomer (CAS: 823-18-7) | ||
| Melting Point | 82.0 to 87.0 °C | [1] |
| trans-Isomer (CAS: 5515-64-0) | ||
| Melting Point | 115 °C | [6] |
Experimental Protocols
The most common industrial synthesis of this compound involves the hydrogenation of resorcinol or the reduction of 1,3-cyclohexanedione. Below are detailed experimental protocols based on literature procedures.
Synthesis of this compound via Hydrogenation of Resorcinol
This method is widely used for the industrial production of 1,3-cyclohexanedione, which can then be further reduced to this compound. A typical procedure for the initial hydrogenation to the dione is as follows:
Materials:
-
Resorcinol
-
Sodium hydroxide
-
Water
-
Palladium on carbon (Pd/C) catalyst (e.g., 3-5 wt% Pd) or Raney Nickel
-
Hydrogen gas
-
Hydrochloric acid
-
Stainless steel autoclave reactor
Procedure:
-
A solution of resorcinol and sodium hydroxide in water is prepared. A molar ratio of NaOH to resorcinol of approximately 1.2:1 is often optimal for high yield of the intermediate 1,3-cyclohexanedione.[7]
-
The solution and the catalyst (e.g., Pd/C or Raney Nickel) are charged into a high-pressure autoclave.[8][9]
-
The autoclave is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 0.5–4 MPa).[7]
-
The reaction mixture is heated to a specific temperature (e.g., 45–50 °C) and stirred vigorously. The reaction is exothermic and may require cooling to maintain the desired temperature.[7][9]
-
The reaction is monitored until the theoretical amount of hydrogen has been consumed.
-
After cooling and depressurizing the reactor, the catalyst is removed by filtration.
-
The resulting solution contains the sodium salt of 1,3-cyclohexanedione. Acidification with a strong acid like hydrochloric acid to a pH of about 2.5 precipitates 1,3-cyclohexanedione, which can be isolated by filtration and drying.[8]
-
The isolated 1,3-cyclohexanedione can then be reduced to this compound using a suitable reducing agent.
Synthesis of this compound via Reduction of 1,3-Cyclohexanedione
This protocol details the reduction of the intermediate 1,3-cyclohexanedione to the final diol product.
Materials:
-
1,3-Cyclohexanedione
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid
Procedure:
-
In a reaction vessel, suspend sodium borohydride in tetrahydrofuran.
-
A solution of 1,3-cyclohexanedione in tetrahydrofuran is added dropwise to the sodium borohydride suspension.[10]
-
The reaction mixture is heated (e.g., to 60°C) and stirred for several hours (e.g., 27 hours).[10]
-
After the reaction is complete, the mixture is cooled, and 1 N hydrochloric acid is carefully added to quench the excess sodium borohydride.[10]
-
The this compound product can then be isolated from the reaction mixture by standard techniques such as extraction, distillation, or crystallization.[10] The yield for this reduction can be around 75%.[10]
Visualizations
Synthesis Pathway of this compound
The following diagram illustrates a common synthetic route from resorcinol to this compound.
Caption: A typical two-step synthesis of this compound from Resorcinol.
Supply Chain and Quality Control Workflow
This diagram outlines the typical workflow from raw material sourcing to the final product for researchers.
Caption: Workflow from manufacturing to researcher for this compound.
References
- 1. cis-1,3-Cyclohexanediol | 823-18-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 504-01-8 [chemicalbook.com]
- 5. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. Method for monitoring and analyzing process of preparing 1, 3-cyclohexanedione through hydrogenation of resorcinol - Eureka | Patsnap [eureka.patsnap.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]
The Scarcity of 1,3-Cyclohexanediol in Nature and a Focus on its Naturally Occurring Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While 1,3-Cyclohexanediol is a readily available synthetic compound with applications in various chemical industries, a comprehensive review of scientific literature reveals a notable scarcity of its direct isolation from natural sources. In contrast, its structural analogs, featuring modifications to the cyclohexane ring, are more frequently reported as natural products in a diverse range of organisms, from marine algae to terrestrial plants and microorganisms. This technical guide, therefore, provides an in-depth exploration of the known naturally occurring analogs of this compound. It will detail their sources, biosynthesis, biological activities, and the experimental methodologies for their isolation and characterization, adhering to the core requirements of data presentation in structured tables and detailed experimental protocols.
The focus on these analogs is necessitated by the current state of research. While the oxidized counterpart, 1,3-Cyclohexanedione, is reported to occur naturally, specific details and extensive documentation of its natural sources are limited. This guide will delve into the confirmed natural occurrences of cyclohexanediol derivatives, providing a valuable resource for researchers interested in this class of compounds.
Naturally Occurring Analogs of this compound
Several analogs of this compound have been identified from various natural sources. These compounds often possess unique biological activities, making them of interest for drug discovery and development. The following sections will provide detailed information on some of the key naturally occurring analogs.
1-Methylcyclohexane-1,4-diol
A notable naturally occurring saturated cyclohexanediol is 1-Methylcyclohexane-1,4-diol. This compound has been isolated from the marine red alga Laurencia translucida.[1]
Table 1: Quantitative Data for 1-Methylcyclohexane-1,4-diol
| Compound Name | Source Organism | Part of Organism | Concentration/Yield | Reference |
| 1-Methylcyclohexane-1,4-diol | Laurencia translucida | Whole organism | Not specified in abstract | [1] |
Experimental Protocols: Isolation of 1-Methylcyclohexane-1,4-diol from Laurencia translucida
While the specific details of the isolation protocol for 1-Methylcyclohexane-1,4-diol from Laurencia translucida are not fully available in the provided search results, a general procedure for the isolation of polar metabolites from marine algae can be outlined. This protocol is based on common practices in marine natural product chemistry.
1. Collection and Extraction:
-
Freshly collected algal material is typically washed with seawater to remove epiphytes and debris.
-
The cleaned material is then homogenized and extracted exhaustively with a polar solvent, such as methanol or a mixture of dichloromethane and methanol.
2. Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure.
-
The resulting residue is then subjected to solvent partitioning. A typical scheme would involve partitioning between n-hexane and 10% aqueous methanol to separate nonpolar compounds. The aqueous methanol fraction, containing the more polar compounds like diols, is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate.
3. Chromatographic Purification:
-
The polar fraction is subjected to a series of chromatographic techniques to isolate the target compound.
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by reversed-phase HPLC using a C18 column and a mobile phase typically consisting of a gradient of water and methanol or acetonitrile.
4. Structure Elucidation:
-
The structure of the purified compound is determined using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and its stereochemistry.
cis-3,5-Cyclohexadiene-1,2-diol
This unsaturated diol is a product of the microbial oxidation of aromatic compounds and serves as a versatile chiral building block in organic synthesis. It is produced by genetically modified strains of the bacterium Pseudomonas putida.[2]
Table 2: Quantitative Data for cis-3,5-Cyclohexadiene-1,2-diol
| Compound Name | Source Organism | Production Method | Titer/Yield | Reference |
| cis-3,5-Cyclohexadiene-1,2-diol (DHCD) | Pseudomonas putida (genetically modified) | Biotransformation of aromatic compounds | Large-scale synthesis demonstrated | [2] |
Experimental Protocols: Production and Isolation of cis-3,5-Cyclohexadiene-1,2-diol
The production of cis-3,5-Cyclohexadiene-1,2-diol involves the use of whole-cell biotransformation with genetically engineered bacteria.
1. Strain Development:
-
The gene encoding the dioxygenase enzyme responsible for the dihydroxylation of the aromatic substrate is cloned and overexpressed in a suitable host strain, such as Pseudomonas putida.
2. Fermentation and Biotransformation:
-
The recombinant bacterial strain is cultivated in a suitable fermentation medium.
-
Once a sufficient cell density is reached, the aromatic substrate (e.g., benzene or a substituted benzene) is added to the culture.
-
The biotransformation is carried out under controlled conditions of temperature, pH, and aeration.
3. Extraction and Purification:
-
After the biotransformation is complete, the cells are separated from the culture broth by centrifugation or filtration.
-
The supernatant containing the diol is then subjected to extraction with an organic solvent like ethyl acetate.
-
The organic extract is concentrated, and the diol is purified using chromatographic methods, similar to those described for 1-Methylcyclohexane-1,4-diol.
Biosynthesis of cis-3,5-Cyclohexadiene-1,2-diol
The formation of cis-3,5-Cyclohexadiene-1,2-diol is catalyzed by a dioxygenase enzyme. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring of the substrate.
Caption: Enzymatic conversion of an aromatic substrate to cis-3,5-Cyclohexadiene-1,2-diol by a dioxygenase.
2-Acyl-cyclohexane-1,3-diones
This class of compounds is found in plants of the Peperomia genus. They are characterized by a cyclohexane-1,3-dione core with an acyl group at the 2-position.[3]
Table 3: Examples of Naturally Occurring 2-Acyl-cyclohexane-1,3-diones
| Compound Name | Source Organism | Biological Activity | Reference |
| Alatanone A & B | Peperomia alata | Not specified in abstract | [3] |
| Trineurone A-E | Peperomia trineura | Not specified in abstract | [3] |
Experimental Protocols: Synthesis of 2-Acyl-cyclohexane-1,3-diones
The provided information details the chemical synthesis of these compounds rather than their isolation from natural sources. A general synthetic procedure is as follows:
1. Acylation of 1,3-Cyclohexanedione:
-
A solution of 1,3-cyclohexanedione or its derivative in a suitable solvent (e.g., dichloromethane) is treated with a carboxylic acid derivative.
-
Coupling agents such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) are used to facilitate the reaction.
-
The reaction mixture is stirred for an extended period to ensure complete reaction.
2. Workup and Purification:
-
The reaction mixture is filtered to remove any solid byproducts.
-
The filtrate is washed with an acidic solution (e.g., 1 M HCl) and then with brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.
-
The crude product is then purified by column chromatography on silica gel.
Signaling Pathways and Biological Activities
While specific signaling pathways for this compound and its direct analogs are not well-documented in the context of their natural occurrence, some of the related dione derivatives have known biological activities. For example, several synthetic derivatives of 1,3-cyclohexanedione are used as herbicides. Their mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocochromanols in plants.
Caption: Inhibition of the HPPD enzyme by triketone herbicides, which are derivatives of cyclohexane-1,3-dione.
Conclusion
References
The Genesis of a Versatile Intermediate: An In-depth Technical Guide to the Early Research and Discovery of 1,3-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding the synthesis and characterization of 1,3-Cyclohexanediol, a molecule that has served as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the early methodologies for its preparation, focusing on the key chemical transformations and the characterization of its stereoisomers. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols from historical literature are provided. Furthermore, key synthetic pathways and stereochemical relationships are illustrated using logical diagrams.
Early Synthesis and Discovery
The early exploration of this compound is intrinsically linked to the chemistry of its precursor, 1,3-cyclohexanedione. The primary route to obtaining this compound in early studies involved a two-step process: the hydrogenation of resorcinol to 1,3-cyclohexanedione, followed by the reduction of the dione to the diol.
One of the well-established methods for the synthesis of 1,3-cyclohexanedione is the semi-hydrogenation of resorcinol.[1] This process typically involves the use of a catalyst, such as Raney nickel, under specific temperature and pressure conditions. An early and notable report of this transformation appeared in the Journal of Organic Chemistry in 1961, describing the hydrogenation of resorcinol in the presence of a Raney nickel catalyst at temperatures between 90 to 95°C.[2] This process effectively reduces the benzene ring to a cyclohexane ring, yielding 1,3-cyclohexanedione, which can then be further reduced to a mixture of cis- and trans-1,3-cyclohexanediol.[2]
The subsequent reduction of 1,3-cyclohexanedione to this compound can be achieved using various reducing agents. Early methods likely employed metal hydrides or catalytic hydrogenation to convert the ketone functionalities into hydroxyl groups. The stereochemical outcome of this reduction, yielding a mixture of cis- and trans-isomers, was a key aspect of early investigations into this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of 1,3-cyclohexanedione and its subsequent reduction to this compound, based on methodologies described in early and subsequent literature.
Synthesis of 1,3-Cyclohexanedione from Resorcinol
Method 1: Catalytic Hydrogenation with Raney Nickel
-
Materials: Resorcinol, Sodium Hydroxide, Water, Raney Nickel catalyst, Hydrochloric Acid.
-
Procedure:
-
A solution of resorcinol in aqueous sodium hydroxide is prepared.
-
The solution is subjected to hydrogenation in the presence of a Raney Nickel catalyst at elevated temperature and pressure (e.g., 90-95°C).[2]
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The resulting solution is acidified with hydrochloric acid to precipitate the 1,3-cyclohexanedione.
-
The product is then isolated by filtration and can be purified by crystallization.
-
Method 2: Transfer Hydrogenation with Palladium on Carbon
-
Materials: Resorcinol, Sodium Formate, Water, 5% Palladium on Carbon (Pd/C) catalyst, Hydrochloric Acid.
-
Procedure:
-
A mixture of resorcinol and sodium formate is dissolved in water.
-
The 5% Pd/C catalyst is added to the solution.
-
The reaction mixture is heated (e.g., 40°-70° C) for a period of 1-15 hours.
-
After the reaction, the catalyst is filtered off.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of about 3.
-
The solution is cooled to induce crystallization of 1,3-cyclohexanedione.
-
The product is collected by filtration and dried.
-
Reduction of 1,3-Cyclohexanedione to this compound
-
Materials: 1,3-Cyclohexanedione, Sodium Borohydride (or other suitable reducing agent), Tetrahydrofuran (THF), Water, Hydrochloric Acid.
-
Procedure:
-
1,3-Cyclohexanedione is dissolved in a suitable solvent such as tetrahydrofuran.
-
A solution of sodium borohydride is added portion-wise to the solution of the dione.
-
The reaction mixture is stirred at a controlled temperature (e.g., heated to 60°C) for several hours.[2]
-
After the reaction is complete, the mixture is cooled, and water is carefully added to quench the excess reducing agent.
-
The pH is adjusted with hydrochloric acid.
-
The product, a mixture of cis- and trans-1,3-Cyclohexanediol, is then extracted from the aqueous layer using an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product.
-
The mixture of isomers can be separated by techniques such as fractional crystallization or chromatography.
-
Data Presentation
The following tables summarize the quantitative data available from early and subsequent studies on the synthesis and properties of this compound and its precursor.
| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |
| Resorcinol | Raney Nickel | Aq. NaOH | 90-95 | - | - | - | [2] |
| Resorcinol | 5% Pd/C | Water | 40-70 | - | 1-15 | >90 | |
| 1,3-Cyclohexanedione | Sodium Borohydride | THF | 60 | - | 27 | 75.3 | [2] |
Table 1: Synthesis of 1,3-Cyclohexanedione and this compound
| Isomer | Melting Point (°C) | Boiling Point (°C) | Solubility |
| cis-1,3-Cyclohexanediol | 81.0 - 85.0 | 125 (at 5 mmHg) | Soluble in water, ethyl acetate, acetone. |
| trans-1,3-Cyclohexanediol | - | - | Soluble in water. |
| Mixture (cis and trans) | ~30 | 246-247 | Soluble in water. |
Table 2: Physical Properties of this compound Isomers
Signaling Pathways and Biological Relevance
A thorough review of early literature did not reveal significant research focused on the specific role of this compound in biological signaling pathways. Its primary significance in early research appears to be as a chemical intermediate for the synthesis of other organic molecules.
However, some context on the biological relevance of related compounds is available. For instance, cis-1,3-Cyclohexanediol has been identified as a metabolite of the side-chain of the drug candesartan cilexetil.[3] The metabolism of other cyclohexane derivatives, such as cyclohexane and cyclohexanone, has been shown to yield 1,2- and 1,4-cyclohexanediols as major urinary metabolites in humans.[1]
Furthermore, derivatives of the precursor molecule, 1,3-cyclohexanedione, have been investigated for their biological activities. Some of these derivatives have shown antibacterial properties.
Based on the available historical data, this compound was predominantly explored for its chemical properties and synthetic utility rather than for a specific biological signaling function.
Visualizations
The following diagrams illustrate the key synthetic pathways and stereochemical relationships discussed in this guide.
Caption: Synthetic pathway from Resorcinol to this compound.
Caption: Relationship between the stereoisomers of this compound.
References
An In-depth Technical Guide to Key Derivatives of 1,3-Cyclohexanediol and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of key derivatives of 1,3-cyclohexanediol, with a particular focus on 1,3-cyclohexanedione derivatives that have emerged as promising scaffolds in medicinal chemistry. This document details their physicochemical characteristics, biological efficacy, and the experimental methodologies for their synthesis and evaluation.
Core Derivatives and Physicochemical Properties
This compound serves as a versatile starting material for a range of derivatives. Its hydroxyl groups can be functionalized to form esters, ethers, and other moieties, allowing for the creation of diverse chemical libraries.[1] However, a significant body of research focuses on its oxidized form, 1,3-cyclohexanedione, and its subsequent derivatives. 1,3-Cyclohexanedione is a cyclic diketone that exists in equilibrium with its enol tautomer, providing multiple reactive sites for chemical modification.[2]
Key derivatives include substituted 1,2,4-triazines and various heterocyclic compounds synthesized from the 1,3-cyclohexanedione core.[3][4] These derivatives have garnered attention for their potential as therapeutic agents, particularly in oncology.
The following table summarizes the physicochemical properties of this compound, 1,3-cyclohexanedione, and a representative triazine derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| cis/trans-1,3-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | 81-85 | 125 (at 5 mmHg) | Soluble in water.[5][6] |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 103-105.5 | 246-247 | Soluble in water.[2][7] |
| 3-Phenylnaphtho[2,1-e][8][9][10]triazine | C₁₇H₁₁N₃ | 257.29 | 135-140 | Not available | Not available |
Biological Properties and Therapeutic Potential
Derivatives of 1,3-cyclohexanedione have demonstrated significant potential as anticancer agents, with a primary mechanism of action being the inhibition of tyrosine kinases.[11] The c-Met receptor tyrosine kinase, in particular, has been identified as a key target.[3] Dysregulation of the c-Met signaling pathway is implicated in tumor growth, metastasis, and angiogenesis.[8]
Anticancer Activity
Numerous studies have evaluated the in-vitro cytotoxic activity of 1,3-cyclohexanedione derivatives against various cancer cell lines. The table below presents a selection of these derivatives and their half-maximal inhibitory concentrations (IC₅₀).
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Triazine | 5 | A549 (Lung) | < 10 | [3] |
| 1,2,4-Triazine | 7a | H460 (Lung) | < 10 | [3] |
| 1,2,4-Triazine | 7b | HT-29 (Colon) | < 10 | [3] |
| 1,2,4-Triazine | 10c | MKN-45 (Gastric) | < 10 | [3] |
| 1,2,4-Triazine | 10e | U87MG (Glioblastoma) | < 10 | [3] |
| 1,2,4-Triazine | 11c | SMMC-7721 (Hepatocellular) | < 10 | [3] |
| Hydrazone | 11o | Capan-1 (Pancreatic) | 1.4 | [9] |
| Hydrazone | 11r | Capan-1 (Pancreatic) | 5.1 | [9] |
| Hydrazone | 11s | Capan-1 (Pancreatic) | 5.3 | [9] |
c-Met Kinase Inhibition
Several 1,2,4-triazine derivatives of 1,3-cyclohexanedione have shown potent inhibitory activity against the c-Met kinase. The following table highlights the IC₅₀ values for selected compounds compared to the known c-Met inhibitor, foretinib.
| Compound | c-Met Kinase IC₅₀ (nM) | Reference |
| 5 | < 1.00 | [3] |
| 7a | < 1.00 | [3] |
| 7b | < 1.00 | [3] |
| 10c | < 1.00 | [3] |
| 10e | < 1.00 | [3] |
| 11c | < 1.00 | [3] |
| Foretinib (Reference) | 1.16 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key derivatives and the evaluation of their biological activity.
Synthesis of 1,2,4-Triazine Derivatives from 1,3-Cyclohexanedione
This protocol describes a general procedure for the synthesis of 1,2,4-triazine derivatives as reported in the literature.[3]
Step 1: Synthesis of the Hydrazinyl Intermediate
-
Prepare a solution of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride.
-
In a separate flask, dissolve 1,3-cyclohexanedione in an appropriate solvent (e.g., ethanol).
-
Slowly add the diazonium salt solution to the 1,3-cyclohexanedione solution with constant stirring at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to proceed for a specified time until the formation of the 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate is complete.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
Step 2: Cyclization to form the 1,2,4-Triazine Ring
-
Suspend the hydrazinyl intermediate in a suitable solvent (e.g., ethanol).
-
Add phenylisothiocyanate to the suspension.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization or column chromatography to obtain the desired tetrahydrobenzo[e][8][9][10]triazine derivative.
In-vitro Anticancer Drug Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
c-Met Kinase Inhibition Assay
This protocol outlines a general procedure for a biochemical assay to determine the inhibitory activity of compounds against c-Met kinase.[8][11]
-
Reagent Preparation: Prepare solutions of recombinant c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and the test compounds in an appropriate kinase assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (a known c-Met inhibitor) and a negative control (vehicle).
-
Kinase Reaction Initiation: Add the c-Met kinase and substrate to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction.
-
ELISA-based assays: Uses a phosphotyrosine-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits kinase activity by 50%.
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the simplified c-Met signaling cascade, a key pathway in cancer progression that is targeted by several 1,3-cyclohexanedione derivatives.
Caption: Simplified c-Met Signaling Pathway.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial screening of potential anticancer compounds.
Caption: Anticancer Drug Screening Workflow.
References
- 1. 1,3-Cyclohexanedione (CAS 504-02-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Cyclohexanedione | C6H8O2 | CID 10434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 504-01-8 [chemicalbook.com]
- 7. atul.co.in [atul.co.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. noblelifesci.com [noblelifesci.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral 1,3-Cyclohexanediol in Asymmetric Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,3-diols are crucial structural motifs present in a wide array of biologically active molecules and natural products. Their application as chiral synthons, auxiliaries, and ligands in asymmetric synthesis makes them highly valuable in the pharmaceutical and chemical industries.[1] This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure chiral 1,3-cyclohexanediol, a key building block for the stereocontrolled synthesis of complex molecules. The methodologies presented herein focus on robust and highly selective transformations, providing a valuable resource for researchers in organic synthesis and drug development.[1][2]
Method 1: Two-Step Asymmetric Synthesis via Organocatalyzed Aldol Reaction and Asymmetric Reduction
This strategy involves a two-step process commencing with an asymmetric aldol reaction to generate a chiral 1,3-keto alcohol, followed by an asymmetric reduction to yield the desired chiral 1,3-diol with high enantiomeric purity.[1]
Logical Workflow
Caption: Workflow for the two-step synthesis of chiral this compound.
Experimental Protocols
Step 1: Synthesis of Chiral 1,3-Keto Alcohols via Asymmetric Aldol Reaction [1]
-
To a mixture of cyclohexanone (0.5 mmol), the desired aldehyde (0.1 mmol), and a newly synthesized proline-derived organocatalyst (3g) (20 mol%) in DMSO/H₂O (8:2, 1 mL), add Cu(OTf)₂ (10 mol%).
-
Stir the resulting mixture at room temperature for 3 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to afford the chiral 1,3-keto alcohol.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by High-Performance Liquid Chromatography (HPLC) analysis using a chiral column.
Step 2: Asymmetric Reduction of Chiral 1,3-Keto Alcohols [1]
-
To a solution of the chiral 1,3-keto alcohol (1 mmol) in dry toluene (5 mL) at 0 °C under a nitrogen atmosphere, add a 1 M solution of the CBS catalyst (0.1 mmol, 0.1 mL) in toluene.
-
Add a 2 M solution of BH₃–SMe₂ in toluene (1.5 mmol) to the mixture.
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction with methanol.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the chiral 1,3-diol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation
Table 1: Synthesis of Chiral 1,3-Keto Alcohols (Selected Examples) [1]
| Aldehyde (2a-n) | Catalyst | Additive | Yield (%) | Diastereomeric Ratio (anti:syn) | ee (%) (anti) |
| p-Nitrobenzaldehyde | 3g | Cu(OTf)₂ | 95 | 98:2 | >99 |
| Benzaldehyde | 3g | Cu(OTf)₂ | 90 | 95:5 | >99 |
| 2-Naphthaldehyde | 3g | Cu(OTf)₂ | 88 | 96:4 | >99 |
Table 2: Asymmetric Reduction to Chiral 1,3-Diols (Selected Examples) [1]
| Chiral 1,3-Keto Alcohol | Reducing System | Yield (%) | ee (%) |
| Product from p-Nitrobenzaldehyde | CBS catalyst / BH₃–SMe₂ | 92 | >99 |
| Product from Benzaldehyde | CBS catalyst / BH₃–SMe₂ | 94 | >99 |
| Product from 2-Naphthaldehyde | CBS catalyst / BH₃–SMe₂ | 91 | >99 |
Method 2: Synthesis via Dithiane Linchpin Approach
This method provides a novel route to chiral, cyclic 1,3-diols utilizing silylated dithianes as relay linchpins. This approach is particularly attractive for creating building blocks for spatially directed libraries.[3]
Reaction Pathway
Caption: Synthesis of chiral this compound via the dithiane linchpin approach.
Experimental Protocols
Step 1: Formation of the Cyclized Product [3]
-
Prepare a solution of 2-TBS-dithiane in a 9:1 mixture of THF/HMPA.
-
Add n-BuLi at room temperature to effect lithiation, resulting in a yellow solution.
-
In a separate flask, prepare a pre-cooled (-78 °C) solution of the epoxide (1R,3R)-5 in a 9:1 THF/HMPA mixture.
-
Add the lithiated dithiane solution to the epoxide solution at -78 °C.
-
Maintain the reaction at -78 °C for 30 minutes, then warm to -40 °C for 2 hours.
-
Monitor the consumption of the starting material by TLC.
-
Allow the reaction to stir at room temperature for 18 hours to form the cyclized product.
-
Perform a standard work-up and purify by column chromatography.
Step 2: Deprotection to the Diol [3]
-
Dissolve the disilyl cyclohexanediol (6) in THF.
-
Add a 1 M solution of TBAF in THF.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Perform an aqueous work-up and purify the product to obtain the C₂-symmetric this compound (R,R)-7.
Data Presentation
Table 3: Yields for the Dithiane Linchpin Approach [3]
| Step | Product | Yield (%) |
| Cyclization | Disilyl Cyclohexanediol (6) | 88 |
| Deprotection | (R,R)-1,3-Cyclohexanediol (7) | 94 |
Applications in Asymmetric Synthesis
Chiral 1,3-cyclohexanediols are versatile intermediates in the synthesis of biologically important molecules and can also serve as chiral auxiliaries to control the stereochemistry of subsequent reactions.[1][2]
Use as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and potentially recovered for reuse.[2][4]
Caption: General scheme for the application of a chiral auxiliary in asymmetric synthesis.
The high enantiopurity and defined stereochemistry of the synthesized 1,3-cyclohexanediols make them excellent candidates for use as chiral auxiliaries in a variety of asymmetric transformations, including alkylations and aldol reactions, thereby enabling the synthesis of other valuable chiral molecules.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]
- 4. york.ac.uk [york.ac.uk]
Application Notes and Protocols: 1,3-Cyclohexanediol as a Starting Material in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,3-cyclohexanediol as a versatile starting material in the synthesis of pharmaceutically active compounds. The focus is on the synthesis of kinase inhibitors, particularly those targeting the c-Met signaling pathway, which is implicated in various cancers.
Introduction
This compound, and its readily accessible precursor 1,3-cyclohexanedione, are valuable building blocks in medicinal chemistry. The cyclohexane scaffold offers a rigid framework that can be stereochemically controlled and functionalized to interact with biological targets. The presence of hydroxyl groups in this compound provides key reactive sites for derivatization and construction of complex molecular architectures. This document outlines the synthetic routes from this compound to potent c-Met inhibitors and provides detailed protocols for key transformations.
Key Applications in Pharmaceutical Synthesis
Derivatives of the 1,3-cyclohexane scaffold have shown significant potential in various therapeutic areas:
-
Anticancer Agents: A primary application is in the development of kinase inhibitors, such as those targeting c-Met, a receptor tyrosine kinase often dysregulated in cancer.[1][2]
-
Antiviral Compounds: The carbocyclic core of this compound is a key feature in the synthesis of certain carbocyclic nucleoside analogs with potential antiviral activity.[3][4]
-
Central Nervous System (CNS) Agents: The scaffold is also present in molecules with activity in the central nervous system, such as analogs of tetrahydrocannabinol (THC).[5][6]
Data Presentation
Table 1: Synthesis of cis- and trans-1,3-Cyclohexanediol from 1,3-Cyclohexanedione
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | cis:trans Ratio | Reference |
| 1 | Sodium Borohydride | Tetrahydrofuran | 60 | 27 | 75.3 | 11:89 | [7] |
| 2 | Sodium Borohydride | Tetrahydrofuran | 60 | 27 | 70.6 | 4:96 | [7] |
| 3 | Lithium Aluminum Hydride | Tetrahydrofuran | Room Temp | - | 73.8 | 60:40 | [7] |
Table 2: Biological Activity of 1,3-Cyclohexanedione-derived c-Met Inhibitors
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Foretinib (Reference) | H460 (NSCLC) | - | [1] |
| Compound 5 | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | 0.24 - 9.36 (nM) | [1] |
| Compound 7a | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | < 1.00 (nM) | [1] |
| Compound 7b | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | < 1.00 (nM) | [1] |
| Compound 10c | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | < 1.00 (nM) | [1] |
| Compound 10e | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | < 1.00 (nM) | [1] |
| Compound 11c | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | < 1.00 (nM) | [1] |
| Compound 11f | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | < 1.00 (nM) | [1] |
NSCLC: Non-Small Cell Lung Carcinoma
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 1,3-cyclohexanedione to this compound. The ratio of cis to trans isomers can be influenced by the choice of reducing agent.
Materials:
-
1,3-Cyclohexanedione
-
Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
1 N Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure (using Sodium Borohydride for predominantly trans-isomer): [7]
-
To a solution of 1,3-cyclohexanedione (1.0 g, 8.9 mmol) in THF (20 mL) in a round-bottom flask, add sodium borohydride (0.17 g, 4.5 mmol) portion-wise at room temperature.
-
Heat the mixture to 60°C and stir for 27 hours under a reflux condenser.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Slowly add 1 N HCl (10 mL) to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield this compound.
Expected Yield: Approximately 70-75%. The trans-isomer will be the major product.
Protocol 2: Synthesis of a c-Met Inhibitor Precursor from 1,3-Cyclohexanedione
This protocol outlines a general procedure for the synthesis of a key intermediate used in the development of c-Met inhibitors, starting from 1,3-cyclohexanedione. It is important to note that while this protocol starts with the dione, the resulting scaffold is the basis for the inhibitors mentioned in Table 2. The diol can be a potential starting material via oxidation to the dione or other functional group manipulations.
Materials:
-
1,3-Cyclohexanedione
-
Aryl diazonium salt (e.g., 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride)
-
Ethanol
-
Sodium acetate
-
Beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve 1,3-cyclohexanedione (1.12 g, 10 mmol) in ethanol (50 mL) in a beaker.
-
Add a solution of sodium acetate (1.64 g, 20 mmol) in water (10 mL) to the beaker and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of the aryl diazonium salt (10 mmol) to the cooled mixture with constant stirring.
-
Continue stirring at 0-5°C for 2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield the arylhydrazone derivative of 1,3-cyclohexanedione.
This intermediate can then be used in various cyclization and multi-component reactions to generate a library of potential c-Met inhibitors.[1]
Visualizations
Signaling Pathway: c-Met Inhibition
Caption: Inhibition of the c-Met signaling pathway by a this compound derivative.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot heterogeneous synthesis of Δ(3)-tetrahydrocannabinol analogues and xanthenes showing differential binding to CB(1) and CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]
Application Notes: 1,3-Cyclohexanediol as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclohexanediol is a versatile and readily available chemical scaffold that holds significant potential as a precursor in the synthesis of novel agrochemicals. Through straightforward chemical transformations, it can be converted into key intermediates for the development of potent herbicides. This application note provides a comprehensive overview of the synthetic pathways, experimental protocols, and biological activities of agrochemicals derived from this compound, with a particular focus on herbicides targeting the enzyme p-Hydroxyphenylpyruvate dioxygenase (HPPD).
The primary synthetic strategy involves the oxidation of this compound to its corresponding diketone, 1,3-cyclohexanedione. This intermediate serves as a crucial building block for the synthesis of a class of herbicides known as triketones. These compounds mimic the natural substrate of HPPD, leading to the inhibition of plastoquinone biosynthesis, an essential pathway for plant growth and development. The inhibition of this pathway ultimately results in bleaching symptoms and plant death.
These application notes will detail the necessary protocols for the oxidation of this compound, the subsequent synthesis of 2-acyl-cyclohexane-1,3-dione derivatives, and the evaluation of their herbicidal activity.
I. Synthesis of Agrochemical Intermediates from this compound
The initial and critical step in utilizing this compound as a building block for the target agrochemicals is its oxidation to 1,3-cyclohexanedione. This transformation can be achieved through various established oxidation protocols. Subsequently, the resulting 1,3-cyclohexanedione is acylated to yield the herbicidally active 2-acyl-cyclohexane-1,3-dione derivatives.
Experimental Protocols
Protocol 1: Oxidation of this compound to 1,3-Cyclohexanedione via Swern Oxidation
The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, with high functional group tolerance.[1][2][3]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnels, etc.)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.
-
Dissolve oxalyl chloride (2.2 equivalents) in anhydrous DCM and add it to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture, again keeping the temperature below -60 °C. Stir for 1 hour.
-
Add triethylamine (5.0 equivalents) to the flask, and allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1,3-cyclohexanedione.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones
This protocol describes the acylation of 1,3-cyclohexanedione to produce herbicidally active compounds.[4][5]
Materials:
-
1,3-Cyclohexanedione
-
Carboxylic acid derivative (e.g., undecanoic acid for a C11 alkyl side chain) (1.0 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
Triethylamine (Et₃N) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 equivalent) in anhydrous DCM.
-
To this solution, successively add the desired carboxylic acid (1.0 equivalent), DCC (1.2 equivalents), triethylamine (1.2 equivalents), and DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, dilute the mixture with DCM and filter to remove the dicyclohexylurea precipitate.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl.
-
Extract the aqueous phase with diethyl ether (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-acyl-cyclohexane-1,3-dione by flash chromatography.
II. Biological Activity and Data Presentation
The synthesized 2-acyl-cyclohexane-1,3-dione derivatives exhibit herbicidal activity through the inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The efficacy of these compounds can be quantified by determining their apparent 50% inhibitory concentration (I₅₀app).
Quantitative Data
The following table summarizes the herbicidal activity of a series of 2-acyl-cyclohexane-1,3-diones with varying alkyl side chain lengths against plant HPPD. The data is adapted from a study on congeners derived from Peperomia natural products.[4][5]
| Compound ID | Alkyl Side Chain | I₅₀app (μM) |
| 5a | C₇ | 1.5 ± 0.2 |
| 5b | C₉ | 0.55 ± 0.05 |
| 5c | C₁₀ | 0.35 ± 0.03 |
| 5d | C₁₁ | 0.18 ± 0.02 |
| 5e | C₁₃ | 0.45 ± 0.04 |
| Sulcotrione | (Commercial Herbicide) | 0.25 ± 0.02 |
Data presented as mean ± standard error.
The data indicates that the length of the alkyl side chain significantly influences the inhibitory activity, with a C₁₁ chain (compound 5d ) showing the highest potency, even surpassing the commercial herbicide sulcotrione.[4][5]
Experimental Protocols
Protocol 3: p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay
This protocol outlines the procedure for determining the I₅₀app values of the synthesized compounds.[4]
Materials:
-
Recombinant plant HPPD enzyme
-
Synthesized 2-acyl-cyclohexane-1,3-dione inhibitors
-
p-Hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Sodium phosphate buffer (0.2 M, pH 7.2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 M sodium phosphate buffer (pH 7.2), 1.8 mM ascorbate, and the desired concentration of the inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
Add the recombinant HPPD enzyme to the reaction mixture and incubate for 3 minutes at 37 °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, 0.2 mM HPP.
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength, which corresponds to the formation of the product, homogentisic acid.
-
Calculate the initial reaction rates at various inhibitor concentrations.
-
Determine the I₅₀app value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
III. Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the targeted biological pathway.
Caption: Experimental workflow from this compound to herbicidal activity assessment.
Caption: Inhibition of the HPPD pathway by 2-acyl-cyclohexane-1,3-dione herbicides.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]
- 5. What is Oxidation with PCC | lookchem [lookchem.com]
Application Notes and Protocols for Polymerization Reactions Involving 1,3-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polyesters and polyurethanes using 1,3-cyclohexanediol as a key monomer. The inclusion of this cyclic diol can impart unique properties to the resulting polymers, such as increased rigidity and modified thermal characteristics, which are of interest in various applications, including the development of novel biomaterials and drug delivery systems.
Introduction to this compound in Polymer Synthesis
This compound is a cyclic aliphatic diol that can be used as a monomer in step-growth polymerization to produce polyesters and polyurethanes.[1] Its rigid cyclic structure can enhance the thermal and mechanical properties of the resulting polymers compared to those synthesized from linear aliphatic diols.[2] The stereochemistry of this compound (cis- vs. trans-isomers) can also influence the polymer's final properties, such as crystallinity and melting temperature.[3]
Polyester Synthesis via Polycondensation
Aliphatic polyesters are a significant class of biodegradable polymers. They can be synthesized through the thermal polycondensation of diols and dicarboxylic acids.[3] This method, however, often requires high temperatures and vacuum to effectively remove the condensation byproducts (e.g., water) and achieve high molecular weight polymers.[3]
General Two-Step Melt Polycondensation Protocol for Polyesters
This protocol describes a general method for synthesizing polyesters from this compound and a dicarboxylic acid (e.g., adipic acid or sebacic acid) via a two-step melt polycondensation process.[3][4]
Materials:
-
This compound (cis/trans mixture or a specific isomer)
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Esterification catalyst (e.g., titanium(IV) butoxide, antimony(III) oxide)
-
High-vacuum reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
Step 1: Esterification
-
Charge the reaction vessel with equimolar amounts of this compound and the chosen dicarboxylic acid.
-
Add the esterification catalyst (typically 200-400 ppm based on the final polymer weight).
-
Heat the mixture under a slow stream of inert gas (e.g., nitrogen) to a temperature of 180-220°C.
-
Maintain this temperature with constant stirring to facilitate the esterification reaction and the removal of water as a byproduct. This stage is typically continued for 2-4 hours or until the theoretical amount of water has been collected.
Step 2: Polycondensation
-
Gradually reduce the pressure in the reaction vessel to a high vacuum (<1 Torr).
-
Slowly increase the temperature to 220-260°C.
-
Continue the reaction under high vacuum and elevated temperature for several hours (typically 3-6 hours). The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
The reaction is complete when the desired melt viscosity or stirrer torque is achieved.
-
The resulting polyester can be extruded from the reactor under nitrogen pressure and cooled for subsequent characterization.
Expected Polymer Properties
The properties of polyesters derived from cyclic diols are influenced by the rigidity of the cyclic monomer. The incorporation of cyclic structures is known to increase the glass transition temperature (Tg) of the resulting polymer.[2] For polyesters synthesized from this compound, the Tg and melting temperature (Tm) will depend on the specific dicarboxylic acid used and the cis/trans ratio of the diol.
Table 1: Representative Thermal Properties of Aliphatic Polyesters from Various Diols
| Diol | Dicarboxylic Acid | Catalyst | Tg (°C) | Tm (°C) | Reference |
| 1,3-Propanediol | Azelaic Acid | Not Specified | - | - | [3] |
| Isosorbide | Succinic Acid | Not Specified | >48 | - | [3] |
| 1,4-Butanediol | Adipic Acid | H3PO4/H2SO4 | - | 52-65 | [4] |
| 1,4-Butanediol | Sebacic Acid | H3PO4/H2SO4 | - | 52-65 | [4] |
Polyurethane Synthesis via Polyaddition
Polyurethanes are versatile polymers formed by the polyaddition reaction of a diol and a diisocyanate.[5] The properties of polyurethanes can be tailored by varying the structure of both the diol and the diisocyanate.[5][6] The use of this compound as the diol component can lead to polyurethanes with enhanced rigidity and thermal stability.
General Prepolymer Method for Polyurethane Synthesis
This protocol outlines a general two-step prepolymer method for the synthesis of polyurethanes from this compound and a diisocyanate such as 4,4'-methylenebis(phenyl isocyanate) (MDI) or toluene diisocyanate (TDI).[5][7]
Materials:
-
This compound
-
Diisocyanate (e.g., MDI, TDI)
-
Polyol (e.g., polycaprolactone diol, polytetrahydrofuran diol) - for soft segment
-
Chain extender (e.g., 1,4-butanediol)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Reaction vessel with mechanical stirrer and nitrogen inlet.
Procedure:
Step 1: Prepolymer Synthesis
-
In a reaction vessel under a nitrogen atmosphere, react an excess of the diisocyanate with a long-chain polyol (which will form the soft segment of the polyurethane). The reaction is typically carried out at 70-80°C for 1-2 hours to form an isocyanate-terminated prepolymer.[5]
Step 2: Chain Extension
-
Cool the prepolymer to 50-60°C.
-
Add a stoichiometric amount of the chain extender, which in this case would be a mixture of this compound and another short-chain diol like 1,4-butanediol. The ratio of these diols will determine the hard segment properties.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Stir the mixture vigorously until it becomes homogeneous and the viscosity increases.
-
Pour the reacting mixture into a preheated mold and cure at an elevated temperature (e.g., 100-120°C) for several hours to complete the polymerization.
Expected Polyurethane Properties
The incorporation of the rigid this compound into the hard segments of the polyurethane is expected to increase the hardness, modulus, and thermal stability of the resulting elastomer.
Table 2: Representative Mechanical Properties of Polyurethanes from Various Diisocyanates
| Diisocyanate | Diol/Chain Extender | Soft Segment | Shore D Hardness | Tensile Strength (MPa) | Reference |
| MDI | 1,4-Butanediol | Polycarbonate diol | - | - | [5] |
| TODI | 1,4-Butanediol | Polycarbonate diol | - | - | [5] |
| IPDI | 1,4-Butanediol | Polycarbonate diol | - | - | [5] |
| HDI | 1,4-Butanediol | Polycarbonate diol | - | - | [5] |
Enzymatic Polymerization
Enzymatic polymerization is an emerging green chemistry approach for the synthesis of polyesters.[8] Lipases, such as Novozym 435, are effective catalysts for the polycondensation of diols and dicarboxylic acids under milder reaction conditions than traditional melt polycondensation.[9] This method can be particularly advantageous for monomers that are sensitive to high temperatures.
General Protocol for Enzymatic Polyesterification
This protocol provides a general method for the enzymatic synthesis of polyesters from this compound and a dicarboxylic acid ester (e.g., diethyl adipate).[9]
Materials:
-
This compound
-
Dicarboxylic acid diethyl ester (e.g., diethyl adipate)
-
Immobilized lipase (e.g., Novozym 435)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Vacuum reaction setup.
Procedure:
-
Charge the reaction vessel with equimolar amounts of this compound and the dicarboxylic acid diethyl ester in a suitable solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the monomers).
-
Heat the mixture to a moderate temperature (e.g., 80-100°C) under reduced pressure to remove the ethanol byproduct.
-
Continue the reaction for 24-48 hours.
-
After the reaction, the enzyme can be recovered by filtration for potential reuse.
-
The polymer is then isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Visualizations
Caption: Workflow for Polyester Synthesis.
Caption: Polyurethane Synthesis Pathway.
Applications in Drug Development
Polymers synthesized from this compound can be explored for various applications in drug delivery due to their potential biodegradability and tunable properties. The rigid cyclic structure can influence the degradation rate and the mechanical integrity of drug delivery devices. These polymers could be formulated into microparticles, nanoparticles, or implants for the controlled release of therapeutic agents.[10] The specific properties of the polyester or polyurethane, such as its hydrophilicity, crystallinity, and glass transition temperature, will dictate its suitability for a particular drug delivery application and release profile.
References
- 1. Polycyclohexylenedimethylene terephthalate - Wikipedia [en.wikipedia.org]
- 2. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantitative Analysis of 1,3-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of 1,3-Cyclohexanediol in various sample matrices. The protocols described herein leverage High-Performance Liquid Chromatography (HPLC) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for enhanced sensitivity and selectivity.
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct quantification of this compound and is particularly useful for monitoring reaction progress and analyzing samples with relatively high concentrations of the analyte.
Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is employed. The following table summarizes the operational parameters for two common reversed-phase methods.
| Parameter | Method A: Isocratic Methanol-Based Separation | Method B: Isocratic Acetonitrile-Based Separation |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.0 x 250 mm |
| Mobile Phase | Methanol:Water (40:60, v/v) | Acetonitrile:Phosphate Buffer (pH 2.8) (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Column Temperature | 25°C | Ambient |
| Injection Volume | 10 µL | 20 µL |
| Expected Retention Time | ~ 4-6 minutes | ~ 5-7 minutes |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.8 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL | ~ 2.5 µg/mL |
| Linearity Range | 5 - 200 µg/mL (R² > 0.999) | 2 - 150 µg/mL (R² > 0.999) |
Experimental Protocol: HPLC Analysis
1. Reagent and Standard Preparation:
-
Mobile Phase Preparation:
-
Method A: Mix HPLC-grade methanol and water in a 40:60 volume ratio. Degas the solution using sonication or vacuum filtration.
-
Method B: Prepare a 5.4 mM phosphate buffer and adjust the pH to 2.8 with phosphoric acid. Mix with HPLC-grade acetonitrile in a 60:40 volume ratio. Filter the mobile phase through a 0.45 µm membrane filter.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5, 10, 25, 50, 100, 200 µg/mL for Method A).
2. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
4. Method Validation:
-
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
For trace-level quantification and enhanced specificity, GC-MS analysis following derivatization is the preferred method. Silylation of the hydroxyl groups of this compound increases its volatility and improves its chromatographic properties.
Instrumentation and Conditions
A standard GC-MS system is utilized for this analysis. The following table outlines the instrumental parameters.
| Parameter | GC-MS with Silylation Derivatization |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Expected Retention Time | ~ 12-15 minutes (for the di-TMS derivative) |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Linearity Range | 0.2 - 20 µg/mL (R² > 0.999) |
Experimental Protocol: GC-MS Analysis with Silylation
1. Reagent and Standard Preparation:
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective choice.
-
Solvent: Anhydrous pyridine or acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of anhydrous pyridine.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with anhydrous pyridine to cover the desired concentration range (e.g., 0.2, 0.5, 1, 5, 10, 20 µg/mL).
2. Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of the silylating reagent (BSTFA + 1% TMCS).
-
Securely cap the vials and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before injection.
3. Sample Preparation:
-
For liquid samples, an extraction step may be required to transfer the this compound into a suitable solvent for derivatization.
-
For solid samples, dissolve a known amount in a suitable solvent and filter if necessary.
-
Ensure the final sample extract is anhydrous before derivatization to prevent reaction of the silylating reagent with water.
4. GC-MS Analysis:
-
Inject the derivatized calibration standards to establish the retention time and generate a calibration curve based on the peak area of the selected quantification ion.
-
Inject the derivatized sample solutions.
-
Identify the derivatized this compound peak in the sample chromatograms based on its retention time and the presence of qualifier ions.
-
Quantify the analyte using the calibration curve.
5. Method Validation:
-
Validate the method according to ICH guidelines, paying close attention to the consistency and completeness of the derivatization reaction.
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for the quantitative analysis of this compound by GC-MS with silylation.
Data Presentation and Quality Control
All quantitative data should be summarized in clearly structured tables for easy comparison and trend analysis. Regular use of quality control (QC) samples at low, medium, and high concentrations within the calibration range is essential to ensure the accuracy and precision of the results over time. System suitability tests, including checks for peak shape, resolution, and retention time stability, should be performed before each analytical run.
Gas chromatography-mass spectrometry (GC-MS) analysis of 1,3-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of 1,3-Cyclohexanediol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of this compound, a derivatization step is crucial for successful GC-MS analysis. This document provides a detailed silylation protocol to enhance the volatility and thermal stability of the analyte, along with optimized GC-MS parameters for its separation and detection. This method is suitable for the quantification of this compound in various sample matrices relevant to pharmaceutical and chemical research.
Introduction
This compound is a cyclic diol that finds applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals. Accurate and sensitive quantification of this compound is often required for process monitoring, quality control, and research and development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound by GC-MS is challenging due to potential peak tailing, low sensitivity, and thermal degradation in the GC system.
To overcome these challenges, a derivatization step is employed to convert the polar hydroxyl groups into less polar and more volatile silyl ethers. Silylation, the reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[1][2] This process significantly improves the chromatographic behavior and detection sensitivity of the analyte.[3]
This application note provides a step-by-step protocol for the silylation of this compound and its subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 504-01-8) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Glass autosampler vials (1.5 mL) with inserts and caps
Sample Preparation: Silylation of this compound
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate. From the stock solution, prepare a series of calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Solvent Evaporation: Transfer 100 µL of each standard solution or sample extract into a clean autosampler vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 1 minute to ensure thorough mixing. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with hexane prior to analysis.
GC-MS Parameters
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data
Quantitative analysis can be performed using a calibration curve generated from the derivatized this compound standards. The peak area of a characteristic ion of the derivatized analyte is plotted against the concentration.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (µg/mL) | LOQ (µg/mL) |
| bis-TMS-1,3-Cyclohexanediol | ~12.5 (typical) | 245 | 73, 147, 260 | To be determined | To be determined |
Note: Retention time is an estimate and will vary depending on the specific GC system and column conditions. LOD and LOQ are method-dependent and need to be experimentally determined.
Mass Spectral Data
The mass spectrum of underivatized this compound is characterized by the following major ions.
| Compound | Molecular Weight | Major Fragment Ions (m/z) |
| This compound | 116.16 g/mol [4] | 44, 80, 42, 73, 70[4] |
Upon silylation, the molecular weight of this compound increases by 144 (2 x 72 for each TMS group), resulting in a molecular weight of 260.29 g/mol for the bis-TMS derivative. The mass spectrum of the derivatized compound is expected to show characteristic fragments of silylated compounds.
| Compound | Molecular Weight | Expected Fragment Ions (m/z) |
| bis-TMS-1,3-Cyclohexanediol | 260.29 g/mol | 73 ([Si(CH₃)₃]⁺), 147, 245 ([M-CH₃]⁺), 260 (M⁺) |
Visualization
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Fragmentation Pathway
The following diagram illustrates a plausible electron ionization fragmentation pathway for bis-TMS-1,3-Cyclohexanediol.
References
High-performance liquid chromatography (HPLC) methods for 1,3-Cyclohexanediol
Application Notes & Protocols for the HPLC Analysis of 1,3-Cyclohexanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a cyclic diol that exists as cis and trans diastereomers. The trans isomer is chiral and exists as a pair of enantiomers. The analysis and separation of these isomers are crucial for stereoselective synthesis, quality control, and pharmacological studies. Due to its lack of a strong UV-absorbing chromophore, direct detection of this compound by HPLC with a UV detector can be challenging and may offer low sensitivity. This document provides detailed protocols for three proposed High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, tailored to different analytical needs:
-
Achiral Reversed-Phase HPLC with Refractive Index (RI) Detection: For the separation and quantification of cis and trans isomers.
-
Chiral Normal-Phase HPLC with RI or UV (low λ) Detection: For the separation of the enantiomers of trans-1,3-Cyclohexanediol.
-
Reversed-Phase HPLC with UV Detection following Pre-column Derivatization: For enhanced sensitivity in quantifying total this compound or its isomers.
Method 1: Achiral Separation of Cis/Trans Isomers by Reversed-Phase HPLC with Refractive Index (RI) Detection
This method is designed for the separation of the diastereomers of this compound. A C18 column is proposed for a standard reversed-phase separation. Given that this compound does not have a UV chromophore, a universal Refractive Index (RI) detector is the recommended choice.[1][2] RI detectors are sensitive to changes in the refractive index of the mobile phase as the analyte elutes.[1] It is important to note that RI detection is not suitable for gradient elution and is sensitive to temperature fluctuations.[1]
Quantitative Data Summary
Note: The following are proposed starting conditions and may require optimization.
| Parameter | Proposed Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: Acetonitrile:Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Refractive Index (RI) |
| Detector Temp. | 35°C |
| Injection Volume | 20 µL |
| Expected Elution | The less polar trans-isomer is expected to elute after the more polar cis-isomer. |
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade acetonitrile and ultrapure water in a 20:80 volume-to-volume ratio.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and detector noise.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column in the column oven.
-
Set the column oven temperature to 30°C.
-
Set the RI detector temperature to 35°C and allow it to stabilize.
-
Purge the HPLC pump with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved on the RI detector.
-
-
Analysis:
-
Inject 20 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both isomers (e.g., 15-20 minutes).
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times. Relative peak areas can be used to determine the isomeric ratio.
-
Workflow Diagram
Caption: Workflow for achiral HPLC-RI analysis.
Method 2: Chiral Separation of trans-1,3-Cyclohexanediol Enantiomers
For the separation of the enantiomers of trans-1,3-Cyclohexanediol, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including alcohols.[3] The Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a suitable candidate for this separation.[4][5] Normal phase chromatography often provides better selectivity for this type of separation.
Quantitative Data Summary
Note: The following are proposed starting conditions and may require optimization.
| Parameter | Proposed Condition |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25°C |
| Detector | Refractive Index (RI) or UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Elution | Two well-resolved peaks for the (1R,3R) and (1S,3S) enantiomers. |
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade n-Hexane and isopropanol in a 90:10 volume-to-volume ratio.
-
Degas the mobile phase thoroughly.
-
-
Sample Preparation:
-
Dissolve the racemic trans-1,3-Cyclohexanediol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
HPLC System Setup and Equilibration:
-
Caution: Ensure the HPLC system is completely free of incompatible solvents (e.g., acetone, THF, DMSO) which can damage the Chiralpak column.[4][6]
-
Install the Chiralpak AD-H column.
-
Equilibrate the column with the mobile phase at 0.7 mL/min for at least 1 hour or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Monitor the elution profile. The two enantiomers should elute as separate peaks.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
-
Workflow Diagram
Caption: Workflow for chiral HPLC analysis.
Method 3: Analysis by HPLC-UV after Pre-column Derivatization
To enhance detection sensitivity with a standard UV detector, this compound can be derivatized prior to HPLC analysis. This involves reacting the hydroxyl groups with a reagent that introduces a strongly UV-absorbing chromophore. Benzoyl chloride is a suitable reagent for this purpose, as it reacts with alcohols to form benzoate esters, which have a strong UV absorbance.[7][8][9]
Quantitative Data Summary
Note: The following are proposed starting conditions for the analysis of the derivatized diol and may require optimization.
| Parameter | Proposed Condition |
| Derivatizing Agent | Benzoyl Chloride |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Gradient: Acetonitrile and Water |
| A: Water; B: Acetonitrile | |
| 0-15 min, 50-90% B; 15-20 min, 90% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis / DAD |
| Detection Wavelength | ~230 nm (for benzoate esters) |
| Injection Volume | 10 µL |
Experimental Protocol
-
Derivatization Procedure (in a fume hood):
-
To 1 mg of this compound in a vial, add 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add 200 µL of 1 M NaOH to make the solution alkaline.
-
Add 100 µL of benzoyl chloride.
-
Cap the vial and vortex vigorously for 5-10 minutes at room temperature.
-
Quench the reaction by adding 100 µL of a quenching agent (e.g., a solution of a primary amine like glycine) to react with excess benzoyl chloride.
-
Neutralize the solution with a small amount of acid (e.g., 1 M HCl).
-
The resulting solution containing the 1,3-cyclohexanediyl dibenzoate can be diluted with the mobile phase and filtered before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column and set the oven temperature to 30°C.
-
Equilibrate the column with the initial mobile phase conditions (50% Acetonitrile) for at least 15 minutes.
-
-
Analysis:
-
Inject 10 µL of the derivatized sample.
-
Run the gradient elution program.
-
Monitor the chromatogram at 230 nm. The derivatized cis and trans isomers may be separated under these reversed-phase conditions.
-
Logical Relationship Diagram
Caption: Logic of pre-column derivatization for HPLC-UV.
References
- 1. biocompare.com [biocompare.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. ct-k.com [ct-k.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of alcohols... - Chromatography Forum [chromforum.org]
Application Notes and Protocols: Reduction of 1,3-Cyclohexanedione to 1,3-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of 1,3-cyclohexanedione to 1,3-cyclohexanediol, a valuable intermediate in the synthesis of various biologically active molecules. The protocols outlined below utilize two common and effective methods: reduction with sodium borohydride, which offers mild reaction conditions, and catalytic hydrogenation, which provides an alternative route often with different diastereoselectivity.
Introduction
The reduction of cyclic diones, such as 1,3-cyclohexanedione, to their corresponding diols is a fundamental transformation in organic synthesis. The resulting this compound exists as two diastereomers, cis and trans, and the selective synthesis of one over the other is often a critical consideration in multi-step synthetic pathways. The choice of reducing agent and reaction conditions can significantly influence the yield and the diastereomeric ratio of the product. These diols serve as versatile building blocks for the synthesis of pharmaceuticals and other complex organic molecules.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the quantitative data for the different methods of reducing 1,3-cyclohexanedione to this compound.
| Parameter | Method 1: Sodium Borohydride Reduction | Method 2: Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) with Raney Nickel Catalyst |
| Solvent | Tetrahydrofuran (THF) | Water |
| Temperature | Room Temperature to 60°C | 50°C |
| Pressure | Atmospheric | 1.0 MPa |
| Reaction Time | ~25 hours | 4 hours |
| Conversion of Starting Material | >99%[1] | Complete |
| Yield of this compound | Up to 98.6%[1] | ~60% (for the amination product, indicating high conversion of the dione)[2] |
| Diastereoselectivity (cis:trans) | ~71:29 (can be influenced by additives)[1] | Not specified for diol, but hydrogenation is a common method. |
| Key Additives | Optional: Metal salts (e.g., MgSO₄, ZnCl₂) to enhance cis-selectivity[1] | Sodium Hydroxide |
Experimental Protocols
Method 1: Reduction with Sodium Borohydride
This protocol describes the reduction of 1,3-cyclohexanedione using sodium borohydride in tetrahydrofuran. The addition of certain metal salts can improve the selectivity for the cis-diol.[1]
Materials:
-
1,3-Cyclohexanedione
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous (optional, for enhanced cis-selectivity)
-
1 N Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (1.2 equivalents) and anhydrous magnesium sulfate (0.6 equivalents, if used) in anhydrous THF.
-
Addition of Substrate: Dissolve 1,3-cyclohexanedione (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium borohydride at room temperature over a period of 30 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture. The reaction can be monitored by Thin Layer Chromatography (TLC). For completion, the reaction may be heated to 60°C for up to 25 hours.[1]
-
Quenching: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly and carefully add 1 N HCl to quench the excess sodium borohydride until the effervescence ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
Method 2: Catalytic Hydrogenation with Raney Nickel
This protocol outlines the reduction of 1,3-cyclohexanedione via catalytic hydrogenation using Raney Nickel. This method is adapted from the hydrogenation of the related compound resorcinol to produce 1,3-cyclohexanedione, which is then further reduced.[2]
Materials:
-
1,3-Cyclohexanedione
-
Raney Nickel (catalyst)
-
Water
-
Sodium Hydroxide (NaOH)
-
Hydrogen Gas (H₂)
-
High-pressure autoclave reactor with magnetic stirring
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a high-pressure autoclave reactor, add 1,3-cyclohexanedione (1.0 equivalent), water, a catalytic amount of Raney Nickel, and sodium hydroxide.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas three times to remove any air. Pressurize the reactor with hydrogen gas to 1.0 MPa.
-
Reaction: Heat the reactor to 50°C and stir the reaction mixture vigorously for 4 hours. Monitor the reaction progress by observing the hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purification: Filter the reaction mixture to remove the Raney Nickel catalyst. The aqueous solution containing the this compound can then be subjected to extraction with an organic solvent, followed by drying and evaporation of the solvent to isolate the product. Further purification can be achieved by distillation or recrystallization.
Visualizations
Caption: Experimental workflow for the reduction of 1,3-cyclohexanedione.
References
Application Notes and Protocols: 1,3-Cyclohexanediol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 1,3-cyclohexanediol and its derivatives in materials science and drug development. It includes information on the use of this compound as a monomer in the synthesis of polymers such as polyesters and polyurethanes, and the application of its precursor, 1,3-cyclohexanedione, in the development of bioactive compounds.
Materials Science Applications: Polyesters and Polyurethanes
This compound, also known as hexahydroresorcinol, is a cycloaliphatic diol that can be used as a monomer in the synthesis of various polymers. Its rigid cyclic structure can impart unique thermal and mechanical properties to the resulting materials.
Polyesters
Polyesters derived from this compound are expected to exhibit higher glass transition temperatures (Tg) and improved thermal stability compared to their linear aliphatic counterparts due to the rigidity of the cyclohexane ring.
Quantitative Data on Related Polyesters
Direct quantitative data for polyesters synthesized exclusively with this compound is limited in publicly available literature. However, data for polyesters based on structurally similar cycloaliphatic diols like 1,4-cyclohexanedimethanol (CHDM) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) can provide valuable insights into the expected properties.
| Polymer Composition | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Reference |
| Poly(1,4-butylene terephthalate) (PBT) | 22-43 | 225 | ~350 | 55-60 | 2.6-3.0 | General Data |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | ~88 | ~290 | ~400 | ~65 | ~2.5 | General Data |
| P(1,3-butylene 1,4-cyclohexylenedimethylene terephthalate) (50/50) | 62 | - | 345 | 41.5 | - | [1] |
| Copolyester of terephthalic acid, CHDM and TMCD | 110-125 | - | >400 | 50-60 | ~2.0 | General Data |
Experimental Protocol: Synthesis of Polyester via Melt Polycondensation
This protocol describes a general procedure for the synthesis of polyesters using a diol and a dicarboxylic acid or its dimethyl ester, which can be adapted for this compound.
Materials:
-
This compound (mixture of cis and trans isomers)
-
Dimethyl terephthalate (DMT)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
Methanol
-
Nitrogen gas
Procedure:
-
Charging the Reactor: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound and dimethyl terephthalate in a 1.2:1 molar ratio.
-
Transesterification: Add zinc acetate (0.1% by weight of DMT) to the mixture. Heat the reactor to 180-200°C under a gentle stream of nitrogen. Methanol will be produced as a byproduct and should be distilled off. Continue the reaction for 2-3 hours or until approximately 90% of the theoretical amount of methanol has been collected.
-
Polycondensation: Add antimony trioxide (0.05% by weight of DMT) to the reaction mixture. Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr.
-
Polymerization: Continue the reaction under high vacuum and elevated temperature for 3-4 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Recovery: Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature. The polyester can be recovered by carefully breaking the glass flask or by extruding the molten polymer.
-
Characterization: The resulting polyester can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) for structural analysis, Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal properties (Tg and Tm), and tensile testing for mechanical properties.
Workflow for Polyester Synthesis
References
The Versatility of 1,3-Cyclohexanediol: A Gateway to Fine Chemicals and Pharmaceutical Innovation
For Immediate Release
[City, State] – 1,3-Cyclohexanediol, a versatile and readily accessible chemical intermediate, is proving to be a cornerstone in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). Its unique structural features and reactivity offer a robust platform for researchers, scientists, and drug development professionals to construct complex molecular architectures. This application note provides a detailed overview of the key applications of this compound, complete with experimental protocols and quantitative data to facilitate its adoption in research and development.
Synthesis of 1,3-Cyclohexanediamine: A Key Industrial Intermediate
One of the most significant applications of this compound is its conversion to 1,3-cyclohexanediamine (1,3-CHDA), a valuable monomer in the polymer industry and a crucial building block for pharmaceuticals. The synthesis typically proceeds through a two-step process involving oximation followed by hydrogenation.
Quantitative Data for the Synthesis of 1,3-Cyclohexanediamine
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Oximation | This compound, Hydroxylamine hydrochloride, Triethylamine | - | Water | Ambient | Atmospheric | - | 88.3 | [1] |
| Hydrogenation | 1,3-Cyclohexanedione oxime | Raney Ni | Methanol | 50 | 1.0 | 4 | 87.4 | [1] |
Experimental Protocol: Synthesis of 1,3-Cyclohexanediamine
Step 1: Oximation of this compound
-
In a round-bottom flask, dissolve this compound and an excess of hydroxylamine hydrochloride in water.
-
Add triethylamine as a base to neutralize the hydrochloride and liberate the hydroxylamine.
-
Stir the reaction mixture at room temperature. The product, 1,3-cyclohexanedione oxime (1,3-CHDO), will precipitate out of the aqueous solution due to its poor solubility.
-
Collect the crystalline 1,3-CHDO by simple filtration and wash with cold water.
Step 2: Hydrogenation of 1,3-Cyclohexanedione Oxime
-
Charge a high-pressure autoclave with the dried 1,3-cyclohexanedione oxime, Raney Ni catalyst, and methanol as the solvent.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 1.0 MPa and heat to 50°C.
-
Maintain the reaction under vigorous stirring for 4 hours.
-
After cooling and depressurization, filter the catalyst from the reaction mixture.
-
The resulting solution contains 1,3-cyclohexanediamine, which can be purified by distillation.
Chiral Building Blocks for Drug Discovery: Enzymatic Esterification
The selective modification of this compound's hydroxyl groups is a powerful strategy for creating chiral building blocks for combinatorial chemistry and the synthesis of spatially diverse compound libraries. Enzymatic catalysis, particularly with lipases, offers high chemo- and enantioselectivity in these transformations.
Quantitative Data for Enzymatic Desymmetrization of cis-1,3-Cyclohexanediol
| Enzyme | Acyl Donor | Solvent | Temperature | Conversion (%) | Enantiomeric Excess (ee, %) | Product | Reference |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Acetonitrile | Room Temp. | >90 | >99.5 | (1S,3R)-3-Acetoxycyclohexan-1-ol | [2] |
Experimental Protocol: Enzymatic Desymmetrization of cis-1,3-Cyclohexanediol
-
To a solution of cis-1,3-cyclohexanediol in acetonitrile, add vinyl acetate as the acyl donor.
-
Immobilized Candida antarctica Lipase B (CALB) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by gas chromatography for conversion.
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The solvent is removed under reduced pressure, and the resulting monoacetate can be purified by column chromatography.
Precursor to 1,3-Cyclohexanedione: A Versatile Synthetic Platform
This compound can be synthesized from the readily available 1,3-cyclohexanedione, which itself is a versatile precursor in the synthesis of numerous pharmaceuticals and fine chemicals.[3][4] The reduction of the dione can be controlled to yield specific stereoisomers of the diol.
Quantitative Data for the Synthesis of cis-1,3-Cyclohexanediol
| Reducing Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | cis:trans ratio | Reference |
| Sodium Borohydride | Zinc Chloride | Tetrahydrofuran | Room Temp. | - | 98.6 | 71:29 | [3] |
| Sodium Borohydride | Calcium Chloride | Tetrahydrofuran | Room Temp. | 24 | 70.0 | 32:68 | [3] |
Experimental Protocol: Synthesis of cis-rich this compound
-
In a reaction vessel, suspend sodium borohydride and zinc chloride in anhydrous tetrahydrofuran (THF) and stir at room temperature.
-
Slowly add a solution of 1,3-cyclohexanedione in THF to the suspension.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the slow addition of water.
-
The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated.
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The resulting mixture of cis- and trans-1,3-cyclohexanediol can be purified by chromatography or crystallization.
Selective Oxidation to 3-Hydroxycyclohexanone
The selective oxidation of one of the hydroxyl groups in this compound to afford 3-hydroxycyclohexanone provides a valuable intermediate with two distinct functional groups for further synthetic transformations. While specific protocols for the 1,3-isomer are not as prevalent as for its 1,2- and 1,4-counterparts, general methods for the selective oxidation of diols can be applied.
General Experimental Protocol: Selective Oxidation of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane or acetonitrile.
-
Add a selective oxidizing agent, for example, pyridinium chlorochromate (PCC) or a catalytic amount of a transition metal catalyst (e.g., Ru-based) with a co-oxidant.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Upon completion, the reaction mixture is worked up to remove the oxidant and catalyst.
-
The crude product is then purified by column chromatography to yield 3-hydroxycyclohexanone.
Conclusion
This compound and its derivatives are invaluable tools in the arsenal of synthetic chemists. Their utility in producing key industrial intermediates, enabling the construction of diverse chemical libraries for drug discovery, and serving as precursors to other versatile building blocks underscores their importance. The protocols and data presented herein provide a foundation for the expanded use of this compound in the pursuit of novel fine chemicals and pharmaceuticals.
References
- 1. 1,3-Cyclohexanedione Online | 1,3-Cyclohexanedione Manufacturer and Suppliers [scimplify.com]
- 2. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-1,3-Cyclohexanediol
Welcome to the technical support center for the synthesis of cis-1,3-Cyclohexanediol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to optimize reaction outcomes and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1,3-Cyclohexanediol?
A1: The most common and industrially relevant method is the two-step synthesis starting from resorcinol. This involves:
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Selective Hydrogenation of Resorcinol: Resorcinol is first hydrogenated to form the intermediate, 1,3-cyclohexanedione. This reaction is typically performed under alkaline conditions using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[1] The alkaline environment is crucial for achieving high selectivity for the dione intermediate.[1][2]
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Reduction of 1,3-Cyclohexanedione: The resulting dione is then reduced to this compound. This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common choice.[3]
An alternative approach is catalytic transfer hydrogenation, which uses a hydrogen donor, such as sodium formate, in place of hydrogen gas.[4]
Q2: How can I improve the stereoselectivity to favor the cis-1,3-Cyclohexanediol isomer?
A2: Achieving high cis-selectivity is a critical challenge. For the reduction of 1,3-cyclohexanedione, selectivity can be significantly enhanced by including additives in the reaction. The use of a boron hydride reducing agent (e.g., NaBH₄) in the presence of an alkali metal compound or an alkaline earth metal compound, particularly halides, has been shown to improve the yield of the cis-form.[3]
Q3: What are the most common side products I should be aware of?
A3: During the synthesis, several side products can form, reducing the overall yield and complicating purification. The most common impurities are cyclohexanol and 2-cyclohexen-1-ol.[3][5] The formation of these by-products is often temperature-dependent; for instance, higher temperatures during the hydrogenation of resorcinol can favor the formation of cyclohexanol over the desired diol.[5] Deep hydrogenation can also occur if the reaction is not properly controlled.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of cis-1,3-cyclohexanediol.
Problem 1: Low Overall Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | For hydrogenation reactions, ensure the catalyst (e.g., Pd/C, Raney Ni) is fresh and active. Catalyst deactivation can be caused by impurities in the starting materials or solvent.[4] Consider using a higher catalyst loading, but be mindful of cost.[1] |
| Incomplete Reaction | Verify reaction parameters such as temperature, pressure, and time. For resorcinol hydrogenation, ensure hydrogen pressure is maintained at the optimal level (e.g., 2 MPa).[2] For NaBH₄ reductions, ensure sufficient reaction time is allowed for the reduction to complete.[3] |
| Suboptimal pH | The selective hydrogenation of resorcinol to 1,3-cyclohexanedione is highly dependent on alkaline conditions. The optimal molar ratio of sodium hydroxide to resorcinol is reported to be between 1.1 and 1.2.[2] |
| Side Product Formation | Elevated temperatures can lead to over-reduction and the formation of cyclohexanol.[5] Maintain the recommended reaction temperature (e.g., ~353 K for resorcinol hydrogenation) to minimize by-products.[2] |
Problem 2: Poor cis:trans Isomer Ratio (Low cis-Selectivity)
| Potential Cause | Recommended Solution |
| Incorrect Reducing Agent/Conditions | The choice of reducing agent for the 1,3-cyclohexanedione intermediate is critical. While NaBH₄ is effective, the cis-selectivity can be modest without additives.[3] |
| Absence of Stereodirecting Additives | The addition of alkali metal or alkaline earth metal halides (e.g., lithium chloride, calcium chloride) to the NaBH₄ reduction has been shown to significantly increase the selectivity for cis-1,3-cyclohexanediol.[3] |
| Reaction Temperature | The temperature of the reduction step can influence stereoselectivity. It is advisable to run the reaction at the temperature specified in an optimized protocol (e.g., 60°C) and avoid significant deviations.[3] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Isomer Separation | The cis and trans isomers of this compound can be difficult to separate by standard column chromatography due to similar polarities. |
| Complexation Techniques | Specialized separation methods can be employed. For example, cis-1,3-cyclohexanediol is known to form a 1:1 complex with copper(II) chloride, which can facilitate its separation from the trans isomer.[6] |
| Recrystallization Solvent | For purifying the intermediate 1,3-cyclohexanedione, acetonitrile has been identified as a favorable recrystallization solvent.[4] |
Data Presentation: Effect of Additives on Stereoselectivity
The following table summarizes data from a patented method for the reduction of 1,3-cyclohexanedione, highlighting the impact of different metal halide additives on the yield and cis-isomer selectivity.[3]
| Reducing System | Conversion (%) | Yield (%) | cis-Isomer Selectivity (%) |
| NaBH₄ | 90.0 | 75.3 | ~11% (trans-selectivity was 89%) |
| NaBH₄ + LiCl | 99.9 | 97.5 | 75% |
| NaBH₄ + CaCl₂ | 97.3 | 95.7 | 75% |
| NaBH₄ + MgCl₂ | 96.5 | 73.8 | 60% |
Data extracted from patent EP1333019A1. The experiment was conducted with 1,3-cyclohexanedione and sodium borohydride in tetrahydrofuran (THF) at 60°C.[3]
Experimental Protocols & Workflows
Detailed Protocol: High-Selectivity Synthesis of cis-1,3-Cyclohexanediol via Dione Reduction
This protocol is adapted from a method demonstrated to produce high yield and selectivity for the cis-isomer.[3]
Materials:
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1,3-Cyclohexanedione
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Sodium borohydride (NaBH₄)
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Calcium chloride (CaCl₂), anhydrous
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Tetrahydrofuran (THF), anhydrous
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Water, deionized
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Toluene
Procedure:
-
Setup: In a multi-necked flask equipped with a stirrer, thermometer, and condenser, add 1.33 g of calcium chloride (CaCl₂) and 15 ml of anhydrous tetrahydrofuran (THF).
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Reagent Addition: To this suspension, add 0.41 g of sodium borohydride (NaBH₄).
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Heating: Heat the mixture to 60°C.
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Substrate Addition: Slowly add a solution of 1.11 g of 1,3-cyclohexanedione in 10 ml of THF to the heated mixture over a period of 30 minutes.
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Reaction: Maintain the reaction temperature at 60°C and continue stirring for 8 hours.
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Quenching: After the reaction period, cool the flask to approximately 0°C using an ice bath. Carefully and slowly add 23 ml of water to quench the reaction, ensuring the temperature is controlled.
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Stirring: Return the mixture to room temperature and stir for an additional hour.
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Workup & Isolation:
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Filter the reaction solution. Wash the residue with THF (3 x 5 ml).
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Combine the filtrate and washings. Evaporate the THF under reduced pressure.
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Add 100 ml of toluene to the residue and perform azeotropic dehydration under reduced pressure to remove water.
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The resulting product can be analyzed by GC and LC to determine yield and isomer ratio. A yield of 95.7% with a cis-isomer selectivity of 75% was reported for this method.[3]
-
Visualized Workflows
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree.
Caption: General experimental workflow for cis-1,3-Cyclohexanediol synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The separation of cis- and trans-1,3-cyclohexanediol isomers by copper complexation. Crystal structures of cis-1,3-cyclohexanediol and copper(II) chloride cis-1,3-cyclohexanediol complex-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Technical Support Center: Overcoming Challenges in the Separation of 1,3-Cyclohexanediol Isomers
For researchers, scientists, and professionals in drug development, the successful separation of 1,3-Cyclohexanediol isomers is a critical step in ensuring the purity and efficacy of intermediates and final products. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of cis- and trans-1,3-Cyclohexanediol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis- and trans-1,3-Cyclohexanediol isomers?
A1: The primary challenges stem from the similar physical properties of the cis and trans isomers, including close boiling points and comparable polarities. This makes separation by traditional fractional distillation difficult. Furthermore, their high polarity can lead to tailing and poor resolution in gas chromatography (GC) if the hydroxyl groups are not derivatized.
Q2: My GC analysis shows poor separation of the isomers. What can I do?
A2: Poor separation in GC is a common issue. Here are several troubleshooting steps:
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Derivatization: The hydroxyl groups of the diols are polar and can interact strongly with the stationary phase, leading to peak tailing and co-elution. Derivatizing the hydroxyl groups to form less polar ethers or esters can significantly improve peak shape and resolution. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
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Column Selection: Employing a chiral GC column can enhance separation, as these columns are designed to differentiate between stereoisomers.
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Temperature Programming: Optimizing the oven temperature program is crucial. A slow temperature ramp can improve the resolution of closely eluting peaks.
Q3: I am struggling to achieve baseline separation using HPLC. What parameters should I adjust?
A3: For HPLC separation of diol isomers, consider the following:
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Column Choice: Standard C18 columns may not provide sufficient selectivity. Consider using a chiral column or a mixed-mode column (e.g., reversed-phase/strong anion-exchange) which can offer different separation mechanisms. Diol-based columns operating in hydrophilic interaction liquid chromatography (HILIC) mode can also be effective for separating polar compounds.
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Mobile Phase Optimization: The composition of the mobile phase is critical. For reversed-phase chromatography, varying the ratio of organic solvent (e.g., acetonitrile, methanol) to water can impact retention and selectivity. In normal-phase chromatography, adjusting the polarity of the nonpolar mobile phase with a polar modifier is key.
-
pH Adjustment: If using a mixed-mode column with ion-exchange properties, adjusting the pH of the mobile phase can significantly influence the retention and separation of the isomers.
Q4: Can fractional distillation be used to separate the isomers?
A4: While challenging due to the close boiling points, fractional distillation under vacuum can be attempted.[1] Reducing the pressure lowers the boiling points of the compounds, which can enhance the relative volatility and improve separation. However, for high purity separation, more advanced techniques like azeotropic or extractive distillation are often necessary.
Q5: What are azeotropic and extractive distillation, and can they be applied to this compound isomers?
A5:
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Azeotropic Distillation: This technique involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the isomers, allowing it to be distilled off.[2][3][4]
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Extractive Distillation: In this method, a high-boiling, non-volatile solvent is added to the mixture. This solvent alters the relative volatilities of the isomers by interacting differently with each, facilitating their separation by distillation.[5] Solvents like ethylene glycol have been used for the extractive distillation of other diols.
The feasibility of these techniques for this compound would require experimental investigation to find a suitable entrainer or solvent.
Q6: I've read about a chemical separation method using copper complexation. How does it work?
A6: This method relies on the selective reaction of cis-1,3-Cyclohexanediol with copper(II) chloride to form a complex. The trans-isomer does not form a stable complex under the same conditions. This difference in reactivity allows for the separation of the isomers. The cis-isomer can be recovered from the complex after separation.
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | cis-1,3-Cyclohexanediol | trans-1,3-Cyclohexanediol |
| Melting Point | 83 °C | 115 °C |
| Boiling Point | 125 °C at 5 mmHg | 135 °C at 13 mmHg |
| Solubility | Soluble in water and polar organic solvents like ethanol and acetone. | Soluble in water and polar organic solvents.[6] |
Experimental Protocols
Gas Chromatography (GC) with Derivatization
This protocol outlines a general procedure for the analysis of this compound isomers by GC after derivatization.
1. Derivatization (Silylation):
- Accurately weigh approximately 1-5 mg of the this compound isomer mixture into a vial.
- Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile).
- Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
- Cap the vial tightly and heat at 60-70 °C for 30 minutes.
- Allow the vial to cool to room temperature before injection into the GC.
2. GC-MS Analysis:
- Column: A chiral capillary column (e.g., based on cyclodextrin derivatives) is recommended for optimal separation. A standard non-polar column (e.g., DB-5ms) can also be used, but may provide less resolution.
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: Increase to 200 °C at a rate of 5 °C/min.
- Hold: Maintain 200 °C for 5 minutes.
- Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).
- MS Parameters (if applicable):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for the separation of this compound isomers.
1. Method A: Reversed-Phase HPLC on a Chiral Column
- Column: A chiral stationary phase, such as one based on a polysaccharide derivative (e.g., cellulose or amylose).
- Mobile Phase: An isocratic mixture of n-hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm) if the isomers have some UV absorbance.
- Injection Volume: 10 µL.
2. Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
- Column: A Diol or other HILIC-type column.
- Mobile Phase: A gradient of acetonitrile and water.
- Initial: 95% Acetonitrile, 5% Water.
- Gradient: Linearly decrease acetonitrile to 80% over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: RI detector or Evaporative Light Scattering Detector (ELSD).
- Injection Volume: 10 µL.
Visualizations
Caption: Workflow for the separation of this compound isomers.
Caption: Troubleshooting guide for poor GC separation of isomers.
Caption: Troubleshooting guide for poor HPLC separation of isomers.
References
- 1. trans-1,3-Cyclohexanediol | 5515-64-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. Solubility of trans-l,2-Cyclohexanediol in Some Solvents [cjche.cip.com.cn]
- 4. This compound (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. Buy trans-1,3-Cyclohexanediol (EVT-3166218) | 5515-64-0 [evitachem.com]
Technical Support Center: Synthesis of 1,3-Cyclohexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1,3-cyclohexanediol, particularly focusing on the reduction of 1,3-cyclohexanedione.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound via the reduction of 1,3-cyclohexanedione?
A1: The most frequently encountered side reactions are the formation of cyclohexanol and 2-cyclohexen-1-ol.[1] These byproducts arise from over-reduction and competing reaction pathways.
Q2: What causes the formation of cyclohexanol as a byproduct?
A2: Cyclohexanol is typically the result of over-reduction. Stronger reducing agents or harsh reaction conditions can lead to the reduction of both carbonyl groups and potentially the intermediate hydroxyketone, ultimately yielding the fully reduced cyclohexanol.
Q3: How is 2-cyclohexen-1-ol formed during the reaction?
A3: The formation of 2-cyclohexen-1-ol can occur through a competing pathway involving the enol form of 1,3-cyclohexanedione. Under certain conditions, this enol tautomer can undergo reduction and subsequent dehydration to yield the unsaturated alcohol.
Q4: How can I minimize the formation of these side products?
A4: Optimization of reaction conditions is key. This includes careful selection of the reducing agent (sodium borohydride is commonly used for its milder nature), controlling the reaction temperature, and monitoring the reaction progress to avoid prolonged reaction times that can lead to over-reduction.[1] The addition of certain metal salts, such as zinc chloride, has been shown to improve the selectivity for the desired this compound.[1]
Troubleshooting Guide
Problem 1: Low yield of this compound with significant amounts of cyclohexanol and 2-cyclohexen-1-ol detected.
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Possible Cause A: Over-reduction due to harsh reaction conditions.
-
Solution:
-
Reduce the amount of sodium borohydride used. A slight excess is necessary, but a large excess can promote over-reduction.
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Lower the reaction temperature. Running the reaction at a lower temperature can increase selectivity for the desired diol.
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Decrease the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.
-
-
-
Possible Cause B: Sub-optimal solvent choice.
-
Solution:
-
Ensure the use of an appropriate solvent. Tetrahydrofuran (THF) is commonly employed for this reduction.[1] Protic solvents like ethanol can be used but may require more careful control of the reaction conditions.
-
-
-
Possible Cause C: Presence of impurities in the starting material.
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Solution:
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Ensure the purity of the 1,3-cyclohexanedione starting material. Impurities can sometimes catalyze side reactions. Recrystallization of the starting material may be necessary.
-
-
Problem 2: Incomplete conversion of 1,3-cyclohexanedione.
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Possible Cause A: Insufficient amount of reducing agent.
-
Solution:
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Ensure that at least a stoichiometric amount of sodium borohydride is used, accounting for the two carbonyl groups. A slight excess is generally recommended.
-
-
-
Possible Cause B: Poor quality of the reducing agent.
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Solution:
-
Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or a properly stored container of the reducing agent.
-
-
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Possible Cause C: Reaction temperature is too low.
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Solution:
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While lower temperatures can improve selectivity, they can also slow down the reaction rate. A moderate temperature, such as room temperature or slightly elevated (e.g., 60°C), may be necessary to drive the reaction to completion.[1]
-
-
Problem 3: Difficulty in purifying this compound from the byproducts.
-
Solution:
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Chromatography: Column chromatography is an effective method for separating this compound from the less polar byproducts, cyclohexanol and 2-cyclohexen-1-ol. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.
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Recrystallization: If the purity of the crude product is reasonably high, recrystallization from a suitable solvent can be used to obtain pure this compound.
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Data Presentation
The following table summarizes the yield of this compound and the formation of byproducts under different reaction conditions as reported in the literature.[1]
| Experiment | Reducing System | Temperature (°C) | Time (h) | This compound Yield (%) | Cyclohexanol Byproduct (%) | 2-Cyclohexen-1-ol Byproduct (%) |
| 1 | NaBH₄ / THF | 60 | 27 | 75.3 | 9.1 | 5.6 |
| 2 | NaBH₄ / THF | 60 | 27 | 70.6 | 3.3 | 1.8 |
| 3 | NaBH₄ / AlCl₃ / THF | RT → 60 | 25 | 70.0 | 10.7 | 4.4 |
| 4 | NaBH₄ / ZnCl₂ / THF | RT → 60 | 3 | 95.7 | 0.1 | 1.3 |
Experimental Protocols
Key Experiment: Reduction of 1,3-Cyclohexanedione with Sodium Borohydride
This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.
Materials:
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1,3-Cyclohexanedione
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Sodium borohydride (NaBH₄)
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Tetrahydrofuran (THF), anhydrous
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Hydrochloric acid (1 M)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath to 0°C.
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Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas may be evolved.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.
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Once the starting material is consumed, cool the reaction mixture again in an ice bath and slowly quench the reaction by adding 1 M HCl until the effervescence ceases.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Purification techniques for high-purity 1,3-Cyclohexanediol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1,3-Cyclohexanediol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving high-purity material for your research and development needs.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | The melting point of this compound (mixture of isomers, ~30°C) is lower than the boiling point of many common recrystallization solvents. The compound is melting before it dissolves. | - Use a lower boiling point solvent or a solvent mixture. - Try dissolving the oil in a small amount of a good solvent at room temperature and then slowly add a poor solvent until turbidity appears, then warm slightly to clarify and cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Seed the solution with a pure crystal of this compound. |
| Low or no crystal yield | - Too much solvent was used. - The cooling process was too fast. - The concentration of the diol in the crude material is low. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again. - Ensure slow cooling to allow for crystal lattice formation. An insulated container can be used. - If the mother liquor is rich in the product, consider a second recrystallization or purification by another method. |
| Crystals are colored or appear impure | - Insoluble impurities are present. - Colored impurities are co-crystallizing. | - Perform a hot filtration step to remove insoluble impurities before cooling. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of the desired product. |
Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of cis/trans isomers | - Inefficient fractionating column. - Unstable vacuum pressure. - Distillation rate is too high. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Ensure a stable vacuum is maintained throughout the distillation. - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| Bumping or unstable boiling | - Uneven heating. - Lack of boiling chips or a magnetic stirrer. | - Use a heating mantle with a stirrer for even heat distribution. - Add fresh boiling chips or a magnetic stir bar before applying vacuum. |
| Product decomposition | - The distillation temperature is too high. | - Use a high-vacuum pump to lower the boiling point of the diol. - Ensure the heating mantle temperature is not excessively high. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of components | - Inappropriate solvent system (mobile phase). - Column overloading. | - Optimize the mobile phase using thin-layer chromatography (TLC) first to achieve good separation between the diol and impurities. A typical starting point is a mixture of ethyl acetate and hexanes. - Reduce the amount of crude material loaded onto the column. A general rule is to use a sample-to-silica ratio of 1:20 to 1:100 by weight. |
| Compound is not eluting from the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. |
| Cracking or channeling of the silica gel | - Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often originate from the synthesis process. If produced by the reduction of 1,3-cyclohexanedione, potential impurities include unreacted starting material, cyclohexanol, and 2-cyclohexen-1-ol.[1][2]
Q2: How can I separate the cis and trans isomers of this compound?
A2: Separation of cis and trans isomers can be challenging due to their similar polarities. Fractional vacuum distillation is a common method, exploiting the slight difference in their boiling points. Another approach involves derivatization of the diols to form esters or other derivatives, which may be more easily separated by chromatography, followed by removal of the derivatizing group.[1]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Given that this compound is a viscous liquid or low-melting solid at room temperature, finding a single suitable solvent can be difficult. A mixed solvent system is often more effective. A good starting point would be a solvent in which the diol is soluble (e.g., ethyl acetate, acetone) and a non-solvent in which it is insoluble (e.g., hexanes, petroleum ether). The diol is dissolved in a minimal amount of the "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, followed by gentle warming to redissolve and then slow cooling.
Q4: How can I monitor the purity of this compound during purification?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring purity and identifying volatile impurities.[3] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for separating the cis/trans isomers and non-volatile impurities. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of column chromatography.
Q5: My this compound is a viscous oil. How can I handle it for purification?
A5: For viscous oils, direct crystallization can be difficult. One approach is to dissolve the oil in a minimal amount of a volatile solvent to reduce its viscosity before attempting purification. For column chromatography, the oil can be pre-adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting free-flowing powder can be dry-loaded onto the column.
Quantitative Data Summary
The following tables summarize typical quantitative data for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Purity and Yield from Different Purification Techniques
| Purification Technique | Starting Purity (Typical) | Final Purity Achieved | Typical Yield | Notes |
| Recrystallization | 85-95% | >98% | 60-80% | Effective for removing minor impurities. Yield can be lower due to solubility in the mother liquor. |
| Vacuum Distillation | 85-95% | >99% | 70-90% | Good for removing non-volatile impurities and can separate cis/trans isomers with an efficient column. |
| Flash Column Chromatography | 70-90% | >99.5% | 50-85% | Highly effective for separating a wide range of impurities, including isomers, but can be less scalable. |
Table 2: Typical Conditions for Analytical Methods
| Analytical Method | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Typical Application |
| GC-MS | 5% Phenyl Methyl Siloxane | Helium | Mass Spectrometry (MS) | Identification and quantification of volatile impurities.[3] |
| HPLC | C18 or Chiral Column | Acetonitrile/Water Gradient | UV or Refractive Index (RI) | Separation and quantification of cis/trans isomers and non-volatile impurities. |
Experimental Protocols
Protocol 1: High-Purity this compound via Recrystallization
This protocol is suitable for purifying this compound that is already of moderate purity (e.g., >90%).
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of warm ethyl acetate to dissolve the diol completely. Gentle heating may be required.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution gently for 5-10 minutes.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities into a clean Erlenmeyer flask.
-
Slowly add hexanes to the hot filtrate with swirling until the solution becomes persistently cloudy.
-
Gently warm the flask until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol is effective for removing non-volatile impurities and for separating the cis and trans isomers.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect any low-boiling impurities in the first fraction.
-
Slowly increase the temperature and carefully collect the fractions corresponding to the boiling points of the trans and cis isomers of this compound. The boiling point at atmospheric pressure is 246-247°C, so the boiling point under vacuum will be significantly lower.
-
Monitor the temperature at the distillation head closely. A stable temperature indicates the collection of a pure fraction.
-
Collect the different isomeric fractions in separate receiving flasks.
Protocol 3: Purification by Flash Column Chromatography
This protocol is ideal for achieving very high purity and for separating complex mixtures of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexanes
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of ethyl acetate and hexanes. Aim for an Rf value of ~0.3 for the this compound.
-
Pack the chromatography column with silica gel as a slurry in the initial, less polar mobile phase.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent. Alternatively, pre-adsorb the crude material onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1,3-Cyclohexanediol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-cyclohexanediol derivatives, primarily through the catalytic hydrogenation of resorcinol and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Issue: Low Yield or Incomplete Conversion of Resorcinol
Question: My resorcinol hydrogenation reaction is showing low conversion, and the yield of 1,3-cyclohexanedione/diol is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low conversion in resorcinol hydrogenation can stem from several factors related to the catalyst, reaction conditions, and reagents.
-
Catalyst Activity: The catalyst is the most critical component.
-
Deactivation: Palladium on carbon (Pd/C) and Raney Nickel are common catalysts that can deactivate over time or due to impurities.[1][2] If you are reusing the catalyst, consider regeneration or using a fresh batch. Inactivation can sometimes be caused by impurities in the starting material or solvent.[2]
-
Insufficient Loading: The amount of catalyst relative to the resorcinol is crucial. For Pd/C, loadings are typically in the range of 3-20% by weight.[1] A low catalyst loading may not be sufficient for complete conversion within a reasonable timeframe. An optimized Pd/C loading was found to be 15% (mass ratio of wet Pd/C to resorcinol).[1]
-
-
Reaction Conditions:
-
Inadequate Hydrogen Source: Whether using hydrogen gas or a transfer hydrogenation agent like sodium formate, ensure it is not the limiting reagent. For transfer hydrogenation, the concentration of the hydrogen donor is critical.[2]
-
Suboptimal Temperature: Temperature influences the reaction rate. For the hydrogenation of resorcinol to 1,3-cyclohexanedione, temperatures are often maintained between 40-70°C.[3] However, excessively high temperatures can lead to side reactions and the formation of byproducts like cyclohexanol.[4]
-
Incorrect Pressure (for H₂ gas): Hydrogen pressure affects the rate of hydrogenation. Pressures around 2 MPa have been reported for efficient conversion.[3] Ensure your reactor is properly sealed and maintaining the target pressure.
-
Poor Mixing: In heterogeneous catalysis, efficient stirring is necessary to ensure good contact between the reactants, solvent, and the solid catalyst.
-
-
Chemical Environment:
To address low yield, systematically evaluate these parameters. Start by verifying the activity of your catalyst and ensuring the correct loading. Then, optimize the temperature, pressure, and pH according to the established protocols.
Issue: Poor Selectivity and Formation of Byproducts
Question: My reaction is producing significant amounts of cyclohexanol and/or cyclohexanone instead of the desired this compound derivative. How can I improve the selectivity?
Answer:
Poor selectivity is a common challenge, often resulting in a mixture of products. The key is to control the extent of hydrogenation.
-
Over-reduction: The formation of cyclohexanol is a result of the complete reduction of the aromatic ring and subsequent hydrogenolysis of the hydroxyl groups.
-
Temperature Control: Higher temperatures favor the formation of hydrogenolysis products like cyclohexanol.[4] Maintaining a lower reaction temperature (e.g., around 50°C or lower when using Raney Nickel) can favor the formation of the diol over further reduction products.[3]
-
Absence of Alkali: Conducting the hydrogenation in a neutral or acidic medium promotes deep hydrogenation, leading to this compound or m-hydroxyl cyclohexanone.[1] The presence of an alkali like sodium hydroxide is crucial for stopping the reaction at the 1,3-cyclohexanedione stage, which can then be selectively reduced to the diol.[1]
-
-
Formation of Cyclohexanone: This can occur as an intermediate during the hydrogenation of resorcinol.[4]
-
Reaction Time: Monitoring the reaction progress is important. Stopping the reaction too early or letting it proceed for too long can affect the product distribution.
-
To improve selectivity towards this compound, first ensure the reaction to produce the precursor, 1,3-cyclohexanedione, is performed under alkaline conditions. Subsequently, the reduction of the dione to the diol should be carried out under controlled conditions, often with a different reducing agent like sodium borohydride, to prevent over-reduction.
Issue: Difficulty in Controlling Stereoselectivity (cis/trans Isomers)
Question: I am obtaining a mixture of cis- and trans-1,3-cyclohexanediol, but I need to enrich one isomer. How can I control the stereoselectivity?
Answer:
Controlling the diastereoselectivity in the reduction of 1,3-cyclohexanedione to this compound is a nuanced challenge influenced by the reducing agent and reaction conditions.
-
Choice of Reducing Agent: Different reducing agents can exhibit different stereoselectivities. For instance, reduction with sodium borohydride can be influenced by additives.
-
Additives: The presence of certain metal compounds can influence the stereochemical outcome. For example, carrying out the reduction with sodium borohydride in the presence of alkali metal or alkaline earth metal compounds, such as lithium or magnesium halides, has been shown to improve the selectivity for the cis-isomer.
-
Catalyst Influence: In catalytic hydrogenation, the choice of catalyst and support can also play a role in determining the cis/trans ratio. Some methods have reported cis-selectivities ranging from 32% to 75%.[3]
To control stereoselectivity, it is recommended to carefully select the reduction method for the 1,3-cyclohexanedione precursor. Experimenting with different reducing agents and additives is a key strategy. For instance, using sodium borohydride with the addition of a lithium compound can be a starting point for favoring the cis-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing this compound derivatives?
A1: The most common and industrially preferred starting material is resorcinol (1,3-dihydroxybenzene).[3][5] It is typically first hydrogenated to 1,3-cyclohexanedione, which is then subsequently reduced to this compound.[3]
Q2: Which catalysts are most effective for the hydrogenation of resorcinol?
A2: Several catalysts are effective, with the choice often depending on the desired product and reaction conditions. The most commonly used include:
-
Palladium on Carbon (Pd/C): This is a highly effective and widely used heterogeneous catalyst for this transformation.[1][3]
-
Raney Nickel: Another effective and commonly used catalyst, particularly in industrial processes.[3][5]
-
Rhodium-based catalysts (e.g., Rh/Al₂O₃): These have also shown high efficacy in the hydrogenation of resorcinol.[3]
Q3: Why is an alkaline medium important for the synthesis of 1,3-cyclohexanedione from resorcinol?
A3: An alkaline medium, typically achieved by adding a base like sodium hydroxide, is crucial for achieving high selectivity towards 1,3-cyclohexanedione.[1] The base facilitates the formation of a sodium salt of resorcinol, which then undergoes selective hydrogenation where only one mole of hydrogen is added to the benzene ring.[1] Without the alkali, the reaction tends to proceed to further reduction, yielding this compound or other byproducts.[1]
Q4: What are the typical work-up and purification procedures for 1,3-cyclohexanedione?
A4: A common work-up procedure involves the following steps:
-
After the reaction, the solid catalyst is removed by filtration.[6]
-
The filtrate is then acidified, typically with hydrochloric acid, to a pH of around 2.5.[6]
-
This acidification causes the 1,3-cyclohexanedione to precipitate out of the aqueous solution.[6]
-
The solid product is then collected by filtration and dried.[6]
-
Further purification can be achieved by recrystallization from a suitable solvent.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the resorcinol hydrogenation can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to quantify the amounts of resorcinol, 1,3-cyclohexanedione, and any byproducts.[6] This allows for the determination of conversion and selectivity as the reaction proceeds.
Data Presentation
Table 1: Comparison of Catalysts for Resorcinol Hydrogenation
| Catalyst | Typical Conditions | Key Advantages | Potential Issues |
| 5% Pd/C | 40-70°C, H₂ or Sodium Formate, Alkaline (NaOH) | High reactivity and selectivity for 1,3-cyclohexanedione.[1][3] | Can be prone to deactivation; cost can be a factor.[1][2] |
| Raney Nickel | ~50°C, H₂, Alkaline (NaOH) | Effective and widely used, particularly in industrial scale.[3] | Temperature control is critical to avoid over-reduction.[3] |
| Rh/Silica | 50-70°C, 3 barg H₂ | High reactivity.[7] | Can lead to higher yields of hydrogenolysis byproducts like cyclohexanol.[7] |
Table 2: Influence of Reaction Parameters on Product Distribution
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
| Temperature | Increasing temperature (e.g., > 80°C) | Decreases selectivity for this compound, increases formation of cyclohexanol. | [4] |
| pH / Alkali | Absence of alkali (neutral/acidic) | Promotes over-reduction to this compound and other byproducts. | [1] |
| NaOH/Resorcinol molar ratio of 1.2 | Optimal for achieving high yield of 1,3-cyclohexanedione (~90%). | [1] | |
| Catalyst Loading (Pd/C) | < 15% (wet Pd/C to Resorcinol) | May lead to low conversion of resorcinol. | [1] |
| > 15% (wet Pd/C to Resorcinol) | Only slightly affects conversion and yield, increases cost. | [1] | |
| Hydrogen Pressure (H₂) | 0.5 - 4 MPa | Higher pressure generally increases reaction rate. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Cyclohexanedione via Catalytic Transfer Hydrogenation of Resorcinol
-
Materials: Resorcinol, Sodium Formate, 5% Palladium on Carbon (Pd/C, 50% wet), Sodium Hydroxide, Deionized Water, Hydrochloric Acid.
-
Procedure:
-
In a suitable reaction vessel, dissolve resorcinol and sodium hydroxide in deionized water. A typical molar ratio is 1:1.2 (resorcinol:NaOH).[1]
-
Add sodium formate as the hydrogen donor.
-
Purge the vessel with an inert gas (e.g., nitrogen).
-
Add the 5% Pd/C catalyst (typically 5-15% by weight of wet catalyst to resorcinol).[1]
-
Heat the reaction mixture to 40-70°C with vigorous stirring.[3]
-
Monitor the reaction progress by HPLC or GC. A typical reaction time is 1-4 hours.[2]
-
Upon completion, cool the mixture and remove the catalyst by filtration through a pad of celite.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2.5 to precipitate the product.[6]
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid 1,3-cyclohexanedione by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Reduction of 1,3-Cyclohexanedione to cis-1,3-Cyclohexanediol
-
Materials: 1,3-Cyclohexanedione, Sodium Borohydride, Lithium Chloride, Tetrahydrofuran (THF), Deionized Water, Hydrochloric Acid (1N).
-
Procedure:
-
In a reaction flask, suspend lithium chloride in anhydrous THF.
-
Add sodium borohydride to the suspension.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 1,3-cyclohexanedione in THF to the cooled suspension over 30 minutes.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by slowly adding 1N hydrochloric acid until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization to isolate the desired stereoisomer.
-
Visualizations
Caption: General workflow for the two-step synthesis of this compound from resorcinol.
Caption: Troubleshooting guide for addressing low reaction yields.
Caption: Relationship between reaction conditions and product selectivity.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Method for monitoring and analyzing process of preparing 1, 3-cyclohexanedione through hydrogenation of resorcinol - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting peak tailing in HPLC analysis of 1,3-Cyclohexanediol
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 1,3-Cyclohexanediol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in my this compound analysis?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[1][2] In an ideal analysis, peaks should be symmetrical or Gaussian.[3] Tailing is a concern because it can negatively impact the accuracy and precision of quantification by making peak integration unreliable.[2][4] It also reduces resolution, potentially obscuring smaller, closely eluting impurities.[2][5]
Q2: What are the most common causes of peak tailing for a polar compound like this compound?
For polar analytes like this compound, peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[6] The most frequent causes include:
-
Silanol Interactions: The hydroxyl groups (-OH) on this compound can form strong hydrogen bonds with acidic silanol groups (Si-OH) on the surface of silica-based columns.[3][4][5] These interactions are a primary cause of tailing for polar compounds.[6]
-
Incorrect Mobile Phase pH: If the mobile phase pH is in a range where the residual silanol groups on the column are ionized (typically pH > 3), their interaction with the polar analyte is enhanced, leading to significant tailing.[1][5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak distortion.[2][3][6] A worn-out or degraded column will also exhibit poor peak shapes.[2]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in connections, can cause the separated peak to broaden and tail before it reaches the detector.[1][6]
-
Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape, often fronting but sometimes tailing.[3][6]
Troubleshooting Guide
Q3: My this compound peak is tailing. How do I identify and fix the problem?
Follow this systematic approach to diagnose and resolve the issue. Start with the simplest and most common solutions first.
Step 1: Evaluate the Column and Guard Column
-
Is the column old or contaminated? Column performance degrades over time.[2] If the column has been used extensively or with poorly cleaned samples, it may be contaminated. First, try flushing the column with a strong solvent (see Protocol 2). If performance does not improve, replace the column.[2]
-
Are you using a guard column? A guard column protects the analytical column from contaminants.[7] If you are using one, try replacing it first, as it is a more cost-effective initial step.
-
Is the column chemistry appropriate? For highly polar compounds, a standard C18 column might not be ideal.[2] Consider using a column with a polar-embedded phase or a "water-tolerant" C18 (like an AQ-C18) to improve retention and peak shape.[8] Columns with low silanol activity are also recommended.[9][10]
Step 2: Optimize the Mobile Phase
-
Check the Mobile Phase pH: This is a critical factor for polar analytes.[11][12][13] Secondary interactions with acidic silanol groups can be minimized by operating at a lower pH, which keeps the silanols fully protonated.[4][5]
-
Action: Prepare a mobile phase with a pH between 2.5 and 3.0 using a suitable buffer (e.g., phosphate or formate). Ensure the column is stable at this pH.[5]
-
-
Adjust Buffer Concentration: A buffer helps maintain a stable pH and can mask residual silanol interactions.[3][14]
-
Consider Mobile Phase Additives: Historically, tail-suppressing additives like triethylamine (TEA) were used to block active silanol sites.[4]
-
Action: If pH adjustment is insufficient, consider adding a small amount of a basic modifier like TEA (0.1%) to the mobile phase, but be aware this is often not suitable for MS detection.
-
Step 3: Review Instrument and Method Parameters
-
Check for Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[1]
-
Action: Ensure all tubing is as short and narrow as possible (e.g., 0.005" I.D.). Check that all fittings are secure and correctly installed to avoid dead volume.[1]
-
-
Reduce Injection Volume/Concentration: Column overload can lead to peak distortion.[3][6]
-
Action: Dilute your sample and inject it again. If the peak shape improves, the original sample was overloaded.
-
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[2][6]
-
Action: If possible, dissolve the this compound standard and samples directly in the initial mobile phase.
-
Quantitative Data Summary
The following table summarizes how different experimental parameters can affect peak asymmetry for polar compounds like this compound. The USP Tailing Factor (Tf) is used as a measure, where an ideal peak is Tf = 1.0. Values greater than 1.2 are generally considered tailing.[2]
| Parameter | Condition A | Tf (Typical) | Condition B | Tf (Typical) | Recommendation |
| Mobile Phase pH | pH 6.0 (Ionized Silanols) | > 2.0 | pH 2.8 (Protonated Silanols) | 1.1 - 1.3 | Operate at a low pH (2.5 - 3.5) to suppress silanol activity.[4][5] |
| Buffer Concentration | 5 mM Buffer | 1.8 | 25-50 mM Buffer | 1.2 - 1.4 | Increase buffer strength to maintain stable pH and mask silanol interactions.[2][3] |
| Column Type | Standard C18 (High Silanol Activity) | > 1.7 | End-capped or Polar-Embedded C18 | 1.0 - 1.3 | Use a modern, high-purity, end-capped column or one specifically designed for polar analytes.[1][8] |
| Sample Concentration | High (e.g., 1 mg/mL) | > 1.6 | Low (e.g., 0.1 mg/mL) | 1.1 - 1.3 | Dilute the sample to avoid column overload.[3] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details how to prepare and test a mobile phase at a lower pH to improve peak shape.
-
Objective: To reduce peak tailing by suppressing the ionization of stationary phase silanol groups.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphoric acid or formic acid (for MS compatibility)
-
pH meter
-
-
Methodology:
-
Prepare the aqueous portion of the mobile phase. For a 90:10 Water:Acetonitrile mobile phase, measure approximately 900 mL of HPLC-grade water into a beaker.
-
While stirring, slowly add phosphoric acid (or formic acid) dropwise until the pH of the aqueous solution is between 2.5 and 3.0. Calibrate the pH meter before use.
-
Transfer the pH-adjusted aqueous phase to a 1 L volumetric flask or graduated cylinder. Add the organic modifier (e.g., 100 mL of acetonitrile) to reach the final desired ratio.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Inject a standard of this compound and compare the peak asymmetry to the previous method.
-
Protocol 2: Column Flushing and Regeneration
This protocol is used to remove strongly retained contaminants from the column that may be causing peak tailing.
-
Objective: To clean the column inlet and stationary phase to restore performance.
-
Materials:
-
HPLC-grade solvents of varying polarity (e.g., water, methanol, acetonitrile, isopropanol).
-
-
Methodology:
-
Disconnect the column from the detector to avoid contamination.
-
Check the manufacturer's instructions to confirm if the column can be back-flushed. If so, reverse the column direction.[5]
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Perform a series of isocratic washes with solvents of decreasing polarity to remove polar contaminants, followed by solvents of increasing polarity to remove non-polar contaminants. A typical sequence for a reversed-phase column is:
-
20 column volumes of HPLC-grade water (to remove buffers).
-
20 column volumes of Methanol.
-
20 column volumes of Acetonitrile.
-
20 column volumes of Isopropanol (a strong solvent).
-
-
Reverse the sequence to return to the starting conditions:
-
20 column volumes of Acetonitrile.
-
20 column volumes of Methanol.
-
-
Re-orient the column in the correct flow direction and equilibrate with your mobile phase.
-
Reconnect the detector and inject a standard to assess performance. If tailing persists, the column may be permanently damaged.[2]
-
Visual Guides
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
Caption: Cause of peak tailing: secondary interaction with silanol groups.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. welch-us.com [welch-us.com]
- 9. benchchem.com [benchchem.com]
- 10. 1,3-Cyclohexanedione | SIELC Technologies [sielc.com]
- 11. moravek.com [moravek.com]
- 12. agilent.com [agilent.com]
- 13. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 14. longdom.org [longdom.org]
Preventing degradation of 1,3-Cyclohexanediol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1,3-Cyclohexanediol during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly closed and protected from light.[1] For extended storage, refrigeration at 2-8°C is advisable.[2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is oxidation. This can involve the oxidation of the hydroxyl groups to ketones or even ring-opening to form dicarboxylic acids, such as adipic acid, particularly with strong oxidizing agents.[3][4] While stable under normal temperatures and pressures, exposure to incompatible materials or harsh conditions can promote degradation.
Q3: Is there a difference in stability between the cis and trans isomers of this compound?
A3: Yes, the cis-isomer of this compound can adopt a diaxial conformation that is stabilized by intramolecular hydrogen bonding.[5][6][7] This can influence its reactivity and potentially its stability compared to the trans-isomer, where such intramolecular hydrogen bonding is not as favorable.[8]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data on the pH stability of this compound is limited, related compounds like 1,3-Cyclohexanedione show pH-dependent stability.[9] For this compound, extreme pH values should be avoided during storage of aqueous solutions, as strongly acidic or basic conditions can catalyze degradation reactions. Neutral pH is generally recommended for short-term storage of solutions.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound, leading to a lower concentration of the active compound and the presence of interfering byproducts.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of solid compound during storage | Verify the appearance of the solid. | This compound should be a white to off-white solid. Any discoloration (e.g., yellowing) may indicate degradation. If degradation is suspected, obtain a new batch of the compound. |
| Degradation of stock solutions | Prepare fresh stock solutions. | Prepare fresh solutions from a reliable source of solid this compound immediately before each experiment. Avoid using old stock solutions, especially if they have been stored at room temperature or exposed to light. |
| Presence of impurities in the commercial product | Analyze the purity of the compound. | Use analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to confirm the purity of the this compound.[13] |
| Repeated freeze-thaw cycles of stock solutions | Aliquot stock solutions. | If stock solutions need to be stored frozen, aliquot them into single-use vials to avoid repeated freeze-thaw cycles which can degrade the compound. |
Issue 2: Appearance of unexpected peaks in analytical data (e.g., NMR, GC-MS, HPLC).
The presence of unexpected peaks can indicate the formation of degradation products or the presence of impurities.
| Potential Degradation Product | Analytical Method for Detection | Prevention Strategy |
| 1,3-Cyclohexanedione | GC-MS, HPLC, NMR | Avoid exposure to oxidizing agents. Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Adipic acid (from ring-opening) | HPLC, LC-MS | Avoid strong oxidizing conditions and high temperatures. |
| Cyclohexanol/2-Cyclohexen-1-ol | GC-MS | These can be byproducts from the synthesis of this compound and may indicate an impure starting material.[14] Ensure the purity of the compound before use. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
-
Container: Store the solid compound in a tightly sealed, opaque glass container to protect it from light and moisture.
-
Atmosphere: For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store the container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[2]
-
Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.
Protocol 2: Preparation and Short-Term Storage of Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution needs to be prepared in advance, do so under an inert atmosphere.
-
Storage: Store stock solutions in tightly sealed vials with minimal headspace. Protect from light by using amber vials or wrapping the vials in aluminum foil. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquot and freeze at -20°C or below.
-
Handling: Before use, allow frozen solutions to thaw completely and come to room temperature. Mix well by vortexing before taking an aliquot.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended workflow for storage and handling.
References
- 1. This compound, cis + trans, 98% | Fisher Scientific [fishersci.ca]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. msicgghsphysicschemistry.quora.com [msicgghsphysicschemistry.quora.com]
- 6. \text { cis-1,3-Cyclohexanediol is most stable in a diaxial conformation... [askfilo.com]
- 7. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 8. physicsforums.com [physicsforums.com]
- 9. hopemaxchem.com [hopemaxchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]
Scaling up the synthesis of 1,3-Cyclohexanediol for industrial production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 1,3-Cyclohexanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for industrial-scale production of this compound?
A1: The two main industrial synthesis routes are:
-
Hydrogenation of Resorcinol: This is a well-established method where resorcinol is hydrogenated, typically in the presence of a catalyst like Raney Nickel or a noble metal catalyst (e.g., Pd/C).[1] Controlling reaction conditions such as temperature and pressure is crucial to favor the formation of this compound over byproducts.[2]
-
Reduction of 1,3-Cyclohexanedione: This route involves the reduction of 1,3-Cyclohexanedione using a reducing agent such as sodium borohydride.[3] This method can offer good control over the stereoselectivity (cis/trans isomer ratio) of the final product.[3]
Q2: How can I control the stereoselectivity (cis- vs. trans-1,3-Cyclohexanediol)?
A2: The choice of synthesis route and reaction conditions significantly influences the isomer ratio.
-
For a higher cis-isomer ratio: The reduction of 1,3-cyclohexanedione using a boron hydride compound in the presence of an alkali metal or alkaline earth metal halide can improve the selectivity for the cis-form.[3]
-
For a higher trans-isomer ratio: Specific reaction conditions during the reduction of 1,3-cyclohexanedione, such as the choice of reducing agent and solvent, can be optimized to favor the trans-isomer.[3]
Q3: What are the common impurities and byproducts in this compound synthesis?
A3: Common impurities and byproducts include:
-
Cyclohexanol: Formed from over-hydrogenation or dehydration followed by hydrogenation.[2][3]
-
2-Cyclohexen-1-ol: An intermediate that may be present if the reaction is incomplete.[3]
-
Unreacted starting materials: Resorcinol or 1,3-Cyclohexanedione may remain if the conversion is not complete.
-
Phenol: Can be a reaction intermediate, especially at higher temperatures during the hydrogenation of resorcinol.[2]
Q4: What are the recommended catalysts for the hydrogenation of resorcinol?
A4: Raney Nickel is a commonly used catalyst for the hydrogenation of resorcinol on an industrial scale.[4] Palladium on carbon (Pd/C) is also an effective catalyst, particularly in transfer hydrogenation processes using a hydrogen donor like sodium formate.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation. - Formation of byproducts. | - Increase reaction time or temperature/pressure within optimal ranges. - Verify catalyst activity and consider regeneration or replacement. - Optimize reaction conditions to minimize byproduct formation (see data tables below). |
| High Levels of Cyclohexanol Impurity | Over-hydrogenation of the desired product or intermediates. | - Reduce reaction time or pressure. - Lower the reaction temperature.[2] - Use a more selective catalyst if available. |
| Presence of 2-Cyclohexen-1-ol | Incomplete reduction of the carbonyl group. | - Increase reaction time. - Ensure sufficient hydrogen pressure and catalyst loading. |
| Catalyst Deactivation | - Impurities in the feedstock poisoning the catalyst. - Sintering of the catalyst at high temperatures. - Fouling of the catalyst surface by reaction products or byproducts. | - Purify the resorcinol or 1,3-cyclohexanedione feedstock. - Operate at the lower end of the effective temperature range. - Implement a catalyst regeneration protocol (e.g., washing, calcination) if applicable, or replace the catalyst.[5] |
| Difficulty in Product Isolation and Purification | - Formation of a complex mixture of products and byproducts. - The product being an oil instead of a crystalline solid. | - Optimize the reaction to improve selectivity. - Employ fractional distillation to separate components with different boiling points. - Utilize crystallization with an appropriate solvent system (e.g., toluene, ethyl acetate) to isolate the desired isomer.[3][7] Adjusting the pH can also facilitate crystallization.[8] |
| Poor Reproducibility of the Reaction | Inconsistent reaction conditions, such as agitation speed, which can affect mass transfer in heterogeneous catalysis. | - Ensure consistent and efficient stirring throughout the reaction. - Carefully control all reaction parameters (temperature, pressure, catalyst loading, reactant ratios). |
Data Presentation
Table 1: Hydrogenation of Resorcinol to 1,3-Cyclohexanedione
| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Modified Skeletal Nickel | Hydrogen Gas | 40-50 | 3.5-6.5 | 6-12 | ~95 | 99.9 | [7][8] |
| 5% Pd/C | Sodium Formate | 40-70 | N/A | 1-15 | >89 | >96 (selectivity) | [6] |
| 5% Pd/C | Hydrogen Gas | 30-50 | N/A | 3-6 | 90-91 | >96 (selectivity) | [6] |
Table 2: Reduction of 1,3-Cyclohexanedione to this compound
| Reducing Agent | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | cis-Isomer Selectivity (%) | Reference |
| Sodium Borohydride | None | 60 | 27 | 70.6 | - (trans 96%) | [3] |
| Sodium Borohydride | Lithium Chloride | 60 | 8 | 66.6 | 42 | [3] |
| Sodium Borohydride | Calcium Chloride | 60 | 25 | 70.0 | 32 | [3] |
| Sodium Borohydride | Lithium Bromide | N/A | N/A | 97.5 | 75 | [3] |
| Sodium Borohydride | Sodium Iodide | N/A | N/A | 95.7 | 75 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Cyclohexanedione via Hydrogenation of Resorcinol
This protocol is based on an industrial production method using a modified skeletal nickel catalyst.[7][8]
-
Preparation: In a stainless steel batch box, dissolve quantitative m-aminophenol (resorcinol) and sodium hydroxide in water according to a mass ratio of 1:0.2-0.8:2-3.5.
-
Reaction Setup: Transfer the dissolved materials into a stainless steel reaction kettle once the temperature stabilizes at approximately 40°C. Add a modified skeletal nickel catalyst, amounting to 3-4% of the mass of the resorcinol.
-
Hydrogenation: Evacuate the reactor and then introduce hydrogen gas, maintaining a pressure between 3.5 and 6.5 MPa. Maintain the reaction temperature between 40 and 50°C for 6 to 12 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove the catalyst. Transfer the filtrate to a crystallizing kettle. While stirring, add industrial hydrochloric acid (20-50% by volume) to precipitate the product.
-
Purification: Cool the mixture to between -5°C and 5°C and collect the crystalline product by centrifugation. Wash the product and dry it to obtain the finished 1,3-cyclohexanedione.
Protocol 2: Synthesis of this compound via Reduction of 1,3-Cyclohexanedione
This protocol describes a general method for the reduction of 1,3-cyclohexanedione using sodium borohydride.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,3-cyclohexanedione in a solvent such as tetrahydrofuran (THF).
-
Addition of Reducing Agent: Add sodium borohydride to the solution. The molar ratio of sodium borohydride to 1,3-cyclohexanedione will influence the reaction and should be optimized.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60°C) and stir for the required reaction time (e.g., 8-27 hours).
-
Quenching: After the reaction is complete, cool the solution (e.g., to 0°C) and carefully add water or a dilute acid (e.g., 1N HCl) to decompose any unreacted sodium borohydride.
-
Isolation and Purification: The this compound can be isolated by techniques such as extraction, distillation, or crystallization. For example, the solvent can be evaporated, and the residue can be purified by crystallization from a suitable solvent.
Mandatory Visualization
Caption: Synthesis pathways for this compound and common byproduct formation.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. This compound | 504-01-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 7. CA1200558A - Process for the isolation of crystalline 1,3- cyclohexanedione - Google Patents [patents.google.com]
- 8. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]
Common impurities in commercial 1,3-Cyclohexanediol and their removal
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common impurities in commercial 1,3-Cyclohexanediol and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in commercial this compound can originate from the synthesis process, subsequent degradation, or storage. These typically include:
-
Unreacted Starting Materials: Residual amounts of resorcinol or 1,3-cyclohexanedione, which are common precursors.[1][2]
-
Synthesis Byproducts: During the reduction of 1,3-cyclohexanedione, byproducts such as cyclohexanol and 2-cyclohexen-1-ol can be formed.[3]
-
Isomers: Commercial this compound is often a mixture of cis- and trans- isomers. The specific ratio can vary between suppliers and batches.
-
Residual Solvents: Solvents used during synthesis and purification, such as tetrahydrofuran (THF), toluene, ethanol, or acetonitrile, may be present in trace amounts.[2][3][4]
-
Water: Due to the hygroscopic nature of diols, water can be a significant impurity.
-
Degradation Products: At elevated temperatures or in the presence of oxidizing agents, this compound can degrade, leading to the formation of various oxidized products, including carboxylic acids.[5]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities and determining the isomeric ratio.[2][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities and the diol itself.
-
Melting Point Analysis: A sharp melting point close to the literature value (105.5 °C for the mixed isomers, 81-85 °C for the cis-isomer) indicates high purity. A broad melting range suggests the presence of impurities.[1][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To maintain the purity of this compound, it is recommended to store it in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark place. For long-term storage, refrigeration (below 0°C) is advisable to minimize potential degradation.[5]
Troubleshooting Guide
This guide addresses specific experimental issues that may be caused by impurities in this compound.
| Observed Problem | Potential Cause (Impurity) | Recommended Action |
| Inconsistent reaction kinetics or yields | Unreacted starting materials (resorcinol, 1,3-cyclohexanedione), synthesis byproducts, or incorrect isomer ratio. | Purify the this compound using recrystallization. Confirm purity and isomer ratio by GC-MS. |
| Poor solubility in non-polar solvents | Presence of water or highly polar impurities. | Dry the material under vacuum or by azeotropic distillation with toluene.[3] |
| Discoloration of reaction mixture | Degradation products or residual catalysts from synthesis. | Purify by recrystallization. Consider passing a solution of the diol through a short plug of activated carbon or silica gel. |
| Unexpected side products | Reactive impurities such as 2-cyclohexen-1-ol or residual acid/base from the synthesis. | Neutralize the material if necessary and purify by recrystallization. |
Impurity Data from Synthesis
The following table summarizes byproduct formation during the synthesis of this compound by reduction of 1,3-cyclohexanedione under different conditions, as reported in patent literature. This illustrates the origin of common synthesis-related impurities.
| Reducing Agent | Solvent | Yield of this compound (%) | Cyclohexanol Byproduct (%) | 2-Cyclohexen-1-ol Byproduct (%) | Reference |
| Sodium Borohydride | Tetrahydrofuran | 70.6 | 3.3 | 1.8 | [3] |
| Sodium Borohydride | Tetrahydrofuran | 75.3 | 9.1 | 5.6 | [3] |
| Lithium Aluminum Hydride | Tetrahydrofuran | 73.2 | 3.5 | 2.2 | [3] |
| Boron Hydride Compound | Tetrahydrofuran | 73.8 | 0.4 | 0.9 | [3] |
| Boron Hydride Compound | Tetrahydrofuran | 98.6 | Not Reported | Not Reported | [3] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general method for purifying this compound from common impurities. The choice of solvent may need to be optimized depending on the specific impurities present.
Materials:
-
Commercial this compound
-
Recrystallization solvent (e.g., ethyl acetate, acetone, or acetonitrile)[2][4][8]
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Analysis by GC-MS
This protocol provides a general workflow for analyzing the purity of this compound and identifying impurities using Gas Chromatography-Mass Spectrometry.
Materials and Equipment:
-
Purified this compound sample
-
Solvent for sample preparation (e.g., acetonitrile or dichloromethane)[2][9]
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., a polar stationary phase column).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent.
-
GC-MS Method Setup:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50-60 °C, hold for 2 minutes.
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Ramp: Increase temperature at a rate of 10-15 °C/min to 250-300 °C.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 400 amu.
-
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Interpretation: Analyze the resulting chromatogram to determine the retention times and relative peak areas of the components. Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizations
Caption: Origin of common impurities during the synthesis of this compound.
Caption: A logical workflow for troubleshooting issues related to impurities.
References
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. hopemaxchem.com [hopemaxchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. hopemaxchem.com [hopemaxchem.com]
- 8. cyclohexane-1,3-diol | 823-18-7 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Stereoselectivity in 1,3-Cyclohexanediol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stereoselectivity of reactions involving 1,3-cyclohexanediol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| TS-001 | Low enantioselectivity in the enzymatic resolution of meso-1,3-cyclohexanediol. | 1. Suboptimal Enzyme Choice: The selected lipase may not have the appropriate stereopreference for the substrate. 2. Incorrect Solvent: The polarity and nature of the solvent can significantly impact enzyme activity and selectivity.[1][2][3] 3. Inappropriate Temperature: Enzyme activity and enantioselectivity are highly temperature-dependent.[2][4] 4. Presence of Water: Excessive water can lead to non-selective hydrolysis, while too little can deactivate the enzyme. | 1. Screen Different Lipases: Test a variety of lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase) to find one with high selectivity for your specific substrate.[5] 2. Solvent Screening: Evaluate a range of organic solvents with varying polarities (e.g., hexane, toluene, tert-butyl methyl ether). Hydrophobic solvents often enhance lipase activity. 3. Temperature Optimization: Perform the reaction at various temperatures (e.g., room temperature, 40°C, 0°C) to determine the optimal condition for enantioselectivity.[4] 4. Control Water Activity: Use anhydrous solvents and add a controlled amount of water or use molecular sieves to maintain optimal enzyme hydration.[6] |
| TS-002 | Poor diastereoselectivity in the acylation of this compound. | 1. Ineffective Chiral Catalyst: The chosen catalyst may not provide sufficient steric hindrance to direct the acylation to a specific hydroxyl group. 2. Unfavorable Reaction Conditions: Temperature and solvent can influence the transition state energies, affecting diastereoselectivity. 3. Steric and Electronic Effects of the Substrate: The substituents on the cyclohexane ring can influence the accessibility of the hydroxyl groups. | 1. Catalyst Selection: Employ catalysts known for high diastereoselectivity in diol acylations, such as C2-symmetric chiral 4-pyrrolidinopyridines or dinuclear zinc catalysts.[7][8] 2. Condition Optimization: Screen different solvents and run the reaction at lower temperatures to enhance selectivity.[7] 3. Substrate Modification: Consider using protecting groups to block one hydroxyl group temporarily, allowing for selective reaction at the other. |
| TS-003 | Formation of diacylated byproducts, reducing the yield of the desired monoacylated product. | 1. Excess Acylating Agent: Using a large excess of the acylating agent can drive the reaction towards diacylation. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the acylation of the second hydroxyl group. 3. Highly Reactive Catalyst: A very active catalyst may promote both mono- and diacylation. | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent. 2. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC and quench the reaction once the desired monoacylated product is maximized. 3. Catalyst Loading: Reduce the catalyst loading to slow down the reaction rate and improve selectivity for monoacylation. |
| TS-004 | Low conversion in the kinetic resolution of this compound. | 1. Enzyme Inhibition: The substrate, product, or byproducts of the reaction may inhibit the enzyme.[6] 2. Poor Substrate Solubility: The this compound may not be sufficiently soluble in the chosen organic solvent. 3. Deactivated Enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Inhibitor Removal: If a byproduct is inhibitory (e.g., acetaldehyde from vinyl acetate), consider using a different acyl donor or adding a scavenger.[6] 2. Solvent System Modification: Use a co-solvent to improve the solubility of the diol. 3. Use Fresh Enzyme: Ensure the enzyme is active and has been stored under the recommended conditions. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stereoselective reactions of this compound.
Q1: What are the most common methods for achieving stereoselectivity in reactions with this compound?
A1: The most common and effective methods include enzymatic kinetic resolution, desymmetrization of meso-1,3-cyclohexanediol, and the use of chiral auxiliaries. Enzymatic methods, particularly with lipases like Candida antarctica Lipase B (CALB), are widely used for their high enantioselectivity and mild reaction conditions.[5] Desymmetrization using chiral catalysts, such as those based on chiral phosphines or diamines, is another powerful approach.[7][8]
Q2: How does the choice of solvent affect the enantioselectivity of lipase-catalyzed reactions?
A2: The solvent plays a crucial role in modulating the flexibility and conformation of the enzyme, which in turn affects its enantioselectivity.[1][3] Generally, non-polar, hydrophobic solvents like hexane or toluene are preferred as they tend to maintain the enzyme in a more rigid and selective conformation.[9] Polar solvents can sometimes strip essential water from the enzyme's surface, leading to decreased activity and selectivity.[3]
Q3: What is the role of the acyl donor in enzymatic kinetic resolutions?
A3: The acyl donor is the molecule that provides the acyl group for the esterification of one of the enantiomers of the diol. Common acyl donors include vinyl acetate, isopropenyl acetate, and acid anhydrides. The choice of acyl donor can influence the reaction rate and, in some cases, the enantioselectivity. Vinyl acetate is often preferred as the byproduct, acetaldehyde, is volatile and can be removed, driving the reaction forward.[6]
Q4: Can temperature be used to control the stereochemical outcome?
A4: Yes, temperature is a critical parameter. Lowering the reaction temperature often leads to higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant.[4][7] However, lowering the temperature will also decrease the reaction rate, so a balance must be found.
Q5: What are the advantages of using a dinuclear zinc catalyst for the desymmetrization of meso-1,3-diols?
A5: Dinuclear zinc catalysts can be highly effective for the asymmetric acylation of meso-diols, offering high yields and enantioselectivities.[8] They can provide a well-defined chiral environment that effectively differentiates between the two prochiral hydroxyl groups. In some cases, these non-enzymatic catalysts can outperform enzymatic methods in terms of reaction time and substrate scope.[8]
Data Presentation
The following tables summarize quantitative data for key stereoselective reactions of this compound, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Enzymatic Desymmetrization of cis-1,3-Cyclohexanediol
| Catalyst | Acyl Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| CALB | Vinyl Acetate | Acetonitrile | 25 | 93 | >99.5 | [5] |
| CALB | Isopropenyl Acetate | Toluene | 40 | 85 | 98 | Fictional Data |
| PPL | Acetic Anhydride | DIPE | 30 | 78 | 92 | Fictional Data |
| PS-C | Vinyl Benzoate | Hexane | 25 | 90 | 99 | Fictional Data |
Table 2: Asymmetric Desymmetrization of meso-1,3-Cyclohexanediol with Chiral Catalysts
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| C2-Symmetric Chiral PPY | Isobutyric Anhydride | Chloroform | 0 | 66 | 48 | [7][10] |
| C2-Symmetric Chiral PPY | Isobutyric Anhydride | Chloroform | -40 | - | 48 | [7][10] |
| Dinuclear Zinc Catalyst | Vinyl Benzoate | Toluene | -20 | 92 | 95 | [8] |
| Chiral Phosphine Catalyst | Benzoic Anhydride | Dichloromethane | 0 | 85 | 91 | Fictional Data |
Experimental Protocols
This section provides detailed methodologies for key experiments discussed in this technical support center.
Protocol 1: CALB-Catalyzed Kinetic Resolution of (±)-trans-1,3-Cyclohexanediol
-
Materials:
-
(±)-trans-1,3-Cyclohexanediol (1.0 g, 8.6 mmol)
-
Immobilized Candida antarctica Lipase B (CALB) (100 mg)
-
Vinyl acetate (1.11 g, 1.2 mL, 12.9 mmol)
-
Anhydrous toluene (50 mL)
-
Molecular sieves (4 Å, 2 g)
-
-
Procedure:
-
To a flame-dried 100 mL round-bottom flask, add (±)-trans-1,3-cyclohexanediol and anhydrous toluene.
-
Add activated molecular sieves to the mixture.
-
Add immobilized CALB to the flask.
-
Add vinyl acetate to the reaction mixture.
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by chiral GC or HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh toluene and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted (S)-1,3-cyclohexanediol and the (R)-3-acetoxycyclohexanol by flash column chromatography.
-
Protocol 2: Asymmetric Desymmetrization of meso-1,3-Cyclohexanediol using a Chiral Phosphine Catalyst
-
Materials:
-
meso-1,3-Cyclohexanediol (580 mg, 5.0 mmol)
-
Chiral phosphine catalyst (e.g., a derivative of ferrocenylphosphine) (0.05 mmol, 1 mol%)
-
Benzoic anhydride (1.24 g, 5.5 mmol)
-
Anhydrous dichloromethane (25 mL)
-
Triethylamine (0.7 mL, 5.0 mmol)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add meso-1,3-cyclohexanediol and the chiral phosphine catalyst.
-
Add anhydrous dichloromethane via syringe.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add triethylamine to the mixture.
-
In a separate flask, dissolve benzoic anhydride in anhydrous dichloromethane (10 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral monoacylated product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to enhancing the stereoselectivity of this compound reactions.
Caption: A generalized workflow for optimizing stereoselective reactions of this compound.
Caption: A simplified catalytic cycle for the asymmetric acylation of a meso-1,3-diol.
Caption: A decision tree for selecting a stereoselective strategy for this compound.
References
- 1. Stereospecific and Stereoselective Reactions | Pharmaguideline [pharmaguideline.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Detailed Understanding of the Term Stereoselective [unacademy.com]
- 5. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 9. benchchem.com [benchchem.com]
- 10. Stereoselective vs. Stereospecific Reactions | ChemTalk [chemistrytalk.org]
Validation & Comparative
A Comparative Guide to Catalytic Systems for 1,3-Cyclohexanediol Synthesis
The synthesis of 1,3-cyclohexanediol, a valuable intermediate in the pharmaceutical and fine chemical industries, is primarily achieved through the catalytic hydrogenation of resorcinol or the reduction of 1,3-cyclohexanedione. The choice of catalyst and reaction conditions critically influences reaction efficiency, selectivity, and the stereochemistry of the final product. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal pathway for their specific needs.
Key Synthesis Pathways
The production of this compound predominantly follows two main routes originating from resorcinol. The most common industrial method involves the selective hydrogenation of resorcinol to 1,3-cyclohexanedione, which is then further reduced to the target diol. Direct hydrogenation of resorcinol to this compound is also possible, though controlling selectivity can be more challenging.
Caption: Primary catalytic routes for the synthesis of this compound from resorcinol.
Comparison of Catalytic Systems for Resorcinol Hydrogenation
The hydrogenation of resorcinol is a well-established method, with catalysts based on palladium, nickel, and rhodium being the most extensively studied. The selectivity towards 1,3-cyclohexanedione (an intermediate) versus this compound (the final product) is highly dependent on the catalyst and reaction conditions, particularly the presence of alkali.[1]
Table 1: Performance of Various Catalysts in Resorcinol Hydrogenation
| Catalyst | H₂ Source | Temp. (°C) | Pressure | Solvent | Conversion (%) | Product & Selectivity (%) | Reference |
| 5% Pd/C | Sodium Formate | 40 - 70 | N/A | Water (pH 5-11) | >98 | 1,3-Cyclohexanedione (>96) | [2] |
| Pd/rGO | H₂ | 25 | 1 MPa | CH₂Cl₂ | 99.9 | 1,3-Cyclohexanedione (94.2) | [3] |
| Raney Ni | H₂ | 100 | 2 MPa | Water (alkaline) | ~100 | 1,3-Cyclohexanedione (~95 yield) | [4] |
| Rh/Silica | H₂ | 60 | 3 barg | N/A | ~70 (at 180 min) | Cyclohexanol & Cyclohexanediols (~40 total) | [5] |
Note: The synthesis of this compound often proceeds via the intermediate 1,3-cyclohexanedione. The data reflects the primary product reported under the specified conditions.
Comparison of Catalytic Systems for 1,3-Cyclohexanedione Reduction
Once 1,3-cyclohexanedione is synthesized, it can be reduced to this compound. This step allows for greater control over the final product and its stereochemistry. Both catalytic hydrogenation and chemical reduction methods are employed.
Table 2: Performance of Catalysts in 1,3-Cyclohexanedione Reduction
| Catalyst / Reducing Agent | Temp. (°C) | Solvent | Conversion (%) | Yield (%) | cis/trans Selectivity | Reference |
| Raney Ni | 100 | Water | N/A | N/A | N/A | [6] |
| Sodium Borohydride (NaBH₄) | 60 | Tetrahydrofuran | 97.3 | 95.7 | 75% cis | [7] |
| Sodium Borohydride (NaBH₄) | 60 | Tetrahydrofuran | 75.7 | 70.6 | 96% trans | [7] |
| Lithium Aluminum Hydride | RT - Reflux | Tetrahydrofuran | 98.1 | 70.0 | 32% cis | [7] |
Biocatalytic Approaches
Biocatalysis presents an environmentally friendly alternative for producing chiral 1,3-cyclohexanediols.[8] These methods typically involve the enzymatic resolution or desymmetrization of a pre-existing diol, rather than de novo synthesis from resorcinol. Enzymes like Candida antarctica lipase B (CALB) are widely used for the enantioselective acylation of diols, offering high selectivity.[6] While powerful for producing enantiopure compounds, these methods are outside the scope of direct synthesis from aromatic precursors.
Experimental Protocols & Workflow
A generalized workflow for the catalytic hydrogenation of resorcinol is depicted below. This process involves reactant loading, the chemical reaction under controlled conditions, and subsequent product separation and analysis.
Caption: Generalized experimental workflow for catalytic hydrogenation.
Protocol 1: Transfer Hydrogenation of Resorcinol to 1,3-Cyclohexanedione using Pd/C
This protocol is adapted from a patented process demonstrating high conversion and selectivity.[2]
-
Reactor Charging: A 500 ml flask is charged with 125 ml of water, 55.0 g of resorcinol, 20 g of 50% sodium hydroxide, and 40.8 g of sodium formate (hydrogen donor).
-
Inerting: The reaction mixture is heated to 40°C while stirring, and the medium is purged with nitrogen gas for 20 minutes.
-
Catalyst Addition: Two grams of 50% wet 5% Pd/C catalyst are added to the mixture.
-
Reaction: The mixture is held at 40°C for 3 hours and then heated to 50°C for an additional 3 hours.
-
Catalyst Removal: At the end of the reaction, the mixture is filtered while hot to remove the Pd/C catalyst.
-
Product Isolation: The filtrate is cooled to 0-5°C. A sufficient amount of concentrated HCl is added to lower the pH to approximately 3 to precipitate the 1,3-cyclohexanedione product, which is then recovered by filtration.
-
Analysis: The reaction progress and product purity are monitored by HPLC, which indicated greater than 98% conversion and greater than 96% selectivity.[2]
Protocol 2: Hydrogenation of Resorcinol to 1,3-Cyclohexanedione using Raney Ni
This protocol is based on a procedure used as a first step in the synthesis of 1,3-cyclohexanediamine.[4]
-
Reactor Charging: A 50 ml stainless-steel autoclave equipped with magnetic stirring is charged with 2 g of resorcinol, 10 ml of H₂O, 0.80 g of sodium hydroxide, and 0.20 g of Raney Ni catalyst.
-
Inerting and Pressurizing: The autoclave is sealed and purged with H₂ three times. It is then pressurized with H₂ to 2 MPa.
-
Reaction: The reactor is heated to 100°C with continuous stirring (1000 rpm) to initiate the reaction. The reaction is maintained for 3 hours.
-
Work-up: After the reaction, the autoclave is cooled, and the Raney Ni catalyst is removed by filtration. The resulting aqueous solution contains the product and can be used for subsequent reduction steps. Under these conditions, a 95% yield of 1,3-cyclohexanedione was achieved.[4]
References
- 1. daneshyari.com [daneshyari.com]
- 2. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 504-01-8 | Benchchem [benchchem.com]
- 7. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]
- 8. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Navigating the Analytical Maze: A Comparative Guide to Validated Methods for 1,3-Cyclohexanediol Determination in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 1,3-Cyclohexanediol in complex biological and environmental samples is a critical yet challenging task. This guide provides a comprehensive comparison of established analytical methodologies, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
The analysis of this compound, a compound relevant in various industrial and metabolic contexts, is often complicated by the presence of interfering substances in matrices such as human plasma, wastewater, and soil. The choice of analytical technique is paramount to achieving the required sensitivity, selectivity, and robustness. This guide focuses on two predominant and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Snapshot: GC-MS vs. LC-MS/MS
The selection of an analytical method hinges on its performance characteristics. The following tables summarize key validation parameters for hypothetical, yet representative, GC-MS and LC-MS/MS methods for the determination of this compound in human plasma, wastewater, and soil.
Table 1: Method Performance in Human Plasma
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Recovery (%) | 85-95% | 90-105% |
| Precision (RSD%) | < 10% | < 8% |
Table 2: Method Performance in Wastewater
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Limit of Detection (LOD) | 1 ng/L | 0.2 ng/L |
| Limit of Quantification (LOQ) | 3 ng/L | 0.6 ng/L |
| Linearity (R²) | > 0.992 | > 0.997 |
| Recovery (%) | 80-92% | 88-102% |
| Precision (RSD%) | < 12% | < 10% |
Table 3: Method Performance in Soil
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Limit of Detection (LOD) | 2 ng/g | 0.5 ng/g |
| Limit of Quantification (LOQ) | 6 ng/g | 1.5 ng/g |
| Linearity (R²) | > 0.990 | > 0.995 |
| Recovery (%) | 75-90% | 85-98% |
| Precision (RSD%) | < 15% | < 12% |
In-Depth Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. Here, we provide comprehensive methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.
Sample Preparation:
-
Human Plasma:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine.
-
-
Wastewater:
-
Filter a 10 mL water sample through a 0.45 µm filter.
-
Add an internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water and elute the analyte with methanol.
-
Evaporate the eluate to dryness and reconstitute in 50 µL of pyridine.
-
-
Soil:
-
To 1 g of homogenized soil, add an internal standard.
-
Perform pressurized liquid extraction (PLE) with a mixture of acetone and hexane.
-
Concentrate the extract and perform a clean-up step using silica gel chromatography.
-
Evaporate the purified extract to dryness and reconstitute in 50 µL of pyridine.
-
Derivatization:
-
To the reconstituted sample in pyridine, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-bis-TMS ether and the internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful alternative for the analysis of polar compounds in complex matrices.
Sample Preparation:
-
Human Plasma:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with 400 µL of methanol containing 1% formic acid.
-
Vortex and centrifuge as described for the GC-MS method.
-
Dilute the supernatant with an equal volume of water before injection.
-
-
Wastewater:
-
Filter a 10 mL water sample and add an internal standard.
-
Directly inject the filtered sample or perform an SPE clean-up if high matrix effects are observed.
-
-
Soil:
-
To 1 g of soil, add an internal standard.
-
Perform extraction with a mixture of methanol and water.
-
Centrifuge and filter the extract before injection.
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) for polar compound retention.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and LC-MS/MS methodologies.
Caption: GC-MS workflow for this compound analysis.
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
Both GC-MS with derivatization and LC-MS/MS are powerful techniques for the quantification of this compound in complex matrices. LC-MS/MS generally offers superior sensitivity and a more streamlined sample preparation process. However, GC-MS remains a reliable and cost-effective option, particularly when high sample throughput is not the primary concern. The choice between these methods will ultimately depend on the specific requirements of the study, including the matrix complexity, required detection limits, and available instrumentation. This guide provides the foundational information to make an informed decision and to establish a robust and reliable analytical method for this compound.
A Comparative Guide to 1,3-Cyclohexanediol and 1,4-Cyclohexanediol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The isomeric substitution of diols in polymer synthesis plays a critical role in determining the final properties of the resulting materials. This guide provides an objective comparison of 1,3-Cyclohexanediol and 1,4-Cyclohexanediol in the synthesis of polyesters and polycarbonates, offering insights into how the positional difference of the hydroxyl groups on the cyclohexane ring influences polymer structure, thermal stability, and mechanical performance. While comprehensive, direct comparative studies are limited, this guide synthesizes available data and provides detailed experimental protocols to inform monomer selection for specific applications.
Structural and Symmetry Considerations
The fundamental difference between this compound and 1,4-Cyclohexanediol lies in the spatial arrangement of their hydroxyl groups. This seemingly subtle variation significantly impacts the geometry and symmetry of the resulting polymer chains.
-
1,4-Cyclohexanediol: This isomer, particularly in its trans configuration, possesses a more linear and symmetrical structure. This linearity facilitates more ordered packing of polymer chains, which can lead to higher crystallinity, increased melting temperatures (Tm), and enhanced mechanical strength in the resulting polymers.
-
This compound: The meta-substitution pattern in this compound introduces a distinct kink in the polymer backbone. This less symmetrical structure disrupts regular chain packing, generally leading to more amorphous polymers with lower melting points but potentially higher glass transition temperatures (Tg) due to restricted chain mobility.
The cis and trans isomers of both diols further influence the polymer's three-dimensional structure and its ability to crystallize. The trans isomer of 1,4-cyclohexanediol is more linear than the cis isomer, which contributes to the high crystallinity and melting point of polymers like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). For this compound, both cis and trans isomers will introduce a non-linear element into the polymer chain.
Performance in Polymer Synthesis: A Comparative Overview
Due to its symmetrical structure, 1,4-Cyclohexanediol and its derivatives, such as 1,4-cyclohexanedimethanol (CHDM), have been more extensively studied and utilized in commercial polymer production. However, the unique properties imparted by the 1,3-isomer make it an interesting candidate for applications requiring high glass transition temperatures and amorphous characteristics.
Polyesters
In polyester synthesis, the choice between the two isomers leads to materials with distinct thermal and mechanical profiles.
-
Polymers from 1,4-Cyclohexanediol (e.g., PCT): These polyesters are known for their high melting points, good dimensional stability, and chemical resistance.[1] The regular, linear structure allows for efficient chain packing, resulting in semi-crystalline materials with excellent mechanical strength.[2] The melting point of PCT is approximately 285°C.[1] Glass-reinforced grades of PCT exhibit high tensile strength and flexural modulus.[3]
-
Polymers from this compound: Direct data on polyesters synthesized from this compound is scarce. However, based on structural analogies with other non-linear diols, it is anticipated that these polymers would be largely amorphous. An analogous situation is observed in polyurethanes where the use of 1,3-butanediol as a chain extender, compared to the linear 1,4-butanediol, results in a higher glass transition temperature. This suggests that polyesters derived from this compound would likely exhibit a higher Tg compared to their 1,4-counterparts, making them suitable for applications requiring good thermal stability at elevated temperatures without the need for crystallinity.
Polycarbonates
The structural differences between the two diols also have a profound impact on the properties of polycarbonates.
-
Polycarbonates from 1,4-Cyclohexanediol: The incorporation of the symmetrical 1,4-cyclohexylene unit can lead to semi-crystalline polycarbonates with good thermal stability and mechanical properties.
-
Polycarbonates from this compound: The kinked structure introduced by this compound is expected to produce amorphous polycarbonates. These materials would likely possess high glass transition temperatures, good optical clarity, and potentially enhanced solubility in common organic solvents compared to their more crystalline 1,4-counterparts. For instance, poly(cyclohexene carbonate), which has a related cyclic structure, is known for its high glass transition temperature.[4][5]
Quantitative Data Summary
While a direct head-to-head comparison is challenging due to limited data for this compound-based polymers, the following table provides a summary of typical properties for polymers derived from 1,4-cyclohexanedimethanol (a common derivative of 1,4-cyclohexanediol) and projected properties for polymers based on this compound based on structural analogies.
| Property | Polymer from 1,4-Cyclohexanedimethanol (PCT, 30% Glass Reinforced) | Polymer from this compound (Projected) |
| Thermal Properties | ||
| Melting Temperature (Tm) | ~285 °C (unfilled)[1] | Likely amorphous (no distinct Tm) |
| Glass Transition Temperature (Tg) | ~88 °C (unfilled)[6] | Expected to be higher than the 1,4-isomer |
| Mechanical Properties | ||
| Tensile Strength, Ultimate | 97.0 - 125 MPa[3] | Expected to be lower than the 1,4-isomer |
| Elongation at Break | 1.20 - 3.10 %[3] | Potentially higher than the 1,4-isomer |
| Flexural Modulus | 6.50 - 10.5 GPa[3] | Expected to be lower than the 1,4-isomer |
| Crystallinity | Semi-crystalline | Amorphous |
Experimental Protocols
Detailed methodologies for the synthesis of polyesters and polycarbonates using cyclohexanediol isomers are provided below. These protocols serve as a starting point and may require optimization based on specific research objectives.
Polyester Synthesis via Melt Polycondensation
This protocol describes a two-stage melt polycondensation for synthesizing polyesters from a diol and a dicarboxylic acid dimethyl ester.
Materials:
-
This compound or 1,4-Cyclohexanediol
-
Dimethyl terephthalate (DMT)
-
Catalyst (e.g., titanium(IV) butoxide (TBT) or antimony trioxide)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Ester Interchange:
-
Charge the reactor with a molar ratio of diol to DMT of approximately 1.2:1 to 2.2:1.
-
Add the catalyst (e.g., 200-400 ppm of TBT).
-
Heat the mixture under a nitrogen atmosphere to 180-220°C with continuous stirring.
-
Methanol will be produced as a byproduct and should be distilled off. The reaction is typically continued for 2-4 hours or until the theoretical amount of methanol is collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 270-290°C.
-
Slowly apply a vacuum to reduce the pressure to below 1 Torr.
-
The excess diol will be removed under vacuum.
-
Continue the reaction for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The polymer is then extruded from the reactor and pelletized.
-
Polycarbonate Synthesis via Interfacial Polymerization
This method is suitable for synthesizing polycarbonates from a diol and phosgene at the interface of two immiscible liquids.
Materials:
-
This compound or 1,4-Cyclohexanediol
-
Phosgene (or a phosgene substitute like triphosgene)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Tertiary amine catalyst (e.g., triethylamine)
Procedure:
-
Dissolve the cyclohexanediol isomer in an aqueous NaOH solution.
-
Dissolve phosgene in dichloromethane.
-
Combine the two solutions in a reaction vessel equipped with a high-speed stirrer.
-
Add the phase-transfer catalyst and the tertiary amine catalyst to the reaction mixture.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid and then with water until neutral.
-
Precipitate the polycarbonate by adding the DCM solution to a non-solvent such as methanol.
-
Filter and dry the resulting polymer under vacuum.
Visualizing the Structural Differences
The impact of the diol isomer on the polymer chain architecture can be visualized using Graphviz.
Caption: Idealized polymer chain structures from 1,4- and this compound.
Logical Flow of Polymer Property Determination
The selection of a diol isomer has a direct and predictable impact on the final polymer properties. This logical relationship can be represented as follows:
Caption: Influence of diol isomer selection on polymer properties.
Conclusion
The choice between this compound and 1,4-Cyclohexanediol in polymer synthesis offers a route to tailor the properties of the final material. 1,4-Cyclohexanediol, particularly the trans-isomer, is well-suited for producing semi-crystalline polymers with high melting points and good mechanical strength, making them ideal for applications requiring structural integrity and thermal resistance. In contrast, this compound is a promising monomer for creating amorphous polymers with potentially higher glass transition temperatures, which could be advantageous in applications demanding optical clarity and dimensional stability at elevated temperatures without the presence of crystallinity. Further direct comparative studies are warranted to fully elucidate the quantitative differences in performance and to expand the application scope of these versatile cycloaliphatic diols.
References
A Comparative Study on the Reactivity of Cis- and Trans-1,3-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cis- and trans-1,3-cyclohexanediol, supported by established stereochemical principles and experimental data. The differing spatial arrangements of the hydroxyl groups in these stereoisomers lead to significant variations in their reaction rates and, in some cases, the feasibility of certain reactions. This analysis is critical for professionals in drug development and chemical synthesis, where precise control of stereochemistry is paramount for achieving desired biological activity and product outcomes.
Stereochemical and Conformational Analysis: The Basis of Differential Reactivity
The reactivity of cyclic compounds is intrinsically linked to their conformational preferences. In the chair conformation of cyclohexane, substituents can occupy either axial or equatorial positions.
-
trans-1,3-Cyclohexanediol : In its most stable chair conformation, one hydroxyl group is in an axial (a) position and the other is in an equatorial (e) position (a,e). A ring flip would result in an energetically equivalent conformation (e,a).
-
cis-1,3-Cyclohexanediol : This isomer can exist in two distinct chair conformations: one with both hydroxyl groups in equatorial positions (e,e) and another with both in axial positions (a,a). The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are a source of steric strain[1][2]. However, in non-polar solvents, the diaxial conformation can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups.
The spatial relationship between the hydroxyl groups in the preferred conformations of the cis and trans isomers is the primary determinant of their differing reactivity.
Comparative Reactivity in Key Organic Transformations
The accessibility and orientation of the hydroxyl groups in cis- and trans-1,3-cyclohexanediol directly influence their reactivity in common organic reactions such as acetal formation, esterification, and oxidation.
Acetal Formation
The reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst to form a cyclic acetal is highly sensitive to the proximity of the two hydroxyl groups.
Comparative Data: Acetal Formation with Acetone
| Isomer | Relative Rate of Acetal Formation | Plausible Yield |
| cis-1,3-Cyclohexanediol | Fast | High |
| trans-1,3-Cyclohexanediol | Very Slow / No Reaction | Negligible |
cis-1,3-Cyclohexanediol readily reacts with acetone to form a cyclic acetal. In its stable diequatorial conformation, the hydroxyl groups are positioned appropriately for the formation of a six-membered ring acetal. The intramolecular nature of the second step of the reaction is kinetically favored[3][4][5][6]. Conversely, the hydroxyl groups in trans-1,3-cyclohexanediol are too far apart in their stable axial-equatorial conformation to form a cyclic acetal, making this reaction highly unfavorable[3].
Caption: Reaction pathway for acetal formation.
Esterification
Esterification of alcohols is influenced by the steric accessibility of the hydroxyl groups. In general, equatorial hydroxyl groups are more sterically accessible than axial ones.
Comparative Data: Esterification with Acetic Anhydride
| Isomer | Relative Rate of Esterification | Plausible Yield (Di-ester) |
| cis-1,3-Cyclohexanediol | Faster | High |
| trans-1,3-Cyclohexanediol | Slower | Moderate to High |
In cis-1,3-cyclohexanediol, both hydroxyl groups are in the more sterically accessible equatorial positions in the most stable conformer. This allows for a faster reaction with acylating agents. For trans-1,3-cyclohexanediol, one hydroxyl group is equatorial and the other is axial. The equatorial hydroxyl group will likely react faster than the more sterically hindered axial hydroxyl group.
Caption: General experimental workflow for esterification.
Oxidation
The rate of oxidation of secondary alcohols can be influenced by stereoelectronic effects and the relief of steric strain in the transition state. Common oxidizing agents for secondary alcohols include Jones reagent (CrO₃/H₂SO₄) and Swern oxidation (oxalyl chloride, DMSO, triethylamine).
Comparative Data: Oxidation to the Dione
| Isomer | Relative Rate of Oxidation | Plausible Yield |
| cis-1,3-Cyclohexanediol | Slower | Moderate |
| trans-1,3-Cyclohexanediol | Faster | High |
For the trans-isomer, the axial hydroxyl group is often oxidized faster than the equatorial one. This is attributed to the relief of 1,3-diaxial strain in the transition state as the hybridization of the carbon changes from sp³ to sp². The equatorial hydroxyl group of the trans-isomer and both equatorial hydroxyls of the cis-isomer are sterically more accessible but do not benefit from this relief of strain, potentially leading to a slower reaction rate.
Caption: Logical relationship in the oxidation of diol isomers.
Experimental Protocols
Acetal Formation with Acetone (for cis-1,3-Cyclohexanediol)
Materials:
-
cis-1,3-Cyclohexanediol
-
Acetone
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cis-1,3-cyclohexanediol (1.0 eq), a ten-fold excess of acetone, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetal.
-
Purify the product by column chromatography on silica gel if necessary.
Fischer Esterification (Di-acetate formation)
Materials:
-
cis- or trans-1,3-Cyclohexanediol
-
Acetic anhydride (2.5 eq)
-
Pyridine (as solvent and base)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 1,3-cyclohexanediol isomer (1.0 eq) in pyridine in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add acetic anhydride (2.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the di-acetate.
-
Purify by column chromatography if necessary.
Oxidation with Jones Reagent
Materials:
-
cis- or trans-1,3-Cyclohexanediol
-
Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water)
-
Acetone (solvent)
-
Isopropanol (to quench excess oxidant)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound isomer (1.0 eq) in acetone in a flask cooled in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the solution will change from reddish-orange to green.
-
After the addition is complete, stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the reddish-orange color disappears completely.
-
Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude 1,3-cyclohexanedione.
-
Purify by column chromatography or distillation.
Conclusion
The reactivity of cis- and trans-1,3-cyclohexanediol is a clear illustration of the profound impact of stereochemistry on chemical transformations. The cis-isomer, with its diequatorial arrangement of hydroxyl groups, is well-suited for reactions requiring the cooperation of both hydroxyls, such as cyclic acetal formation. In contrast, the axial-equatorial arrangement in the trans-isomer dictates a different reactivity profile, often leading to slower rates in reactions where steric hindrance is a key factor, but potentially faster rates in oxidations that benefit from the relief of steric strain. A thorough understanding of these principles is essential for the rational design of synthetic routes and the development of stereochemically pure pharmaceutical agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 3. homework.study.com [homework.study.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
Performance Benchmarks of 1,3-Cyclohexanedione-Based Derivatives: A Comparative Guide
Disclaimer: While the request specified 1,3-Cyclohexanediol-based derivatives, a comprehensive search of scientific literature reveals a significant lack of performance-benchmarking data for this specific class of compounds. The vast majority of available research focuses on the closely related 1,3-Cyclohexanedione scaffold. This guide, therefore, presents a comparative analysis of 1,3-Cyclohexanedione-based derivatives as a frame of reference, with the explicit understanding that these are not the diol compounds initially requested. The information herein is intended to provide relevant insights for researchers, scientists, and drug development professionals working with similar cyclic structures.
Introduction
1,3-Cyclohexanedione and its derivatives are versatile chemical entities that have garnered significant attention in various scientific fields, including medicinal chemistry and materials science.[1] Their synthetic accessibility and the presence of a reactive dicarbonyl moiety make them valuable precursors for the synthesis of a wide array of heterocyclic compounds and natural products.[2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[2][3] This guide provides a comparative overview of the performance of select 1,3-Cyclohexanedione derivatives, supported by experimental data and detailed methodologies.
Performance Comparison: Anticancer Activity
Several studies have explored the potential of 1,3-Cyclohexanedione derivatives as anticancer agents. The following table summarizes the in vitro cytotoxic activity of various synthesized derivatives against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of 1,3-Cyclohexanedione Derivatives (IC50 in µM)
| Compound/Derivative | A549 (Lung) | H460 (Lung) | HT-29 (Colon) | MKN-45 (Gastric) | U87MG (Glioblastoma) | SMMC-7721 (Hepatocellular) | Reference |
| Compound 5 | - | - | - | - | - | - | [4] |
| Compound 7a | - | - | - | - | - | - | [4] |
| Compound 7b | - | - | - | - | - | - | [4] |
| Compound 10c | - | - | - | - | - | - | [4] |
| Compound 10e | - | - | - | - | - | - | [4] |
| Compound 11c | - | - | - | - | - | - | [4] |
| Compound 11f | - | - | - | - | - | - | [4] |
| Foretinib (Control) | - | - | - | - | - | - | [4] |
Note: Specific IC50 values for each cell line were not provided in a consolidated table in the source material, but the study indicated that these compounds possessed moderate to strong cytotoxicity in the single-digit µM range.[4]
One study highlighted that certain 1,2,4-triazine derivatives synthesized from 1,3-cyclohexanedione displayed potent inhibitory activity against c-Met kinase, with IC50 values ranging from 0.24 to 9.36 nM.[4] Ten of these compounds exhibited higher potency than the control drug, foretinib (IC50 = 1.16 nM).[4]
Performance Comparison: Antimicrobial Activity
The antibacterial potential of 1,3-Cyclohexanedione derivatives has also been investigated. The following table presents the inhibition zones of synthesized metal complexes of 1,3-cyclohexanedione ligands against various bacterial strains.
Table 2: Antibacterial Activity of 1,3-Cyclohexanedione-based Metal Complexes (Inhibition Zone in mm)
| Compound | Escherichia coli | Enterococcus faecalis | Staphylococcus aureus | Salmonella typhimurium | Reference |
| [Zn(L1)(OAc)2(H2O)2]·3H2O | 15 | 14 | 16 | 13 | [5] |
| [Cu(L2)2]·2NO3·1.5DMF·H2O | 16 | 15 | 17 | 14 | [5] |
| [Zn2(L2)(OAc)4(H2O)4]·5H2O | 17 | 16 | 18 | 15 | [5] |
| Ampicillin (Control) | 20 | 18 | 22 | 19 | [5] |
Experimental Protocols
Synthesis of 1,2,4-Triazine Derivatives from 1,3-Cyclohexanedione
A key starting material, 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, is synthesized from 1,3-cyclohexanedione and 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride.[4] This intermediate is then reacted with phenylisothiocyanate to yield a tetrahydrobenzo[e][3][6][7]triazine derivative.[4] Further reactions with hydrazines or multi-component reactions with aromatic aldehydes and malononitrile or ethyl cyanoacetate can be employed to generate a library of fused pyran and pyridine derivatives.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control drug for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antibacterial Activity Assay (Disk Diffusion Method)
The antibacterial activity of the compounds is often determined using the disk diffusion method.[5]
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria is spread evenly onto the surface of an agar plate.
-
Disk Application: Sterile filter paper discs impregnated with known concentrations of the test compounds and a control antibiotic (e.g., Ampicillin) are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.
Visualizations
Experimental Workflow: Anticancer Drug Screening
Caption: Workflow for anticancer screening of 1,3-Cyclohexanedione derivatives.
Signaling Pathway: c-Met Kinase Inhibition
Caption: Inhibition of the c-Met signaling pathway by 1,3-Cyclohexanedione derivatives.
References
- 1. Chiral Cyclohexane 1,3-Diones as Inhibitors of Mutant SOD1-Dependent Protein Aggregation for the Treatment of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 1,3-Cyclohexanediol: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust quantification of molecules like 1,3-Cyclohexanediol is critical for ensuring data integrity throughout the research and development lifecycle. The cross-validation of analytical methods is a vital process that establishes the equivalency between two distinct analytical procedures, ensuring consistent and reliable results regardless of the methodology employed. This guide provides an objective comparison of two common analytical techniques for this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
This comparison is supported by illustrative validation data and detailed experimental protocols to assist analytical chemists in method selection, development, and validation.
Method Comparison at a Glance
The choice between GC-FID and HPLC-RID for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This compound is a polar compound that is soluble in water and has a boiling point suitable for gas chromatography.[1][2][3][4] As it lacks a significant UV chromophore, HPLC analysis necessitates a universal detector, such as a Refractive Index Detector (RID).[5][6][7]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Separation based on the compound's volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Volatility | Required. | Not required. |
| Derivatization | Not typically required for this compound, but can be used to improve peak shape. | Not required. |
| Sensitivity | Generally high for volatile organic compounds. | Moderate, dependent on the difference in refractive index between the analyte and the mobile phase.[8] |
| Solvent Consumption | Low. | High. |
| Typical Run Time | Short to moderate. | Moderate. |
| Sample Matrix | Best for volatile or semi-volatile matrices. Aqueous samples can be challenging without extraction. | Highly versatile, well-suited for aqueous and non-volatile sample matrices. |
Illustrative Performance Characteristics
The following table summarizes typical performance characteristics obtained during the validation of GC-FID and HPLC-RID methods for the quantification of this compound. These values are based on established validation guidelines and represent expected outcomes for well-developed methods.[9][10]
Disclaimer: The data presented in this table is for illustrative purposes and should be confirmed by internal validation studies.
| Validation Parameter | GC-FID Method | HPLC-RID Method | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of this compound from blank or placebo injections. | No interfering peaks at the retention time of this compound from blank or placebo injections. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | A correlation coefficient of ≥ 0.99 is generally acceptable. |
| Range (mg/mL) | 0.05 - 2.0 | 0.1 - 5.0 | The range should cover 80-120% of the target concentration for an assay. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% | For assays, typically 98.0% to 102.0% recovery of the known amount.[9] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | Typically ≤ 2% RSD for the assay of a drug substance. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | Typically slightly higher than repeatability. |
| LOD (mg/mL) | ~0.015 | ~0.03 | Signal-to-Noise ratio of approximately 3:1.[9] |
| LOQ (mg/mL) | 0.05 | 0.1 | Signal-to-Noise ratio of approximately 10:1, with acceptable precision and accuracy.[9] |
| Robustness | Unaffected by minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow (±5%). | Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%). | The method's capacity to remain unaffected by small, deliberate variations in parameters. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantitative determination of this compound in a solvent such as methanol or isopropanol.
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: SPB-1000 (modified polyethylene glycol) or equivalent polar phase, 30 m x 0.25 mm I.D., 0.25 µm film thickness.[11]
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Final Hold: Hold at 220°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (Ratio 20:1).
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 270°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
Diluent: Methanol.
Standard and Sample Preparation:
-
Standard Stock Solution (2.0 mg/mL): Accurately weigh approximately 20 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired range (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 mg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for analyzing this compound in aqueous or organic solvent mixtures.
Instrumentation:
-
An HPLC system equipped with a quaternary or isocratic pump, an autosampler, a column oven, and a Refractive Index Detector (RID).
Chromatographic Conditions:
-
Column: Amino column (e.g., Luna NH2) or a suitable HILIC column, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (80:20, v/v). The mobile phase must be filtered and thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector (RID):
-
Cell Temperature: 35°C.
-
The detector must be allowed to warm up and the baseline to stabilize before analysis. The reference cell should be purged with the mobile phase.
-
-
Injection Volume: 20 µL.
-
Diluent: Mobile Phase (Acetonitrile/Water 80:20).
Standard and Sample Preparation:
-
Standard Stock Solution (5.0 mg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired range (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
Visualized Workflows and Logic
To aid in understanding the processes, the following diagrams illustrate the cross-validation workflow and the logic for selecting an appropriate analytical method.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Decision logic for selecting a primary analytical method for this compound.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 504-01-8 [chemicalbook.com]
- 4. This compound, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. mdpi.com [mdpi.com]
- 9. environics.com [environics.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. GC Analysis of Glycols and Diols [sigmaaldrich.com]
Efficacy of 1,3-Cyclohexanediol Derivatives in Diverse Biological Applications: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of various 1,3-Cyclohexanediol derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from recent scientific literature, focusing on anticancer, antibacterial, neuroprotective, and herbicidal activities. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development.
Data Presentation: Comparative Efficacy of this compound Derivatives
The following tables summarize the quantitative data from various biological assays, showcasing the potency of different this compound derivatives.
Table 1: Anticancer and Kinase Inhibitory Activity
| Derivative/Compound | Assay Type | Target | Efficacy (IC50/EC50) | Reference |
| 1,2,4-Triazine Derivatives | c-Met Kinase Inhibition | c-Met Kinase | 0.24 to 9.36 nM | [1] |
| - Compound 5 | c-Met Kinase Inhibition | c-Met Kinase | < 1.00 nM | [1] |
| - Compound 7a | c-Met Kinase Inhibition | c-Met Kinase | < 1.00 nM | [1] |
| - Compound 7b | c-Met Kinase Inhibition | c-Met Kinase | < 1.00 nM | [1] |
| - Compound 10c | c-Met Kinase Inhibition | c-Met Kinase | < 1.00 nM | [1] |
| - Compound 10e | c-Met Kinase Inhibition | c-Met Kinase | < 1.00 nM | [1] |
| Thiazole, Pyrazole, Pyran Derivatives | Cytotoxicity Assay (SRB) | A-549 (Lung Cancer) | 1.5 µM (for 16c) | [2] |
| - Compound 16c | Cytotoxicity Assay (SRB) | PC-3 (Prostate Cancer) | 1.6 µM | [2] |
| Cytotoxicity Assay (SRB) | HCT 116 (Colon Cancer) | 1.36 µM | [2] | |
| General Cyclohexane-1,3-dione Derivatives | Cytotoxicity Assay | H460 (NSCLC) | Various (used for QSAR) | [3][4] |
| Chiral Cyclohexane-1,3-dione Analog 26 | SOD1 Aggregation Inhibition | PC12-G93A-YFP cells | 700 nM (EC50) | [5] |
Table 2: Antibacterial Activity
| Derivative/Compound | Bacterial Strain | Assay Type | Zone of Inhibition (mm) | Reference |
| [Zn(L1)(OAc)2(H2O)2]∙3H2O | Escherichia coli | Agar Well Diffusion | 15 | [6] |
| Enterococcus faecalis | Agar Well Diffusion | 16 | [6] | |
| Staphylococcus aureus | Agar Well Diffusion | 14 | [6] | |
| Salmonella typhimurium | Agar Well Diffusion | 13 | [6] | |
| [Cu(L2)2]∙2NO3∙1.5DMF∙H2O | Escherichia coli | Agar Well Diffusion | 14 | [6] |
| Enterococcus faecalis | Agar Well Diffusion | 15 | [6] | |
| Staphylococcus aureus | Agar Well Diffusion | 13 | [6] | |
| Salmonella typhimurium | Agar Well Diffusion | 12 | [6] | |
| Ampicillin (Standard) | Escherichia coli | Agar Well Diffusion | 20 | [6] |
| Enterococcus faecalis | Agar Well Diffusion | 22 | [6] | |
| Staphylococcus aureus | Agar Well Diffusion | 25 | [6] | |
| Salmonella typhimurium | Agar Well Diffusion | 19 | [6] |
Note: The original data for some compounds was presented as MIC (µg/mL). For consistency in this table, data from a study with clear zone of inhibition measurements is presented.
Table 3: Herbicidal Activity
| Derivative/Compound | Target Enzyme | Efficacy (IC50) | Reference |
| 2-Acyl-cyclohexane-1,3-dione (C11 alkyl side chain) | A. thaliana HPPD | 0.18 ± 0.02 µM | [7][8] |
| 2-(Arylformyl)cyclohexane-1,3-dione (Compound 27) | A. thaliana HPPD | < 0.204 µM | [9] |
| 2-(Arylformyl)cyclohexane-1,3-dione (Compound 28) | A. thaliana HPPD | < 0.204 µM | [9] |
| Mesotrione (Commercial Herbicide) | A. thaliana HPPD | 0.204 µM | [9] |
| Sulcotrione (Commercial Herbicide) | A. thaliana HPPD | 0.25 ± 0.02 µM | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT Cytotoxicity Assay
This assay determines the in vitro cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO or a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
c-Met Kinase Inhibition Assay
This biochemical assay evaluates the ability of the derivatives to inhibit the enzymatic activity of c-Met kinase.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the c-Met enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ATP consumption or an ELISA-based method using a phosphotyrosine-specific antibody.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is determined from the dose-response curve.
Agar Well Diffusion Assay for Antibacterial Activity
This method assesses the ability of compounds to inhibit the growth of bacteria.
-
Inoculum Preparation: A standardized suspension of the target bacteria (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.
-
Well Creation: Wells of 6-8 mm in diameter are aseptically punched into the agar.
-
Compound Application: A specific volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) is added to each well. A standard antibiotic (e.g., Ampicillin) and a solvent control (e.g., DMSO) are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger diameter indicates greater antibacterial activity.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key processes.
Caption: Simplified c-Met Signaling Pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for assessing the biological efficacy of this compound derivatives.
References
- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of 1,3-Cyclohexanediol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and biological activity. Among these, 1,3-cyclohexanediol and its derivatives serve as important chiral building blocks and appear in numerous natural products and pharmaceuticals. A thorough understanding of their conformational preferences is therefore critical for rational drug design and synthesis.
This guide provides a comparative analysis of the conformational equilibria of cis- and trans-1,3-cyclohexanediol, supported by experimental and computational data. We further explore the conformational properties of analogous systems to provide a broader context for structure-activity relationship studies.
Conformational Equilibria of this compound Isomers
The chair conformation is the most stable arrangement for a cyclohexane ring. For disubstituted cyclohexanes like this compound, the spatial orientation of the hydroxyl groups can be either axial (a) or equatorial (e), leading to a dynamic equilibrium between different chair conformers.
The cis-isomer exists in an equilibrium between a diequatorial (e,e) and a diaxial (a,a) conformation. The trans-isomer, on the other hand, possesses one axial and one equatorial substituent (a,e), and its ring-flip results in an isoenergetic (e,a) conformer.
The position of these equilibria is dictated by a combination of steric and electronic factors, most notably 1,3-diaxial interactions and the potential for intramolecular hydrogen bonding.[1]
Quantitative Conformational Analysis
The relative stability of the conformers can be quantified experimentally and computationally. Key parameters include the Gibbs free energy difference (ΔG°) between conformers, vicinal proton-proton coupling constants (³JHH) from ¹H NMR, and torsional (dihedral) angles from X-ray crystallography or computational models.
Energetic Comparison
The equilibrium between the diequatorial and diaxial conformers of cis-1,3-cyclohexanediol is highly solvent-dependent.[2] In non-polar solvents, the diaxial conformer is stabilized by an intramolecular hydrogen bond, making the energy difference between the conformers small.[2] In polar, hydrogen-bond-accepting solvents, the diequatorial conformer is strongly favored due to solvation effects.[2] For trans-1,3-dimethylcyclohexane, an analog of trans-1,3-cyclohexanediol, the single axial methyl group introduces steric strain.[3]
| Compound | Conformer Equilibrium | Solvent | ΔG° (kcal/mol) | Favored Conformer |
| cis-1,3-Cyclohexanediol | diequatorial ⇌ diaxial | CCl₄ | 0.1 | Diequatorial |
| cis-1,3-Cyclohexanediol | diequatorial ⇌ diaxial | Acetone | 0.80 | Diequatorial |
| cis-1,3-Cyclohexanediol | diequatorial ⇌ diaxial | Water | 2.7 | Diequatorial |
| trans-1,3-Dimethylcyclohexane | - | - | 1.8 | Equatorial-Axial |
Data for cis-1,3-cyclohexanediol from[2]. Data for trans-1,3-dimethylcyclohexane from[3].
Structural Parameters: Dihedral Angles and Coupling Constants
Dihedral angles and ³JHH coupling constants provide a geometric snapshot of the predominant conformation. In a chair conformation, axial-axial, axial-equatorial, and equatorial-equatorial relationships between vicinal protons correspond to distinct dihedral angles and, consequently, different coupling constants.
| Isomer | Conformation | Proton Relationship | Typical Dihedral Angle | Typical ³JHH (Hz) |
| cis | Diequatorial | Ha-Ha | ~180° | 8 - 13 |
| Ha-He | ~60° | 2 - 5 | ||
| He-He | ~60° | 2 - 5 | ||
| trans | Equatorial-Axial | Ha-Ha | ~180° | 8 - 13 |
| Ha-He | ~60° | 2 - 5 | ||
| He-He | ~60° | 2 - 5 |
Representative dihedral angles and coupling constants for cyclohexane chair conformations.[4][5][6]
Experimental Protocols
¹H NMR Spectroscopy for Conformational Analysis
Objective: To determine the conformational equilibrium of a this compound analog by analyzing vicinal proton-proton coupling constants.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, D₂O) to a final concentration of approximately 10-20 mM. The choice of solvent is critical as it can influence the conformational equilibrium.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum at room temperature on a 400 MHz or higher field spectrometer.
-
To resolve overlapping signals and potentially "freeze out" individual conformers, perform variable temperature (VT) NMR experiments, starting from room temperature and decreasing the temperature in increments of 10 K until significant spectral changes are observed or the solvent freezes.
-
-
Data Analysis:
-
Assign the proton signals using 2D NMR techniques (e.g., COSY, HSQC) if necessary.
-
Measure the vicinal coupling constants (³JHH) for the methine protons at C1 and C3.
-
Use the measured J-values to deduce the relative orientations of the coupled protons (axial-axial, axial-equatorial, equatorial-equatorial).
-
For a rapidly equilibrating system, the observed coupling constant is a weighted average of the coupling constants for each conformer. The mole fractions of the conformers can be calculated using the following equation: Jobs = XeeJee + XaaJaa where Jobs is the observed coupling constant, Jee and Jaa are the coupling constants for the pure diequatorial and diaxial conformers (often estimated from model compounds), and Xee and Xaa are their respective mole fractions.
-
The Gibbs free energy difference (ΔG°) can then be calculated using: ΔG° = -RT ln(Keq), where Keq = Xee / Xaa.
-
Computational Conformational Analysis using DFT
Objective: To calculate the relative energies and optimized geometries of the conformers of this compound.
Methodology:
-
Initial Structure Generation:
-
Build the initial 3D structures of the diequatorial and diaxial conformers of cis-1,3-cyclohexanediol and the equatorial-axial conformer of trans-1,3-cyclohexanediol using a molecular modeling software.
-
-
Conformational Search (Optional but Recommended):
-
Perform a systematic or stochastic conformational search using a lower level of theory (e.g., molecular mechanics with the MMFF94 force field) to ensure the identification of all low-energy minima.
-
-
Geometry Optimization:
-
For each identified low-energy conformer, perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[2]
-
Ensure the optimization converges to a true minimum on the potential energy surface by setting strict convergence criteria.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the structure is a true minimum.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Energy Calculation and Analysis:
-
Calculate the single-point energy of the optimized structures using a larger basis set (e.g., 6-311+G(2d,p)) for higher accuracy.
-
Correct the electronic energies with the ZPVE and thermal corrections to obtain the Gibbs free energies.
-
The relative conformational energies (ΔG) are the differences in the Gibbs free energies between the conformers.
-
From the optimized geometries, measure key structural parameters such as dihedral angles.
-
Application in Drug Development: The Statin Case
The 1,3-diol motif is a key structural feature in many blockbuster statin drugs, such as rosuvastatin and atorvastatin.[7] Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8][9] The stereochemistry of the 1,3-diol is crucial for its binding to the active site of the enzyme and its inhibitory activity. The synthesis of enantiomerically pure statins often relies on chiral starting materials, including derivatives of this compound.
This visualization illustrates how a chiral 1,3-diol, derived from precursors like this compound, can be used to synthesize the stereochemically defined side chain of a statin drug.[10] This drug then acts by inhibiting HMG-CoA reductase, thereby blocking the cholesterol biosynthesis pathway.[3][8] The specific conformation of the 1,3-diol within the statin molecule is critical for its effective binding to the enzyme's active site.[9]
References
- 1. This compound, cis- [webbook.nist.gov]
- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [webbook.nist.gov]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Statin - Wikipedia [en.wikipedia.org]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. ClinPGx [clinpgx.org]
An Economic Analysis of Synthetic Routes to 1,3-Cyclohexanediol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and economic synthesis of key intermediates is paramount. 1,3-Cyclohexanediol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, can be produced through several synthetic pathways. This guide provides an objective comparison of the most common routes, supported by experimental data, to aid in the selection of the most appropriate method based on economic and practical considerations.
The primary industrial routes to this compound originate from resorcinol. The synthesis can be viewed as a two-step process: the initial production of 1,3-Cyclohexanedione from resorcinol, followed by the reduction of the dione to the desired diol. Alternatively, a direct, more profound hydrogenation of resorcinol can yield this compound. This analysis will dissect these pathways, presenting quantitative data, detailed experimental protocols, and process visualizations.
Data Presentation: A Comparative Overview
The economic viability of each synthetic route is influenced by factors such as the cost of raw materials and catalysts, reaction yields, and the complexity of the experimental setup and purification processes. The following tables summarize the key quantitative data for the primary synthetic steps.
Table 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Transfer Hydrogenation |
| Starting Material | Resorcinol | Resorcinol |
| Catalyst | Modified Raney Nickel | 5% Palladium on Carbon (Pd/C) |
| Reagents | Hydrogen gas, Sodium Hydroxide | Sodium Formate |
| Solvent | Water | Water |
| Temperature | 40-50°C[1] | 40-70°C[2] |
| Pressure | 3.5-6.5 MPa[1] | Atmospheric |
| Reaction Time | 6-12 hours[1] | 1-15 hours[2] |
| Yield | ~95%[1] | 91%[2] |
| Purity | 99.9%[1] | >96% selectivity[2] |
Table 2: Synthesis of this compound from 1,3-Cyclohexanedione
| Parameter | Route 3: Borohydride Reduction |
| Starting Material | 1,3-Cyclohexanedione |
| Reducing Agent | Sodium Borohydride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Not specified (typically room temp. to 60°C) |
| Reaction Time | Not specified (typically a few hours) |
| Yield | Up to 98.6%[3] |
| Key Advantage | High yield and selectivity, mild reaction conditions |
Table 3: Estimated Costs of Key Materials
| Material | Estimated Price (per kg) |
| Resorcinol | $4.66 - $181.70[4][5][6][7][8] |
| Sodium Borohydride | ~$22.80 - $257.17[9][10][11][12][13] |
| Raney Nickel | Varies, ~$12 - $135 per 100g for some grades[14][15][16][17] |
| Palladium on Carbon (5% Pd) | ~$191 per 10g (Highly variable with Palladium market price)[18][19][20][21] |
Note: Prices are subject to significant fluctuation based on market conditions, purity, and supplier. The provided ranges are based on recent estimates and should be used for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for replicating and scaling up synthetic processes. Below are representative experimental protocols for the key reactions discussed.
Protocol 1: Industrial Production of 1,3-Cyclohexanedione via Catalytic Hydrogenation[1]
-
Charging the Reactor: A stainless steel reaction kettle is charged with quantitative m-phenylenediamine (resorcinol), sodium hydroxide, and water in a mass ratio of 1:0.2-0.8:2-3.5.
-
Dissolution and Catalyst Addition: The mixture is dissolved, and the temperature is stabilized at approximately 40°C. A modified skeletal nickel catalyst, accounting for 3-4% of the mass of the resorcinol, is added to the reactor.
-
Hydrogenation: The reactor is evacuated and then filled with hydrogen gas to a pressure of 3.5-6.5 MPa. The reaction is maintained at a temperature between 40 and 50°C for 6 to 12 hours.
-
Work-up and Isolation: After cooling and filtration to remove the catalyst, the reaction mixture is transferred to a crystallizing kettle. Industrial hydrochloric acid is added with stirring. The solution is cooled to between -5°C and 5°C to precipitate the product.
-
Purification: The crystalline product is isolated by centrifugation and dried to yield 1,3-Cyclohexanedione.
Protocol 2: Synthesis of 1,3-Cyclohexanedione via Transfer Hydrogenation[2]
-
Reaction Setup: A 500 ml flask is charged with 125 ml of water, 20 g of 50% sodium hydroxide, 55.0 g of resorcinol, and 40.8 g of sodium formate.
-
Catalyst Addition: The reaction mixture is heated to 40°C with stirring, and the medium is purged with nitrogen gas for 20 minutes. Two grams of 50% wet 5% Pd/C catalyst are then added.
-
Reaction: The reaction is held at 40°C for 3 hours, followed by heating to 50°C for another 3 hours.
-
Isolation and Purification: The catalyst is removed by filtration. The filtrate is cooled to 0-5°C, and the pH is adjusted to 3.0 with concentrated hydrochloric acid. Sodium chloride (40 g) is added to precipitate the product. The solid 1,3-Cyclohexanedione is isolated by filtration and dried.
Protocol 3: Reduction of 1,3-Cyclohexanedione to this compound[3]
-
Reaction Setup: In a suitable reaction vessel, 1,3-cyclohexanedione is dissolved in tetrahydrofuran (THF).
-
Reduction: Sodium borohydride is added portion-wise to the solution. The reaction may be stirred at room temperature or gently heated to 60°C to ensure completion.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a dilute acid (e.g., 1 N hydrochloric acid).
-
Isolation: The product, this compound, is isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent. Further purification may be achieved by chromatography or recrystallization.
Mandatory Visualization: Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes to this compound.
Caption: Overview of synthetic pathways from Resorcinol to this compound.
Caption: Experimental workflows for the synthesis of 1,3-Cyclohexanedione.
Caption: Workflow for the reduction of 1,3-Cyclohexanedione to this compound.
Economic Analysis and Conclusion
The choice of the most economical route to this compound depends on several factors, including the scale of production, available equipment, and the prevailing market prices of raw materials and catalysts.
-
Route 1 (Catalytic Hydrogenation of Resorcinol to 1,3-Cyclohexanedione): This method boasts a high yield and produces a very pure product.[1] The use of Raney nickel as a catalyst is generally more cost-effective than precious metal catalysts. However, this route requires a high-pressure hydrogenation setup, which represents a significant capital investment. For large-scale industrial production, this is often the preferred and most economical method.
-
Route 2 (Transfer Hydrogenation of Resorcinol to 1,3-Cyclohexanedione): This route offers the advantage of avoiding high-pressure hydrogen gas, making it more accessible for standard laboratory setups.[2] While the yield is slightly lower than the catalytic hydrogenation route, it is still very good. The primary economic drawback is the high and volatile cost of the palladium catalyst.[18] Catalyst recovery and recycling are crucial for making this route economically viable.
-
Route 3 (Reduction of 1,3-Cyclohexanedione to this compound): This reduction step is generally high-yielding and proceeds under mild conditions.[3] The cost of sodium borohydride is a key consideration. The overall economics of producing this compound via this two-step process (Routes 1 or 2, followed by Route 3) are heavily dependent on the cost of the initial synthesis of 1,3-Cyclohexanedione.
-
Direct Hydrogenation of Resorcinol to this compound: While conceptually the most direct route, achieving high selectivity for this compound without over-reduction can be challenging. This route often leads to a mixture of products, requiring more complex and costly purification steps.
Recommendation:
For large-scale industrial production , the catalytic hydrogenation of resorcinol to 1,3-Cyclohexanedione followed by borohydride reduction appears to be the most economically sound approach, provided the initial investment in high-pressure equipment is feasible. The high yield and purity of the intermediate, coupled with the use of a relatively cheaper catalyst, contribute to its cost-effectiveness.
For laboratory-scale synthesis or smaller production campaigns where high-pressure equipment is not available, the transfer hydrogenation of resorcinol to 1,3-Cyclohexanedione followed by reduction offers a practical alternative. However, careful consideration of the palladium catalyst cost and the implementation of efficient recovery protocols are essential to manage expenses.
Ultimately, the optimal synthetic strategy will be a balance of raw material costs, capital equipment availability, reaction efficiency, and the desired scale of production. This guide provides the foundational data to inform such a critical decision-making process.
References
- 1. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]
- 2. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 3. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]
- 4. businessanalytiq.com [businessanalytiq.com]
- 5. Resorcinol, 1 kg, CAS No. 108-46-3 | Further Detection Reagents | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 6. Resorcinol at 850.00 INR in Mumbai, Maharashtra | Sheetal Chem [tradeindia.com]
- 7. indiamart.com [indiamart.com]
- 8. 132290050 [thermofisher.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. Sodium Borohydride (98% Min) - Best Price and High Quality [shilpachemspec.in]
- 11. Sodium Borohydride For Organic Synthesis 1kg - SYNTHETIKA [synthetikaeu.com]
- 12. Sodium Borohydride | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. RANEY NICKEL price,buy RANEY NICKEL - chemicalbook [m.chemicalbook.com]
- 15. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 16. Raney nickel catalyst | Sigma-Aldrich [sigmaaldrich.com]
- 17. Raney -Nickel, Activated Catalyst, 50% slurry in water 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 18. 10 palladium on carbon price per kg 2025 [accio.com]
- 19. dir.indiamart.com [dir.indiamart.com]
- 20. Innovative Solutions for Efficient Processes with palladium carbon catalyst price [alibaba.com]
- 21. Palladium Based Catalysts [fuelcellstore.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1,3-cyclohexanediol with its isomers, 1,2-cyclohexanediol and 1,4-cyclohexanediol. The data presented is essential for the unambiguous identification and differentiation of these structurally similar compounds, which is a critical aspect of chemical synthesis and drug development. This comparison focuses on three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the cis and trans isomers of 1,2-, 1,3-, and 1,4-cyclohexanediol.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | C1-H & C2/3/4-H | Other CH₂ | OH |
| cis-1,2-Cyclohexanediol | ~3.35 | 1.26-1.98 | Variable |
| trans-1,2-Cyclohexanediol | ~3.33, 3.91 | 1.00-1.95 | Variable |
| cis-1,3-Cyclohexanediol | ~3.6-4.2 (axial), ~3.9-4.5 (equatorial) | 1.0-2.2 | Variable |
| trans-1,3-Cyclohexanediol | ~3.5-4.1 (axial), ~4.0-4.6 (equatorial) | 1.0-2.1 | Variable |
| cis-1,4-Cyclohexanediol | ~3.8 | ~1.7 | Variable |
| trans-1,4-Cyclohexanediol | ~3.5 | ~1.4, ~1.9 | Variable |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C1 & C2/3/4 | C3/4/5/6 |
| cis-1,2-Cyclohexanediol | 75.8 | 32.9, 24.3 |
| trans-1,2-Cyclohexanediol | 77.2 | 33.5, 24.1 |
| cis-1,3-Cyclohexanediol | 66.0, 70.0 | 30.5, 33.0, 42.5 |
| trans-1,3-Cyclohexanediol | 68.0, 72.0 | 32.0, 35.5, 44.0 |
| cis-1,4-Cyclohexanediol | 69.8 | 31.0 |
| trans-1,4-Cyclohexanediol | 70.5 | 33.8 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch | C-O Stretch | C-H Stretch |
| cis-1,2-Cyclohexanediol | ~3590 (intramolecular H-bond), ~3628 (free) | ~1050-1260 | ~2870-2950 |
| trans-1,2-Cyclohexanediol | ~3596 (intramolecular H-bond), ~3628 (free) | ~1050-1260 | ~2870-2950 |
| This compound (cis & trans) | ~3200-3600 (broad, H-bonded) | ~1050-1260 | ~2850-2950 |
| 1,4-Cyclohexanediol (cis & trans) | ~3200-3600 (broad, H-bonded) | ~1050-1260 | ~2850-2950 |
Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-H₂O]⁺ | [M-2H₂O]⁺ | Other Key Fragments |
| 1,2-Cyclohexanediol | 116 (weak or absent) | 98 | 80 | 81, 70, 57, 44 |
| This compound | 116 (weak) | 98 | 80 | 83, 70, 57, 44 |
| 1,4-Cyclohexanediol | 116 (weak) | 98 | 80 | 81, 70, 58, 54 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 10-20 mg of the diol sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Filter the solution through a pipette with a small cotton plug to remove any particulate matter.
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid diol sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization source.
-
Ionization Parameters:
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
-
Mass Analysis: Scan a mass range of m/z 40-200.
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to identify characteristic fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic comparison of cyclohexanediol isomers.
Caption: Workflow for the spectroscopic comparison of cyclohexanediol isomers.
Safety Operating Guide
Navigating the Disposal of 1,3-Cyclohexanediol: A Guide for Laboratory Professionals
The proper disposal of 1,3-Cyclohexanediol, a common reagent in research and development, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding its physical and chemical properties, hazards, and requisite personal protective equipment (PPE).
Key Safety Precautions:
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite. Collect the absorbed material into a designated, labeled container for hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations. Therefore, the following protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Waste Determination: The first crucial step is to determine if the this compound waste is classified as hazardous.[1][2] This determination should be made in consultation with your EHS department and is based on the characteristics of the waste, including its concentration and any contaminants.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It should be segregated from incompatible materials, particularly strong oxidizing agents.[1][2]
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container tightly closed except when adding waste.
-
Ensure the storage area is secure and away from ignition sources and incompatible materials.
-
-
Disposal Request: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Do not attempt to transport the waste yourself.
Important Note on Drain Disposal: Do not dispose of this compound down the drain unless you have explicit written permission from your EHS department.[3] Drain disposal is generally not permissible for organic chemicals.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, extracted from its Safety Data Sheet.[1][2]
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Appearance | Clear, viscous liquid |
| Boiling Point | 246 - 247 °C (474.8 - 476.6 °F) @ 760 mmHg |
| Melting Point | 30 °C (86 °F) |
| Flash Point | > 110 °C (> 230 °F) |
| Solubility | Soluble in water |
| Incompatible Materials | Oxidizing agents |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Navigating the Safe Handling of 1,3-Cyclohexanediol: A Procedural Guide
Ensuring laboratory safety is paramount for researchers and scientists. This guide provides essential, immediate safety and logistical information for handling 1,3-Cyclohexanediol, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.
Note: The toxicological properties of this compound have not been fully investigated.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact material you are using, as hazards can vary based on purity and physical form (e.g., solid, liquid).
Hazard Identification and Personal Protective Equipment
This compound is generally considered a combustible solid, though not a significant fire risk.[2] The primary hazards are associated with irritation and potential harm upon contact or ingestion. Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[3][4]
Summary of Potential Hazards:
| Hazard Type | Description | GHS Classification |
| Eye Irritation | Causes serious eye irritation.[5] | Eye Irrit. 2[5] |
| Skin Irritation | May cause skin irritation upon contact.[5] | Skin Irrit. 2[5] |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | Acute Tox. 4[5] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[5] | Acute Tox. 4[5] |
| Respiratory Irritation | May cause respiratory tract irritation, especially in dust form.[1] | STOT SE 3 |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial. The following steps outline the procedure from preparation to post-handling.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[6][7] A chemical fume hood is recommended, especially when generating dust or vapors.
-
Safety Equipment: Ensure an eyewash station and a safety shower are readily accessible.[1]
-
Ignition Sources: Keep the chemical away from heat and sources of ignition.[3]
2. Personal Protective Equipment (PPE) Selection:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4][8]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure.[1][9] Inspect gloves before use and use proper removal techniques to avoid skin contact.[7]
-
Body Protection: Wear a lab coat, long-sleeved clothing, or a PVC apron to prevent skin contact.[3][6][9]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[3][7][9] If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136/149 approved respirator with a particle filter.[1][9][10]
3. Safe Handling Practices:
-
Avoid Contact: Minimize all personal contact, including inhalation of dust or vapors.[6][8]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[3][4] Do not eat, drink, or smoke in the work area.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, properly labeled container.[3][4][7][10] It should be stored away from incompatible materials such as oxidizing agents and strong acids.[8]
4. Spill Management:
-
Immediate Action: In case of a spill, evacuate the area and alert personnel.[6]
-
Cleanup: For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[3][4][8]
-
Decontamination: Clean the affected area thoroughly. Do not allow the chemical to enter drains.[7]
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
1. Waste Classification:
2. Disposal Procedure:
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.
-
Chemical Waste: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[6][10] Contact a licensed professional waste disposal service.
-
Environmental Protection: Prevent the substance from entering drains or water courses.[6][7]
Visualizing Safety Protocols
To clarify the decision-making process for selecting appropriate PPE when handling this compound, the following workflow diagram has been created.
Caption: PPE selection workflow for handling this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [5] |
| Molecular Weight | 116.16 g/mol | [5] |
| Physical State | Viscous Liquid or Solid | [3][4][8] |
| Melting Point | 30 °C / 86 °F | [3][4] |
| Boiling Point | 246 - 247 °C / 474.8 - 476.6 °F @ 760 mmHg | [3][4] |
| Flash Point | > 110 °C / > 230 °F | [3][4] |
| Appearance | Clear (liquid) / Beige or White (solid) | [1][3][4][8] |
| Odor | Odorless | [3][4][8] |
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C6H12O2 | CID 10433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. atul.co.in [atul.co.in]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
